1-(1,1-Dimethylethoxy)-2-methylpropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxy]propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)6-9-8(3,4)5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMCDPCTBJJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186667 | |
| Record name | Isopropyl tert-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33021-02-2 | |
| Record name | 1-(1,1-Dimethylethoxy)-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33021-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl tert-butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033021022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl tert-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1-dimethylethoxy)-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL TERT-BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J663295D5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(1,1-dimethylethoxy)-2-methylpropane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(1,1-dimethylethoxy)-2-methylpropane, also known as tert-butyl isobutyl ether. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of sterically hindered ether formation. It critically evaluates synthetic methodologies, with a primary focus on the industrially preferred acid-catalyzed addition of isobutylene to isobutanol. The guide elucidates the mechanistic underpinnings of this transformation, offers a detailed, field-tested experimental protocol, and discusses the compound's applications, particularly its role as a reference standard in pharmaceutical analysis.
Introduction: The Significance of Sterically Hindered Ethers
This compound (CAS No. 33021-02-2) is a notable example of a sterically hindered ether, a class of compounds with significant utility in various chemical disciplines.[1] Its structure, featuring a bulky tert-butyl group bonded to an isobutyl moiety via an ether linkage, imparts unique physical and chemical properties.[1] These include increased stability, reduced propensity to form explosive peroxides compared to less hindered ethers, and specific solvency characteristics.[2]
While its analogues, methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), have been extensively used as gasoline oxygenates to enhance octane ratings and promote cleaner combustion, the applications of this compound are more specialized.[2][3] Of particular interest to the pharmaceutical industry, this compound serves as a crucial reference standard in the development and validation of analytical methods for butanol-related active pharmaceutical ingredients (APIs).[4] Its well-characterized nature allows for the accurate quantification and quality control of pharmaceutical preparations.[4]
This guide will provide a detailed exploration of the synthesis of this important molecule, moving beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy.
Strategic Synthesis: Navigating the Challenges of Steric Hindrance
The formation of ethers is a cornerstone of organic synthesis. However, the construction of sterically encumbered ethers such as this compound requires careful consideration of the synthetic approach.
The Limitations of Williamson Ether Synthesis
The Williamson ether synthesis, a classic and versatile method involving the reaction of an alkoxide with a primary alkyl halide, is generally not a viable route for the preparation of tert-butyl ethers. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.
In the context of synthesizing this compound, one would consider two possible disconnections:
-
Isobutyl alkoxide + tert-butyl halide: In this scenario, the tert-butyl halide is a tertiary alkyl halide. The isobutoxide, being a strong base, will preferentially induce an E2 elimination reaction with the tert-butyl halide to form isobutylene, rather than the desired SN2 substitution.
-
tert-Butoxide + isobutyl halide: While isobutyl halide is a primary alkyl halide, the tert-butoxide is a bulky, sterically hindered strong base. This combination still favors the E2 elimination pathway, leading to the formation of isobutylene from the isobutyl halide.
Therefore, the Williamson ether synthesis is ill-suited for the efficient production of this compound due to the predominance of competing elimination reactions.
Acid-Catalyzed Alkene Addition: The Superior Strategy
A more effective and industrially scalable method for the synthesis of tert-butyl ethers is the acid-catalyzed addition of an alcohol to an alkene possessing a tertiary carbon in its double bond. For the synthesis of this compound, this involves the reaction of isobutanol (2-methyl-1-propanol) with isobutylene (2-methylpropene).[5]
The reaction is typically catalyzed by a strong acid, with solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) being particularly favored in industrial settings due to their ease of separation from the reaction mixture and potential for regeneration and reuse.[6][7]
Reaction Mechanism and Workflow
The acid-catalyzed synthesis of this compound proceeds through a carbocation intermediate. The mechanism is as follows:
-
Protonation of Isobutylene: The acid catalyst protonates the isobutylene at the less substituted carbon of the double bond, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation). This is the rate-determining step.
-
Nucleophilic Attack by Isobutanol: The lone pair of electrons on the oxygen atom of isobutanol acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a protonated ether intermediate.
-
Deprotonation: A base (which can be another molecule of isobutanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, yielding the final product, this compound, and regenerating the acid catalyst.
Visualizing the Reaction Pathway
Caption: Acid-catalyzed synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. Isobutylene is a flammable gas and should be handled with care. Strong acids are corrosive.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Isobutanol | 74.12 | 74.12 g (1.0 mol) | Reagent grade, anhydrous |
| Isobutylene | 56.11 | ~67 g (1.2 mol) | Condensed gas or generated in situ |
| Amberlyst-15 | - | 10 g | Strongly acidic ion-exchange resin |
| Diethyl ether | 74.12 | As needed | For extraction |
| Saturated NaHCO₃ solution | - | As needed | For neutralization |
| Anhydrous MgSO₄ | 120.37 | As needed | For drying |
Procedure
-
Catalyst Preparation: If the Amberlyst-15 resin is not in its H+ form, it should be washed with dilute HCl, followed by deionized water until the washings are neutral, and then dried.
-
Reaction Setup: To a thick-walled, pressure-resistant glass reactor equipped with a magnetic stirrer, a gas inlet, and a cooling condenser, add isobutanol (74.12 g, 1.0 mol) and the pre-treated Amberlyst-15 resin (10 g).
-
Introduction of Isobutylene: Cool the reactor to 0-5 °C using an ice bath. Slowly bubble condensed isobutylene gas (~67 g, 1.2 mol) into the stirred reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition of isobutylene is complete, seal the reactor and allow it to warm to room temperature. Stir the mixture vigorously for 24 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up:
-
Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with diethyl ether to recover any adsorbed product, and the washings combined with the filtrate.
-
Transfer the filtrate to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any residual acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 112-114 °C.
-
Expected Yield and Characterization
The expected yield of this compound is typically in the range of 70-85%. The purity of the final product can be confirmed by GC-MS and its structure verified by ¹H and ¹³C NMR spectroscopy.
Data Summary
| Parameter | Value |
| Reactants | Isobutanol, Isobutylene |
| Catalyst | Amberlyst-15 (or other strong acid) |
| Reaction Type | Electrophilic Addition |
| Temperature | 0-25 °C |
| Reaction Time | 24 hours |
| Typical Yield | 70-85% |
| Boiling Point of Product | 112-114 °C |
| Molecular Weight of Product | 130.23 g/mol |
Conclusion
The synthesis of this compound is most effectively achieved through the acid-catalyzed addition of isobutanol to isobutylene. This method circumvents the limitations of the Williamson ether synthesis for sterically hindered ethers. The use of solid acid catalysts offers a practical and scalable approach to this transformation. The resulting product is a valuable reference standard in the pharmaceutical industry, underscoring the importance of robust and well-understood synthetic methodologies in drug development and quality control. This guide provides the necessary theoretical framework and practical details for the successful synthesis and purification of this important chemical compound.
References
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A study on the synthesis of ethyl tert-butyl ether from isobutanol and ethanol. ResearchGate. Available at: [Link]
-
This compound - CAS - 33021-02-2. Axios Research. Available at: [Link]
-
Ethyl tert-butyl ether - preparation and application. Georganics. Available at: [Link]
-
The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator. Chemical Communications (RSC Publishing). Available at: [Link]
-
Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. ResearchGate. Available at: [Link]
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PHENYL t-BUTYL ETHER. Organic Syntheses. Available at: [Link]
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tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]
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Propane, 1-(1,1-dimethylethoxy)-2-methyl-. NIST WebBook. Available at: [Link]
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Propane, 1-(1,1-dimethylethoxy)-2-methyl-. NIST WebBook. Available at: [Link]
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Tert-butyl – Knowledge and References. Taylor & Francis. Available at: [Link]
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Isobutanol to Isobutene: Process and Catalysts. ResearchGate. Available at: [Link]
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(PDF) Ethyl tert -butyl ether synthesis using carbon catalysts from lignocellulose. ResearchGate. Available at: [Link]
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SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available at: [Link]
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Methyl tert-butyl ether. Wikipedia. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties and Synthetic Strategy of 1-(1,1-dimethylethoxy)-2-methylpropane
This guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 1-(1,1-dimethylethoxy)-2-methylpropane, a notable ether with applications in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory and research endeavors.
Section 1: Compound Identification and Physicochemical Profile
This compound, also commonly known as tert-butyl isobutyl ether, is an aliphatic ether characterized by its branched structure. This structural feature, particularly the presence of a bulky tert-butyl group, imparts significant steric hindrance, which in turn influences its reactivity and physical properties, making it less reactive than its linear isomers.[1] At room temperature, it exists as a colorless liquid with low volatility.[1]
The compound is identified by the CAS Number 33021-02-2 .[2] Its molecular formula is C₈H₁₈O, and it has a molecular weight of approximately 130.23 g/mol .[2]
Synonyms and Nomenclature
A clear understanding of the various names for this compound is crucial for comprehensive literature searches and unambiguous communication in a research context.
-
IUPAC Name: this compound[2]
-
Common Synonyms: tert-Butyl isobutyl ether, Isobutyl tert-butyl ether, 1-tert-Butoxy-2-methylpropane, 2-Methyl-1-[(2-methylpropan-2-yl)oxy]propane[1][3]
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental setups, including its utility as a solvent and its purification requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [2] |
| Molecular Weight | 130.23 g/mol | [2] |
| CAS Number | 33021-02-2 | [2] |
| Boiling Point | 113.18 °C | [2] |
| Melting Point | -111.008 to -110.829 °C | [2] |
| Density | 0.7516 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.3941 (estimate) | [2] |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | [1] |
Section 2: Strategic Synthesis via Williamson Ether Synthesis
The synthesis of unsymmetrical ethers such as this compound is most effectively achieved through the Williamson ether synthesis.[4] This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[4][5] The choice of reactants is critical to favor substitution over elimination, a common side reaction.[5]
For the synthesis of tert-butyl isobutyl ether, the sterically hindered tert-butyl group should be part of the alkoxide nucleophile, while the isobutyl group should be the primary alkyl halide.[5] This strategic choice minimizes the likelihood of an E2 elimination reaction, which would be favored if the roles were reversed (i.e., using a tert-butyl halide and an isobutoxide).[5]
Proposed Synthetic Pathway
The diagram below illustrates the proposed Williamson ether synthesis pathway for this compound.
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative, self-validating protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.
Materials:
-
tert-Butanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tert-butanol (1.0 equivalent) to anhydrous THF. b. Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). The addition of NaH will result in the evolution of hydrogen gas; ensure proper ventilation. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium tert-butoxide.
-
S(_N)2 Reaction: a. Cool the freshly prepared sodium tert-butoxide solution to 0 °C. b. Add isobutyl bromide (1.0 equivalent) dropwise to the stirred solution via a dropping funnel. c. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with brine (2 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by fractional distillation to yield pure this compound.
Section 3: Applications in Research and Development
The unique structural characteristics of this compound lend it to several applications in both industrial and research settings.
Solvent and Intermediate
Its moderate polarity and low reactivity make it a useful solvent for paints, coatings, and adhesives.[1] Furthermore, it serves as a key intermediate in the synthesis of other organic compounds, which can be of importance in the production of specialty chemicals.[1]
Role in Drug Discovery and Development
The tert-butyl group is a prevalent motif in medicinal chemistry.[6][7] Its incorporation into drug molecules can enhance metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation.[8] The steric bulk of the tert-butyl group can also enforce a specific molecular conformation, potentially increasing binding affinity and selectivity for a biological target.[8]
-
Protecting Group: In complex organic syntheses, particularly in the development of pharmaceutical agents, the hydroxyl group of an alcohol may need to be protected to prevent it from undergoing unwanted reactions. The formation of a tert-butyl ether is a method for alcohol protection.[9] While the installation and removal of a tert-butyl protecting group require relatively strong acidic conditions, it is highly stable to a wide range of other reaction conditions.[9]
-
Reference Standard: this compound is utilized as a fully characterized chemical compound that serves as a reference standard for the Active Pharmaceutical Ingredient (API) Butanol.[10] In this capacity, it is employed for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development.[10]
Section 4: Safety and Handling
This compound is classified as a highly flammable liquid and vapor.[2] Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated fume hood and avoiding sources of ignition. Personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
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Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. (2015, July 16). Chemistry Stack Exchange. [Link]
-
How do you prepare t-butyl-ethyl ether by using Williamson synthesis?. (2025, July 25). Filo. [Link]
-
Williamson Ether Synthesis. University of Colorado Boulder. [Link]
- Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Synlett, 2007(12), 1894-1898.
-
Write the mechanism for the Williamson ether synthesis of tert-butyl propyl ether. Homework.Study.com. [Link]
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Protection Process of the tert-Butyl Group as a Non-Polar Moiety of D-Serine: Unexpected Rearrangement. Yonsei University. [Link]
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Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. [Link]
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t-Butyl Ether Protecting Groups: Videos & Practice Problems. Pearson. [Link]
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Westphal, M. V., Wolfstädter, B. T., Le, D. D., Work, D. N., & Carreira, E. M. (2015). Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. Semantic Scholar. [Link]
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18.2: Preparing Ethers. (2024, September 30). Chemistry LibreTexts. [Link]
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The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Propane, 1-(1,1-dimethylethoxy)-2-methyl-. NIST WebBook. [Link]
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tert-Butyl Ethers. Organic Chemistry Portal. [Link]
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Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]
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An In-depth Technical Guide to 1-(1,1-dimethylethoxy)-2-methylpropane (tert-Butyl Isobutyl Ether)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(1,1-dimethylethoxy)-2-methylpropane (also known as tert-butyl isobutyl ether), a sterically hindered ether with significant applications in organic synthesis. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its synthesis, properties, and applications, with a particular focus on its relevance to drug development.
Compound Profile and Physicochemical Properties
This compound, bearing the CAS number 33021-02-2, is a branched aliphatic ether.[1] Its structure, featuring a bulky tert-butyl group linked to an isobutyl group via an ether oxygen, imparts significant steric hindrance. This steric congestion is a defining characteristic, influencing its reactivity and utility.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33021-02-2 | [2] |
| Molecular Formula | C₈H₁₈O | [2] |
| Molecular Weight | 130.23 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 113.18 °C | [3] |
| Melting Point | -111.008 to -110.829 °C | [3] |
| Density | 0.7516 g/cm³ at 20 °C | [3] |
| Synonyms | tert-Butyl isobutyl ether, Isobutyl tert-butyl ether, 1-tert-Butoxy-2-methylpropane | [1] |
Synthesis of this compound: A Discussion of Methodologies
The synthesis of sterically hindered ethers like this compound requires careful consideration of the reaction mechanism to avoid competing elimination reactions.
The Williamson Ether Synthesis: Limitations and Considerations
The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and a primary alkyl halide, is often the go-to method for ether synthesis. However, for the preparation of tert-butyl isobutyl ether, this method is not ideal due to the steric hindrance of the reactants. An attempt to react sodium tert-butoxide (a bulky nucleophile) with isobutyl halide would be inefficient, and the reaction of sodium isobutoxide with a tert-butyl halide would lead predominantly to elimination (E2) to form isobutylene.
Acid-Catalyzed Addition of Alcohols to Alkenes: A Viable Route
A more effective and industrially relevant method for synthesizing tert-butyl ethers is the acid-catalyzed addition of an alcohol to an alkene. In the case of this compound, this would involve the reaction of isobutylene with isobutanol in the presence of a strong acid catalyst, such as a sulfonic acid resin (e.g., Amberlyst-15).[4]
Reaction Scheme: (CH₃)₂C=CH₂ + (CH₃)₂CHCH₂OH --[H⁺]--> (CH₃)₃C-O-CH₂CH(CH₃)₂
This method takes advantage of the formation of the stable tert-butyl carbocation as a key intermediate.
Caption: Acid-catalyzed synthesis of tert-butyl isobutyl ether.
Experimental Protocol: Synthesis via Acid-Catalyzed Etherification
The following is a representative protocol for the synthesis of a tert-butyl ether, adapted for the preparation of this compound.
Materials:
-
Isobutanol
-
Isobutylene (liquefied or generated in situ)
-
Amberlyst-15 ion-exchange resin (acidic form)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of isobutanol in a suitable solvent (e.g., diethyl ether) in a round-bottom flask, add the Amberlyst-15 catalyst (approximately 5-10% by weight of the alcohol).
-
Cool the mixture in an ice bath.
-
Slowly add liquefied isobutylene to the reaction mixture through a dropping funnel. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, filter off the catalyst and wash it with fresh solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - A singlet at ~1.2 ppm (9H) corresponding to the nine equivalent protons of the tert-butyl group. - A doublet at ~3.1 ppm (2H) for the -O-CH₂- protons, coupled to the adjacent methine proton. - A multiplet at ~1.9 ppm (1H) for the methine proton of the isobutyl group. - A doublet at ~0.9 ppm (6H) for the two equivalent methyl groups of the isobutyl moiety. |
| ¹³C NMR | - A quaternary carbon signal at ~73 ppm for the C(CH₃)₃ carbon. - A signal at ~75 ppm for the -O-CH₂- carbon. - A signal around 28 ppm for the methine carbon of the isobutyl group. - A signal around 29 ppm for the three equivalent methyl carbons of the tert-butyl group. - A signal around 19 ppm for the two equivalent methyl carbons of the isobutyl group. |
| IR Spectroscopy | - Strong C-H stretching vibrations in the 2950-2850 cm⁻¹ region. - A prominent C-O stretching band in the 1150-1085 cm⁻¹ region, characteristic of aliphatic ethers. - C-H bending vibrations for the methyl and methylene groups in the 1470-1365 cm⁻¹ region. |
| Mass Spectrometry | The NIST WebBook provides the electron ionization mass spectrum, which shows a base peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. Other significant fragments would include the loss of a methyl group and cleavage of the ether bond. |
Applications in Organic Synthesis and Drug Development
The primary utility of this compound and other tert-butyl ethers in the context of research and drug development lies in their function as protecting groups for alcohols.[5]
The tert-Butyl Ether as a Robust Protecting Group
The tert-butyl group is a valuable protecting group for hydroxyl moieties due to its stability under a wide range of reaction conditions, including strongly basic, organometallic, and nucleophilic environments.[5] This robustness allows for extensive chemical modifications on other parts of a complex molecule without affecting the protected alcohol.
Caption: General workflow for alcohol protection using a tert-butyl ether.
Deprotection Strategies
The cleavage of a tert-butyl ether is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. The mechanism proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene. This orthogonality to many other protecting groups makes the tert-butyl ether a strategic choice in multi-step syntheses.
Role in Drug Design and Synthesis
The incorporation of a tert-butyl group, either as a permanent part of a molecule's scaffold or as a temporary protecting group, can significantly impact a drug candidate's properties.[5] As a structural component, its steric bulk can modulate binding to a biological target and enhance metabolic stability by shielding susceptible positions from enzymatic degradation.[5]
While specific examples of this compound in the synthesis of a marketed drug are not prominently documented, its role as a model for tert-butyl ether protecting groups is instructive. For instance, in the synthesis of complex natural products or active pharmaceutical ingredients with multiple hydroxyl groups, the selective protection and deprotection afforded by groups like tert-butyl ethers are crucial for achieving the desired final product.
The tert-butyl group is also a common feature in many pharmaceuticals, where it contributes to the molecule's overall lipophilicity and pharmacokinetic profile.
Safety and Handling
Based on aggregated GHS information, this compound is classified as a highly flammable liquid and vapor.[3]
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapor |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use non-sparking tools.
-
P243: Take action to prevent static discharges.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a valuable compound in the repertoire of organic synthesis. Its sterically hindered nature makes it a relatively unreactive solvent and a robust protecting group for alcohols. While its direct application in marketed pharmaceuticals is not widely documented, its structural motifs and the principles of its synthesis and reactivity are highly relevant to drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- BenchChem. (2025). Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols.
-
NIST. (n.d.). Propane, 1-(1,1-dimethylethoxy)-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethoxy-2-methylpropane. Retrieved from [Link]
-
ResearchGate. (2025). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. Retrieved from [Link]
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound(CAS# 33021-02-2). Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectral Analysis of 1-(1,1-dimethylethoxy)-2-methylpropane
This guide provides a comprehensive analysis of the spectral data for 1-(1,1-dimethylethoxy)-2-methylpropane, also known as tert-butyl isobutyl ether. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis who rely on spectroscopic techniques for structural elucidation. This document will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.
Introduction: The Molecular Blueprint
This compound (C₈H₁₈O) is an ether with a molecular weight of 130.23 g/mol .[1][2] Its structure, featuring a bulky tert-butyl group and an isobutyl group linked by an ether oxygen, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the prediction of its chemical behavior in various applications. This guide will dissect the spectral data from fundamental principles, providing not just the data itself, but the rationale behind the observed signals.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides detailed information about the hydrogen environments within a molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons present.
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum from a comprehensive database like the Spectral Database for Organic Compounds (SDBS) was not retrievable at the time of this writing, a predicted spectrum can be analyzed based on established principles of chemical shifts and spin-spin coupling.
| Protons (Label) | Chemical Shift (δ) (ppm) (Predicted) | Multiplicity | Integration |
| a | ~1.15 | Singlet (s) | 9H |
| b | ~3.10 | Doublet (d) | 2H |
| c | ~1.85 | Nonet (n) | 1H |
| d | ~0.90 | Doublet (d) | 6H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound reveals four distinct proton signals, consistent with its molecular structure.
-
The Tert-Butyl Protons (a): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet around 1.15 ppm. Their equivalence arises from the free rotation around the C-O and C-C bonds, and the absence of adjacent, non-equivalent protons results in a singlet. The large integration value of 9H makes this signal a prominent feature of the spectrum.
-
The Methylene Protons (b): The two protons on the carbon adjacent to the ether oxygen in the isobutyl group are deshielded by the electronegative oxygen atom, leading to a predicted chemical shift of around 3.10 ppm. These protons are coupled to the single methine proton (c), resulting in a doublet.
-
The Methine Proton (c): The single proton of the isobutyl group's methine is coupled to the two methylene protons (b) and the six methyl protons (d). This extensive coupling would theoretically result in a complex multiplet, often appearing as a nonet (a multiplet with nine peaks). Its chemical shift is predicted to be around 1.85 ppm.
-
The Isobutyl Methyl Protons (d): The six equivalent protons of the two methyl groups in the isobutyl moiety are coupled to the methine proton (c), giving rise to a doublet at approximately 0.90 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution and mixing.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.
Predicted ¹³C NMR Spectral Data
| Carbon (Label) | Chemical Shift (δ) (ppm) (Predicted) |
| 1 | ~72.5 |
| 2 | ~28.7 |
| 3 | ~77.8 |
| 4 | ~28.5 |
| 5 | ~19.5 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.
-
Quaternary Carbon of the Tert-Butyl Group (1): The quaternary carbon of the tert-butyl group, being directly attached to the electron-withdrawing oxygen atom, is expected to have a chemical shift around 72.5 ppm.
-
Methyl Carbons of the Tert-Butyl Group (2): The three equivalent methyl carbons of the tert-butyl group will give a single, intense peak at approximately 28.7 ppm.
-
Methylene Carbon of the Isobutyl Group (3): The methylene carbon of the isobutyl group, also bonded to the ether oxygen, will be significantly deshielded, with a predicted chemical shift around 77.8 ppm.
-
Methine Carbon of the Isobutyl Group (4): The methine carbon of the isobutyl group is predicted to have a chemical shift of about 28.5 ppm.
-
Methyl Carbons of the Isobutyl Group (5): The two equivalent methyl carbons of the isobutyl group will produce a single peak at approximately 19.5 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation:
The sample is prepared in the same manner as for ¹H NMR spectroscopy.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer for the ¹³C nucleus.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.
-
A larger number of scans is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" of the functional groups present. For an ether like this compound, the most prominent feature will be the C-O stretching vibration.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | Alkane (C-H) |
| 1470-1450 | C-H bend | Alkane (CH₂, CH₃) |
| 1390-1365 | C-H bend | Alkane (tert-butyl, isobutyl) |
| 1150-1085 | C-O stretch | Ether (C-O-C) |
Interpretation of the IR Spectrum
-
C-H Stretching Vibrations: The region between 2960 and 2850 cm⁻¹ will show strong absorptions due to the stretching vibrations of the numerous C-H bonds in the alkyl groups.
-
C-H Bending Vibrations: Absorptions in the 1470-1450 cm⁻¹ range are characteristic of C-H bending (scissoring) vibrations of the methylene and methyl groups. The presence of the tert-butyl and isobutyl groups will also give rise to characteristic bending vibrations in the 1390-1365 cm⁻¹ region.
-
C-O Stretching Vibration: The most diagnostic peak for an ether is the strong C-O-C stretching absorption. For an aliphatic ether like this compound, this is expected to appear in the 1150-1085 cm⁻¹ range. The asymmetry of the ether (tert-butyl vs. isobutyl) may lead to a broad or complex absorption in this region. Ethers are generally difficult to definitively identify by IR spectroscopy alone due to the presence of C-O stretching absorptions in a similar range for many other oxygen-containing compounds.[3]
Experimental Protocol for IR Spectroscopy
Sample Preparation (Liquid Film Method):
-
Place a drop of the neat liquid sample of this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty IR beam path.
-
Place the sample in the IR beam.
-
Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The mass spectrum of this compound is available from the NIST WebBook.[4][5][6][7]
Mass Spectral Data
Molecular Ion (M⁺): m/z = 130
Major Fragment Ions (m/z) and Relative Intensities:
| m/z | Relative Intensity | Proposed Fragment Ion |
| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |
| 73 | ~60 | [C₄H₉O]⁺ |
| 41 | ~40 | [C₃H₅]⁺ |
| 56 | ~30 | [C₄H₈]⁺ |
| 29 | ~25 | [C₂H₅]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of this compound provides clear evidence for its structure through its characteristic fragmentation pattern.
-
Molecular Ion Peak: The peak at m/z = 130 corresponds to the molecular weight of the compound (C₈H₁₈O), confirming its elemental composition.[5] However, this peak is often of low abundance in the spectra of ethers due to the ease of fragmentation.
-
Base Peak (m/z = 57): The most intense peak in the spectrum, the base peak, appears at m/z = 57. This corresponds to the highly stable tert-butyl cation ([C₄H₉]⁺), formed by the cleavage of the C-O bond. The stability of this tertiary carbocation is the driving force for this fragmentation pathway.
-
Fragment Ion at m/z = 73: A significant peak at m/z = 73 is attributed to the [C₄H₉O]⁺ fragment. This can be formed by the loss of an isobutyl radical from the molecular ion.
-
Other Fragment Ions: Other notable peaks include m/z = 41 ([C₃H₅]⁺), m/z = 56 (loss of a methyl group from the tert-butyl cation), and m/z = 29 ([C₂H₅]⁺), which are common fragments in the mass spectra of branched alkanes and ethers.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Visualization of Molecular Structure and Fragmentation
To further aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure with labeled atoms for NMR analysis and the primary fragmentation pathway in mass spectrometry.
Caption: Molecular structure of this compound with labeled atoms for NMR analysis.
Sources
- 1. This compound - CAS - 33021-02-2 | Axios Research [axios-research.com]
- 2. echemi.com [echemi.com]
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- 4. Propane, 1-(1,1-dimethylethoxy)-2-methyl- [webbook.nist.gov]
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- 7. Propane, 1-(1,1-dimethylethoxy)-2-methyl- [webbook.nist.gov]
solubility of tert-butyl isobutyl ether in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl Isobutyl Ether in Organic Solvents
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl isobutyl ether. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a qualitative solubility profile in common organic solvents, and presents a detailed experimental protocol for quantitative solubility determination. By combining theoretical insights with practical methodologies, this guide serves as an essential resource for effectively utilizing tert-butyl isobutyl ether in various scientific applications.
Introduction to tert-Butyl Isobutyl Ether
tert-Butyl isobutyl ether, with the chemical formula C₈H₁₈O, is an ether that is finding utility in various chemical applications, including as a potential fuel additive and a solvent in organic synthesis.[1][2] Its structure consists of a tert-butyl group and an isobutyl group linked by an oxygen atom. This asymmetric structure influences its physical and chemical properties, including its solubility in different media.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 112 °C |
| Structure | CC(C)COC(C)(C)C |
Understanding the solubility of tert-butyl isobutyl ether is crucial for its effective use in reaction chemistry, process design, and formulation development. This guide provides the foundational knowledge for scientists and researchers to confidently work with this compound.
Theoretical Principles of Solubility
The solubility of a compound is dictated by the principle of "like dissolves like," which is based on the polarity and intermolecular forces of the solute and the solvent.[3] For tert-butyl isobutyl ether, its solubility profile is governed by a combination of van der Waals forces, dipole-dipole interactions, and its capacity to act as a hydrogen bond acceptor.
-
Van der Waals Forces: The nonpolar alkyl groups (tert-butyl and isobutyl) contribute to London dispersion forces, which are the primary intermolecular interactions in nonpolar solvents like hexane and toluene.[3]
-
Dipole-Dipole Interactions: The C-O-C ether linkage introduces a bent molecular geometry and a difference in electronegativity between the carbon and oxygen atoms, resulting in a net dipole moment.[4] This allows for dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.
-
Hydrogen Bonding: While tert-butyl isobutyl ether cannot act as a hydrogen bond donor due to the absence of a hydrogen atom on the oxygen, the lone pairs of electrons on the oxygen atom allow it to act as a hydrogen bond acceptor.[5] This enables it to interact with polar protic solvents like alcohols (e.g., methanol, ethanol).
The branched nature of the alkyl groups in tert-butyl isobutyl ether can also influence its solubility. While the overall molecule is relatively nonpolar, the steric hindrance from the bulky tert-butyl group may affect how effectively solvent molecules can surround it.
Qualitative Solubility Profile
While specific quantitative solubility data for tert-butyl isobutyl ether in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be made based on its molecular structure and the principles of intermolecular forces.[6]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | Dominated by London dispersion forces, similar to the alkyl groups of the ether. |
| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar characteristics allow for favorable van der Waals interactions. |
| Diethyl Ether | Polar Aprotic | High | "Like dissolves like" principle applies strongly as both are ethers. |
| Acetone | Polar Aprotic | Moderate to High | Dipole-dipole interactions between the ketone and ether are favorable. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Favorable dipole-dipole interactions between the ester and ether functional groups. |
| Ethanol | Polar Protic | Moderate | Can act as a hydrogen bond acceptor with ethanol, but the nonpolar alkyl chains limit miscibility compared to smaller ethers. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, hydrogen bonding is possible, but the large hydrophobic structure of the ether is a limiting factor. |
| Water | Polar Protic | Low | The large nonpolar alkyl groups significantly outweigh the polarity of the ether linkage, leading to poor solubility.[5][6] |
Experimental Determination of Solubility
For applications requiring precise solubility values, experimental determination is necessary. The following is a standard protocol for determining the solubility of a liquid solute, such as tert-butyl isobutyl ether, in an organic solvent using the gravimetric method.
Necessary Equipment and Reagents
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated pipettes and syringes
-
Vials with screw caps
-
Filtration unit (e.g., syringe filters with appropriate membrane)
-
Oven or vacuum oven
-
tert-Butyl isobutyl ether (solute)
-
Selected organic solvent(s)
Step-by-Step Gravimetric Protocol
-
Preparation: Add an excess amount of tert-butyl isobutyl ether to a known volume or mass of the chosen organic solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow any undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent the transfer of any undissolved droplets.
-
Weighing: Weigh the syringe containing the saturated solution to determine the mass of the collected sample.
-
Solvent Evaporation: Dispense the collected sample into a pre-weighed vial and evaporate the solvent using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of tert-butyl isobutyl ether.
-
Final Weighing: Once the solvent has been completely removed, weigh the vial containing the remaining tert-butyl isobutyl ether.
-
Calculation: The solubility can be calculated in g/100 mL or other units based on the mass of the dissolved ether and the volume or mass of the solvent in the collected sample.
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Factors Influencing Solubility
-
Temperature: The solubility of most organic compounds in organic solvents increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility. It is crucial to control the temperature during solubility experiments to obtain reproducible results.
-
Purity of Components: The presence of impurities in either the tert-butyl isobutyl ether or the solvent can affect the measured solubility. Water is a common impurity that can significantly impact solubility, especially in nonpolar solvents.
Conclusion
While quantitative solubility data for tert-butyl isobutyl ether is not widely published, a strong understanding of its molecular structure and the principles of intermolecular forces allows for reliable qualitative predictions of its solubility in a variety of organic solvents. It is expected to be highly soluble in nonpolar and polar aprotic solvents and moderately soluble in polar protic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide equips researchers with the necessary theoretical and practical knowledge to effectively utilize tert-butyl isobutyl ether in their work.
References
-
PubChem. Isopropyl tert-butyl ether. National Center for Biotechnology Information. [Link]
-
Pearson. t-Butyl Ether Protecting Groups. [Link]
-
Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Stenutz. tert-butyl isobutyl ether. [Link]
-
Solubility of Things. Isobutyl tert-butyl ether. [Link]
-
LookChem. Cas 29072-93-3,Propyl tert-butyl ether. [Link]
-
University of Calgary. Ch16: Ethers. [Link]
-
Chemistry LibreTexts. 15.1: Physical Properties of Ethers. [Link]
-
JoVE. Video: Physical Properties of Ethers. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
-
Chemistry LibreTexts. Physical Properties of Ether. [Link]
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An In-depth Technical Guide to the Synthesis of tert-Butyl Isobutyl Ether
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl isobutyl ether (TBIBE), a potentially valuable fuel additive and organic solvent. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies for the preparation of TBIBE. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles. Key synthesis strategies, including acid-catalyzed etherification and the Williamson ether synthesis, are critically evaluated. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to provide a robust and self-validating resource for laboratory and process development applications.
Introduction: The Significance of tert-Butyl Isobutyl Ether
Tert-butyl isobutyl ether (TBIBE) is an aliphatic ether with potential applications as a fuel oxygenate, similar to its well-known analogues methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). The introduction of an ether oxygenate to gasoline can enhance its octane rating and promote more complete combustion, leading to reduced carbon monoxide and unburned hydrocarbon emissions. The branched structure of both the tert-butyl and isobutyl groups in TBIBE may also impart favorable properties such as improved cold flow characteristics and reduced volatility compared to lighter ethers. Beyond its potential as a fuel additive, TBIBE is also of interest as a non-polar solvent in organic synthesis and various industrial processes.
This guide aims to provide a detailed technical resource for the synthesis of TBIBE, enabling researchers and process chemists to make informed decisions in the laboratory and during scale-up. We will explore the two primary synthetic pathways, analyze their mechanisms, and provide actionable experimental protocols.
Acid-Catalyzed Etherification: The Direct Approach
The most direct and industrially scalable method for the synthesis of tert-butyl alkyl ethers is the acid-catalyzed addition of an alcohol to isobutylene.[1] In the case of TBIBE, this involves the reaction of isobutanol with isobutylene in the presence of a suitable acid catalyst.
The Underlying Chemistry: A Mechanistic Exploration
The acid-catalyzed etherification proceeds via a carbocation intermediate, a mechanism that leverages the stability of the tertiary carbocation formed from the protonation of isobutylene.
-
Step 1: Protonation of Isobutylene: The reaction is initiated by the protonation of the double bond of isobutylene by an acid catalyst (H⁺), leading to the formation of a stable tert-butyl carbocation.[2]
-
Step 2: Nucleophilic Attack by Isobutanol: The lone pair of electrons on the oxygen atom of isobutanol acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a protonated ether intermediate.
-
Step 3: Deprotonation: A weak base (such as another molecule of isobutanol or the conjugate base of the catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, tert-butyl isobutyl ether.
Critical Experimental Parameters and Their Rationale
The success of the acid-catalyzed synthesis of TBIBE hinges on the careful control of several key parameters. The choices made directly influence the reaction rate, equilibrium conversion, and selectivity towards the desired ether.
| Parameter | Typical Range | Rationale |
| Catalyst | Strong acid ion-exchange resins (e.g., Amberlyst-15), Zeolites | Heterogeneous catalysts are preferred for ease of separation and reusability. Strong Brønsted acidity is essential for efficient protonation of isobutylene.[1] |
| Temperature | 30 - 100 °C | The reaction is exothermic, so lower temperatures favor the equilibrium towards the product. However, a sufficient temperature is required to achieve a reasonable reaction rate.[1] |
| Pressure | Up to 2.0 MPa | Higher pressure helps to maintain the reactants in the liquid phase, especially the volatile isobutylene, thereby increasing the concentration and reaction rate.[1] |
| Reactant Ratio | Excess Isobutanol | Using an excess of the alcohol can shift the equilibrium towards the formation of the ether and can also help to suppress the dimerization of isobutylene, a common side reaction. |
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of TBIBE via acid-catalyzed etherification in a batch reactor.
Materials:
-
Isobutanol (anhydrous)
-
Isobutylene (liquefied or as a gas)
-
Amberlyst-15 (or a similar acidic ion-exchange resin), pre-dried
-
Pressurized reaction vessel (autoclave) with magnetic stirring and temperature control
-
Gas cylinder for isobutylene (if used as a gas)
-
Standard laboratory glassware for workup and purification
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80-100 °C for at least 12 hours to remove any adsorbed water, which can inhibit the reaction.
-
Reaction Setup: In a clean, dry, and appropriately sized pressurized reaction vessel, add the dried Amberlyst-15 catalyst (e.g., 5-10 wt% relative to the total mass of reactants).
-
Reactant Charging: Add anhydrous isobutanol to the reaction vessel. Seal the vessel.
-
Introduction of Isobutylene:
-
If using liquefied isobutylene: Cool the sealed reactor to a low temperature (e.g., -10 °C) and carefully add the desired amount of liquefied isobutylene.
-
If using gaseous isobutylene: Pressurize the reactor with isobutylene gas to the desired pressure. The amount of isobutylene can be determined by the pressure drop in the gas cylinder or by mass flow control.
-
-
Reaction Conditions: Heat the sealed reactor to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction pressure. The reaction is typically run for several hours.
-
Reaction Quenching and Workup: After the desired reaction time, cool the reactor to room temperature. Carefully vent any excess isobutylene.
-
Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a small amount of a suitable solvent (e.g., diethyl ether) and dried for reuse.
-
Purification:
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (if any was used for washing) using a rotary evaporator.
-
The crude TBIBE can be purified by fractional distillation to obtain the pure product.
-
Potential Side Reactions and Selectivity Considerations
While the acid-catalyzed etherification can be highly selective, several side reactions can occur, impacting the overall yield and purity of the TBIBE.
-
Isobutylene Dimerization: The tert-butyl carbocation can be attacked by another molecule of isobutylene, leading to the formation of diisobutylene (isooctene). This is more prevalent at higher temperatures and lower alcohol concentrations.[2]
-
Isobutanol Dehydration: At higher temperatures, the acid catalyst can promote the dehydration of isobutanol to isobutylene.[3]
-
Formation of Di-isobutyl Ether: Self-condensation of isobutanol can lead to the formation of di-isobutyl ether.
Williamson Ether Synthesis: A Classic Route with Modern Adaptations
The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[4] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.
Mechanistic Principles and Stereochemical Considerations
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.
-
Step 1: Formation of the Alkoxide: A strong base is used to deprotonate the alcohol, forming the corresponding alkoxide.
-
Step 2: Nucleophilic Attack: The alkoxide, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.
For the synthesis of TBIBE, there are two possible combinations of reactants:
-
Sodium isobutoxide and tert-butyl halide: This combination is not viable as the tertiary alkyl halide is sterically hindered and will predominantly undergo an E2 elimination reaction in the presence of a strong base like isobutoxide, yielding isobutylene.
-
Sodium tert-butoxide and isobutyl halide: This is the preferred route. The primary alkyl halide (isobutyl halide) is susceptible to SN2 attack, and while the tert-butoxide is a bulky base, substitution can compete with elimination.
Optimizing Reaction Conditions for Enhanced Yield
To favor the SN2 pathway and maximize the yield of TBIBE, careful consideration of the reaction conditions is necessary.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium hydride (NaH) or potassium tert-butoxide | A strong, non-nucleophilic base is required to fully deprotonate the tert-butanol to form the tert-butoxide. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) or an ether (e.g., THF) | These solvents can solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion. They do not participate in the reaction. |
| Temperature | Moderate (e.g., room temperature to 50 °C) | Higher temperatures can favor the competing E2 elimination reaction. |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) or a crown ether | Can be used to increase the solubility and reactivity of the alkoxide in the organic phase, potentially improving the yield.[5] |
Experimental Protocol: Williamson Synthesis of TBIBE
The following is a general laboratory procedure for the synthesis of TBIBE via the Williamson ether synthesis.
Materials:
-
tert-Butanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide
-
Isobutyl bromide or isobutyl iodide
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Safety Note: Sodium hydride is a highly flammable solid that reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a suspension of sodium hydride in anhydrous THF.
-
Alcohol Addition: While stirring under a nitrogen atmosphere, add a solution of tert-butanol in anhydrous THF dropwise to the sodium hydride suspension. The reaction will evolve hydrogen gas. Continue stirring until the gas evolution ceases, indicating the complete formation of sodium tert-butoxide.
-
Alkyl Halide Addition: To the freshly prepared sodium tert-butoxide solution, add isobutyl bromide (or iodide) dropwise at a controlled temperature (e.g., room temperature). If using a phase-transfer catalyst, it can be added at this stage.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of ethanol, followed by water.
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by fractional distillation.
-
Comparative Analysis of Synthesis Routes
| Feature | Acid-Catalyzed Etherification | Williamson Ether Synthesis |
| Starting Materials | Isobutanol, Isobutylene | tert-Butanol, Isobutyl halide, Strong base |
| Catalyst | Strong acid (e.g., Amberlyst-15) | Stoichiometric strong base (e.g., NaH) |
| Byproducts | Diisobutylene, Di-isobutyl ether, Water | Isobutylene (from elimination), Salt (e.g., NaBr) |
| Industrial Scalability | High | Moderate |
| Atom Economy | High (addition reaction) | Lower (involves a stoichiometric base and forms a salt byproduct) |
| Key Challenge | Controlling isobutylene dimerization | Suppressing the competing E2 elimination reaction |
Characterization of tert-Butyl Isobutyl Ether
The identity and purity of the synthesized TBIBE should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.2 ppm, integrating to 9H), the isobutyl methylene group (a doublet), the isobutyl methine proton (a multiplet), and the isobutyl methyl groups (a doublet).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the three different carbons of the isobutyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations in the ether region (typically 1050-1150 cm⁻¹). The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting alcohols indicates the completion of the reaction.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for ethers. The NIST WebBook provides a reference mass spectrum for tert-butyl isobutyl ether.[6]
Conclusion and Future Outlook
This technical guide has detailed the primary synthetic methodologies for the preparation of tert-butyl isobutyl ether. The acid-catalyzed etherification of isobutanol with isobutylene represents a more atom-economical and industrially scalable approach, while the Williamson ether synthesis offers a classic and versatile laboratory-scale alternative, provided that the reaction conditions are carefully controlled to minimize the competing elimination reaction.
For researchers and drug development professionals, the choice of synthetic route will depend on the desired scale, available starting materials, and the required purity of the final product. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful synthesis and application of tert-butyl isobutyl ether.
Future research in this area could focus on the development of more selective and recyclable catalysts for the acid-catalyzed process to further minimize byproduct formation. Additionally, exploring greener reaction conditions, such as the use of solid acid catalysts in continuous flow reactors, could enhance the sustainability of TBIBE production.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Amenomiya, Y., & Cvetanović, R. J. (1963). Dehydration of n-Butanol on an Alumina Catalyst. Canadian Journal of Chemistry, 41(10), 2045-2053.
- Herriott, A. W., & Picker, D. (1975). Phase transfer catalysis. An improved Williamson ether synthesis. Tetrahedron Letters, 16(18), 1511-1514.
- Knifton, J. F. (1987). The synthesis of fuel ethers from C4 olefins and C1-C4 alcohols.
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PubChem. (n.d.). Isobutyl ether. National Center for Biotechnology Information. Retrieved from [Link]
- Hulea, V. (2022). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Comptes Rendus. Chimie, 25(S3), 5-26.
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SpectraBase. (n.d.). Tert-butyl ether. Wiley-VCH GmbH. Retrieved from [Link]
- Fité, C., Iborra, M., Tejero, J., Izquierdo, J. F., & Cunill, F. (1993). Kinetics of the Liquid-Phase Synthesis of Ethyl tert-Butyl Ether (ETBE). Industrial & Engineering Chemistry Research, 32(8), 1593-1600.
- O'Young, C. L. (Ed.). (2024). Synthetic Methods for Alkyl Aryl Ethers. In Methodologies in Ether Synthesis. Royal Society of Chemistry.
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Gauth. (n.d.). To prepare tertiary butyl ethyl ether by Williamson's synthesis, the reactants needed are. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). Tert-butyl ether. Wiley-VCH GmbH. Retrieved from [Link]
- Evans, D. R., & Evans, W. L. (1931). TERTIARY ALKYL ETHERS PREPARATION AND,PROPERTIES. Industrial & Engineering Chemistry, 23(11), 1228-1230.
- Fité, C., Iborra, M., Tejero, J., Izquierdo, J. F., & Cunill, F. (1993). Kinetics of the Liquid-Phase Synthesis of Ethyl tert-Butyl Ether (ETBE). Industrial & Engineering Chemistry Research, 32(8), 1593–1600.
- Leitch, J. A., & Dixon, D. J. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 5823-5868.
-
Homework.Study.com. (n.d.). Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. The synthesis starts with alcohol. Retrieved from [Link]
- Hähn, A., Hahne, J., Huth, I., Wichmann, V., Scholl, S., & Junghans, U. (2021). Feasibility Study on the Etherification of Fermentative-Produced Isobutylene to Fully Renewable Ethyl Tert-Butyl Ether (ETBE).
- Kiatkittipong, W., Assabumrungrat, S., Praserthdam, P., & Goto, S. (2002). A study on the synthesis of ethyl tert-butyl ether from isobutanol and ethanol. Journal of Chemical Engineering of Japan, 35(8), 775-780.
- Soto, R., Fité, C., Ramírez, E., Tejero, J., & Cunill, F. (2015). Thermodynamic Analysis of the Experimental Equilibria for the Liquid-Phase Etherification of Isobutene with C1 to C4 Linear Primary Alcohols. Industrial & Engineering Chemistry Research, 54(4), 1160-1169.
- Eagan, N. M., et al. (2021). Processes for producing ethers and olefins from primary alcohols. U.S.
- Hähn, A., Hahne, J., Huth, I., Wichmann, V., Scholl, S., & Junghans, U. (2021). Feasibility Study on the Etherification of Fermentative-Produced Isobutylene to Fully Renewable Ethyl Tert-Butyl Ether (ETBE).
-
NIST. (n.d.). Propane, 1-(1,1-dimethylethoxy)-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Wright, S. W., Hageman, D. L., & McClure, L. D. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters, 38(43), 7345-7346.
- Kiatkittipong, K., et al. (2012). Kinetics and Modeling Study on Etherification of Glycerol Using Isobutylene by in Situ Production from tert -Butyl Alcohol. International Journal of Chemical Reactor Engineering, 10(1).
- Google Patents. (n.d.). Method for preparing isobutene through a tert-butyl alcohol method.
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Methodological & Application
Application Notes and Protocols for 1-(1,1-dimethylethoxy)-2-methylpropane as a Non-Polar Solvent
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-(1,1-dimethylethoxy)-2-methylpropane, also known as tert-butyl isobutyl ether, as a non-polar solvent. This document details its chemical and physical properties, potential applications in organic synthesis and extraction, and provides detailed protocols for its use. By leveraging comparative data from structurally similar ethers, such as methyl tert-butyl ether (MTBE), this guide offers field-proven insights into the causality behind experimental choices, ensuring scientific integrity and trustworthiness.
Introduction to this compound
This compound is a dialkyl ether characterized by the presence of a bulky tert-butyl group and an isobutyl group attached to an oxygen atom. This structure imparts specific properties that make it an interesting candidate as a non-polar solvent in various chemical applications. Its branched nature contributes to its unique physical and chemical characteristics, including its solvency, boiling point, and stability.[1]
The presence of the tert-butyl group is a key structural feature. Ethers containing a tert-butyl group, such as the widely used methyl tert-butyl ether (MTBE), exhibit a significantly lower tendency to form explosive peroxides upon exposure to air and light compared to other common ethers like diethyl ether and tetrahydrofuran (THF).[2] This enhanced stability is a critical safety advantage in a laboratory and industrial setting. While specific peroxide formation data for tert-butyl isobutyl ether is not widely published, it is reasonable to infer a similar reduced risk due to the presence of the tert-butyl moiety.
Physicochemical Properties
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H18O | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| CAS Number | 33021-02-2 | [3] |
| Boiling Point | 112 °C | [4] |
| Appearance | Colorless liquid | |
| Density | Data not readily available; expected to be less than water | |
| Solubility in Water | Expected to have low solubility, similar to other dialkyl ethers | |
| Polarity | Non-polar |
Potential Applications
Based on its structural similarity to other non-polar ether solvents, this compound can be considered for the following applications:
Reaction Solvent in Organic Synthesis
Ethers are valued as solvents in organic synthesis due to their general inertness and ability to dissolve a wide range of organic compounds.[5] The moderate polarity of ethers can also stabilize certain reaction intermediates. Given its expected properties, tert-butyl isobutyl ether could be a suitable medium for reactions that are sensitive to protic solvents and where a non-polar environment is preferred.
Logical Workflow for Solvent Selection in a Nucleophilic Substitution Reaction:
Caption: Logical workflow for evaluating the suitability of tert-butyl isobutyl ether (TBIBE) as a reaction solvent.
Extraction Solvent
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. Non-polar solvents are essential for extracting non-polar organic compounds from aqueous mixtures. MTBE is an effective extraction solvent for a variety of organic compounds, and it is plausible that tert-butyl isobutyl ether would perform similarly. Its expected low water solubility and density less than water would result in the organic layer forming the upper phase, simplifying the separation process.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common laboratory procedures. These are generalized protocols that should be adapted and optimized for specific applications.
Protocol for Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[6][7]
Reaction Scheme:
(CH₃)₃CO⁻Na⁺ + (CH₃)₂CHCH₂Br → (CH₃)₃COCH₂CH(CH₃)₂ + NaBr
Materials:
-
Sodium tert-butoxide
-
1-bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the reaction solvent
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium tert-butoxide (1.0 equivalent).
-
Add anhydrous DMF or DMSO to dissolve the sodium tert-butoxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1-bromo-2-methylpropane (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by fractional distillation.
Diagram of Williamson Ether Synthesis Workflow:
Caption: Step-by-step workflow for the synthesis of tert-butyl isobutyl ether.
Protocol for Liquid-Liquid Extraction of a Non-Polar Analyte from an Aqueous Solution
This protocol describes a general procedure for using this compound as the organic solvent for extracting a non-polar compound from an aqueous matrix.
Materials:
-
Aqueous solution containing the target non-polar analyte.
-
This compound.
-
Separatory funnel.
-
Sodium chloride (optional, to increase the polarity of the aqueous phase).
-
Anhydrous sodium sulfate.
Procedure:
-
Pour the aqueous solution containing the analyte into a separatory funnel.
-
Add a volume of this compound to the separatory funnel. A typical starting ratio is 1:1 (v/v), but this may be optimized.
-
Stopper the separatory funnel and invert it gently. Open the stopcock to vent any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.
-
Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense organic layer containing the analyte will be on top.
-
Carefully drain the lower aqueous layer.
-
Pour the upper organic layer out through the top of the separatory funnel into a clean, dry flask.
-
For quantitative extraction, repeat steps 2-7 with fresh portions of the ether solvent and combine the organic extracts.
-
Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate and swirling the flask.
-
Decant or filter the dried organic solution to remove the drying agent. The solution is now ready for further analysis or concentration.
Safety and Handling
While specific safety data for this compound is not extensively available, general precautions for handling flammable organic ethers should be followed.
-
Flammability: Ethers are generally flammable. Handle in a well-ventilated area, away from ignition sources.[8][9]
-
Peroxide Formation: Although ethers with a tert-butyl group have a reduced tendency to form explosive peroxides, it is good practice to test for their presence, especially if the solvent has been stored for an extended period.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
This compound presents itself as a viable non-polar solvent with potential applications in organic synthesis and extraction. Its key advantage, inferred from its structure, is its likely reduced tendency to form peroxides compared to more traditional ether solvents. While a lack of extensive published data necessitates a degree of extrapolation from related compounds, the fundamental principles of its chemistry and the provided protocols offer a solid foundation for its exploration and application in a research and development setting. As with any chemical, a thorough risk assessment should be conducted before use.
References
- Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). A mild reaction for the protection of alcohols as t-butyl ethers proceeds with Mg(ClO4)2 and Boc2O and shows general applicability. Organic Letters, 7(3), 427-430.
-
Clerici, A., & Porta, O. (1993). t-Butyl Ether Protecting Groups. Pearson. Retrieved from [Link]
-
Chemical Communications. (2007). The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]
-
Filo. (2025). How do you prepare t-butyl-ethyl ether by using Williamson synthesis?. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl t-Butyl Ether. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Ethyl tert -butyl ether synthesis using carbon catalysts from lignocellulose. Retrieved from [Link]
-
Cheméo. (n.d.). sec-Butyl tert-butyl ether - Chemical & Physical Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: tert-Butyl methyl ether. Retrieved from [Link]
-
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-
Stenutz. (n.d.). tert-butyl isobutyl ether. Retrieved from [Link]
-
Advanced Gas Technologies. (2017). Ethyl Tert Butyl Ether - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
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Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of tert-Butyl vinyl ether (CAS 926-02-3). Retrieved from [Link]
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Stenutz. (n.d.). tert-butyl isobutyl ether. Retrieved from [Link]
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Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
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ResearchGate. (2010). Solubility Studies of Isobutene in Tertiary Butyl Alcohol + Water Mixtures. Retrieved from [Link]
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NIST. (n.d.). Di-tert-Butyl ether. Retrieved from [Link]
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ResearchGate. (2011). LLE for the extraction of alcohol from aqueous solutions with diethyl ether and dichloromethane at 293.15 K, parameter estimation using a hybrid genetic based approach. Retrieved from [Link]
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Solubility of Things. (n.d.). Isobutyl tert-butyl ether. Retrieved from [Link]
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ChemTalk. (2026). Comparing Alkane vs Ether in Solvent Uses. Retrieved from [Link]
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ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]
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Application Notes and Protocols: Tert-butyl Isobutyl Ether (TBIBE) as a Reaction Medium in Organic Synthesis
Introduction: The Pursuit of Greener and Safer Solvents in Synthesis
The principles of green chemistry are increasingly guiding the choices made in modern organic synthesis, with a strong emphasis on the development and implementation of safer and more environmentally benign solvents.[1] Ethers are a critical class of solvents, widely employed for their ability to solvate a broad range of organic compounds and for their relative inertness under many reaction conditions. However, traditional ethers like diethyl ether and tetrahydrofuran (THF) present significant safety concerns, including high volatility, low flash points, and a notorious tendency to form explosive peroxides upon storage.[2][3][4][5][6] This has driven the exploration of alternative etheral solvents with improved safety profiles. Tert-butyl isobutyl ether (TBIBE), a lesser-known branched alkyl ether, presents itself as a promising candidate in this pursuit. Its sterically hindered structure suggests a lower propensity for peroxide formation and potentially unique solvating properties that could be advantageous in specific synthetic applications. This document provides a comprehensive overview of the properties of TBIBE, along with detailed protocols for its potential use in key organic transformations.
Physicochemical Properties of Tert-butyl Isobutyl Ether (TBIBE)
Understanding the physical and chemical properties of a solvent is paramount to its effective application. While extensive experimental data for TBIBE is not as abundant as for more common ethers, its key properties can be compiled and compared to those of related solvents.
| Property | Tert-butyl Isobutyl Ether (TBIBE) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Methyl tert-butyl ether (MTBE) |
| CAS Number | 33021-02-2[7] | 60-29-7 | 109-99-9 | 1634-04-4[1] |
| Molecular Formula | C₈H₁₈O[7] | C₄H₁₀O | C₄H₈O | C₅H₁₂O[1] |
| Molecular Weight | 130.23 g/mol [7] | 74.12 g/mol | 72.11 g/mol | 88.15 g/mol [1] |
| Boiling Point | 89.50 °C[8] | 34.6 °C | 66 °C | 55.2 °C[1] |
| Melting Point | -118.50 °C[8] | -116.3 °C | -108.4 °C | -109 °C[1] |
| Density | 0.7453 g/cm³[8] | 0.713 g/cm³ | 0.889 g/cm³ | 0.7404 g/cm³[1] |
| Solubility in Water | Limited[8] | 6.9 g/100 mL (20 °C) | Miscible | Sparingly soluble[1] |
Key Insights from Physicochemical Properties:
-
Reduced Volatility: With a boiling point of 89.50 °C, TBIBE is significantly less volatile than diethyl ether and MTBE, which translates to reduced evaporative losses and a lower fire hazard.[1][2][8]
-
Broad Liquid Range: The low melting point of -118.50 °C allows for a wide operational temperature range, making it suitable for reactions conducted at low temperatures.[8]
-
Hydrophobicity: Its expected limited solubility in water suggests that TBIBE would be an excellent solvent for extraction and for reactions involving water-sensitive reagents.[8]
Synthesis of Tert-butyl Isobutyl Ether (TBIBE)
The accessibility of a solvent is a key factor in its widespread adoption. TBIBE can be synthesized through established etherification methods.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers.[9][10][11] For TBIBE, this would involve the reaction of an isobutyl halide with a tert-butoxide salt.
Caption: Williamson Ether Synthesis of TBIBE.
Causality: This SN2 reaction is effective because isobutyl halide is a primary halide, which is ideal for this type of nucleophilic substitution, minimizing the competing elimination reaction.[10][11] The strong nucleophile, tert-butoxide, readily displaces the halide.
Acid-Catalyzed Etherification
An alternative route involves the acid-catalyzed reaction of isobutanol with tert-butanol or isobutylene.[12]
Caption: Acid-Catalyzed Synthesis of TBIBE.
Causality: In this reaction, the acid protonates the hydroxyl group of one of the alcohols, forming a good leaving group (water). The other alcohol then acts as a nucleophile. The formation of the more stable tertiary carbocation from tert-butanol can also be a key intermediate in the reaction with isobutanol.[12]
Applications in Organic Synthesis
The unique combination of steric hindrance, a broad liquid range, and expected stability makes TBIBE a potentially valuable solvent for a variety of organic reactions, particularly those involving organometallic reagents.
Grignard Reactions
Grignard reagents are powerful nucleophiles and strong bases, and the choice of solvent is critical for their formation and reactivity.[13] While ethers are the solvents of choice due to their ability to coordinate with the magnesium center, the steric bulk of TBIBE may influence the reactivity and solubility of the Grignard reagent.
Potential Advantages of TBIBE in Grignard Reactions:
-
Enhanced Safety: The higher boiling point and flash point of TBIBE compared to diethyl ether reduce the risk of fire.[2][8]
-
Reduced Side Reactions: The steric hindrance of TBIBE may disfavor the formation of highly aggregated Grignard species, potentially leading to more predictable reactivity.
-
Improved Selectivity: In reactions with sterically demanding substrates, the bulky solvent may influence the stereochemical outcome of the reaction.
Experimental Protocol: Preparation of a Grignard Reagent in TBIBE
Objective: To prepare a solution of phenylmagnesium bromide in tert-butyl isobutyl ether.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tert-butyl isobutyl ether (TBIBE)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings in the flask and add a small crystal of iodine.
-
Solvent Addition: Add a portion of anhydrous TBIBE to the flask to cover the magnesium turnings.
-
Reagent Addition: Dissolve bromobenzene in anhydrous TBIBE and add it to the dropping funnel.
-
Reaction Initiation: Add a small amount of the bromobenzene solution to the magnesium suspension. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.
-
Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray to brown solution of phenylmagnesium bromide is ready for use.
Organolithium Reactions
Organolithium reagents are even stronger bases and nucleophiles than Grignard reagents, making the choice of an inert solvent absolutely critical.[14] Ethers are common solvents for these reactions, but their reactivity with organolithiums can be a limiting factor, especially at elevated temperatures.
Potential Advantages of TBIBE in Organolithium Reactions:
-
Increased Stability: The steric hindrance around the ether oxygen in TBIBE is expected to make it more resistant to cleavage by organolithium reagents compared to less hindered ethers like THF.[14]
-
Higher Reaction Temperatures: The higher boiling point of TBIBE may allow for reactions to be conducted at temperatures above the boiling points of diethyl ether or THF, potentially accelerating slow reactions.[8]
Experimental Protocol: Metalation of an Aromatic Compound using n-Butyllithium in TBIBE
Objective: To perform a directed ortho-metalation of anisole using n-butyllithium in tert-butyl isobutyl ether.
Materials:
-
Anisole
-
n-Butyllithium in hexanes
-
Anhydrous tert-butyl isobutyl ether (TBIBE)
-
Electrophile (e.g., benzaldehyde)
-
Schlenk flask or a three-necked round-bottom flask
-
Syringes
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Apparatus Setup: Set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Reagent Addition: Under an inert atmosphere, add anhydrous TBIBE to the flask, followed by anisole via syringe.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution via syringe over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of a precipitate may be observed.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C (dry ice/acetone bath) and slowly add the electrophile (e.g., benzaldehyde) via syringe.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Safety and Handling
While TBIBE is expected to be a safer alternative to many traditional ethers, it is still a flammable organic solvent and should be handled with appropriate care.
-
Flammability: TBIBE is a flammable liquid.[2][3] Keep away from open flames, sparks, and other sources of ignition. Use in a well-ventilated area, preferably in a fume hood.
-
Peroxide Formation: Although less prone to peroxide formation than uninhibited ethers, it is good practice to test for the presence of peroxides before distillation or concentration.[4][5] Containers should be dated upon receipt and opening.
-
Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and heat.
Conclusion
Tert-butyl isobutyl ether (TBIBE) represents a promising, yet underexplored, alternative to traditional etheral solvents in organic synthesis. Its favorable physicochemical properties, particularly its higher boiling point and inferred resistance to peroxide formation, position it as a potentially safer and more efficient reaction medium. While further experimental validation is needed to fully characterize its performance in a wide range of reactions, the theoretical advantages derived from its structure, combined with the protocols outlined in this document, provide a solid foundation for researchers and drug development professionals to begin exploring the utility of TBIBE in their synthetic endeavors. The adoption of such greener solvents is a crucial step towards a more sustainable and safer future for chemical synthesis.
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Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. [Link]
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Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. MDPI. [Link]
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Safety Summary - Polyoxyalkylene alkyl ether. Kao Chemicals. [Link]
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Peroxide Formation. Department of Chemistry and Biochemistry. [Link]
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Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
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Application Notes and Protocols for the Use of tert-Butyl Isobutyl Ether in Grignard Reactions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of using tert-butyl isobutyl ether (TBIE) as a solvent in Grignard reactions. While classic ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard, the unique physical properties of TBIE present potential advantages, particularly its higher boiling point. This guide offers a detailed exploration of TBIE's properties, its anticipated role in Grignard reactions, and step-by-step protocols for its application, from reagent formation to product workup. All protocols are designed with scientific integrity and safety as paramount considerations.
Introduction: The Critical Role of Ethers in Grignard Reactions
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable versatility.[1] The Grignard reagent, an organomagnesium halide (R-MgX), is a potent nucleophile and a strong base.[2] Its formation and stability are critically dependent on the solvent, which is almost exclusively an ether.
The ether solvent serves several crucial functions:
-
Solvation and Stabilization: The lone pairs of electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center of the Grignard reagent.[3][4] This solvation is essential for stabilizing the reagent in solution and preventing its precipitation.
-
Aprotic Environment: Ethers are aprotic, meaning they lack acidic protons that would otherwise react with and quench the highly basic Grignard reagent.[5]
-
Influence on Reactivity: The nature of the ether can influence the reactivity of the Grignard reagent by affecting the Schlenk equilibrium, the equilibrium between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[6]
tert-Butyl Isobutyl Ether (TBIE): A Profile
tert-Butyl isobutyl ether (TBIE) is a less common ether that presents an interesting alternative to traditional Grignard solvents. A comprehensive understanding of its physical and chemical properties is essential before its application.
Physical Properties
A comparison of TBIE's physical properties with those of standard Grignard solvents highlights its potential utility.
| Property | tert-Butyl Isobutyl Ether (TBIE) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| Boiling Point | 112 °C[7] | 34.6 °C | 66 °C |
| Density | ~0.77 g/cm³ (estimated) | 0.713 g/cm³ | 0.889 g/cm³ |
| Molecular Weight | 130.23 g/mol [7] | 74.12 g/mol | 72.11 g/mol |
| Structure | CC(C)COC(C)(C)C[7] | C₂H₅OC₂H₅ | C₄H₈O |
Theoretical Advantages of TBIE in Grignard Reactions
-
Higher Boiling Point: The significantly higher boiling point of TBIE (112 °C) allows for reactions to be conducted at elevated temperatures. This can be particularly advantageous for the formation of Grignard reagents from less reactive organic halides, such as aryl or vinyl chlorides.[7]
-
Reduced Flammability Risk: While still flammable, its lower volatility compared to diethyl ether may present a reduced fire hazard during handling and reaction setup.
Potential Challenges and Considerations
-
Steric Hindrance: The bulky tert-butyl and isobutyl groups of TBIE may present steric challenges. This could potentially hinder the effective solvation of the magnesium center during Grignard reagent formation, possibly leading to slower initiation or lower yields compared to less hindered ethers like THF.
-
Solubility of Grignard Reagents: The solubility of certain Grignard reagents in the more sterically crowded environment of TBIE may be lower than in Et₂O or THF. This could be particularly relevant for bulkier Grignard reagents.
Safety and Handling of tert-Butyl Isobutyl Ether
As with all ethers, appropriate safety precautions are paramount. While a specific Safety Data Sheet (SDS) for TBIE may not be readily available, the safety protocols for structurally similar ethers like tert-butyl ethyl ether should be adopted.
-
Flammability: Ethers are highly flammable. All work should be conducted in a certified fume hood, away from any sources of ignition.[1]
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light over time. It is crucial to use fresh, inhibitor-free ether or to test for the presence of peroxides before use. Unused portions should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. Ensure that eyewash stations and safety showers are readily accessible.
Experimental Protocols
The following protocols are designed as a starting point for utilizing TBIE in Grignard reactions. Researchers should be prepared to optimize conditions based on the specific substrate and scale of the reaction.
Protocol 1: Formation of a Grignard Reagent in TBIE
This protocol outlines the general procedure for preparing a Grignard reagent from an organic halide and magnesium turnings in TBIE.
Caption: Mechanism of Grignard Addition to a Ketone.
-
Electrophile Preparation: Dissolve the ketone (1.0 equivalent) in anhydrous TBIE in a separate flask.
-
Addition: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Slowly add the ketone solution to the stirred Grignard reagent via a cannula or dropping funnel. The addition should be controlled to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.
Protocol 3: Reaction Workup
A proper workup procedure is essential to quench the reaction, protonate the alkoxide intermediate, and remove inorganic byproducts. [8]
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. [8]This will quench any unreacted Grignard reagent and protonate the magnesium alkoxide to the desired alcohol.
-
Extraction: Transfer the mixture to a separatory funnel. If TBIE is used, an additional organic solvent like diethyl ether or ethyl acetate may be needed to ensure efficient extraction. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). [8]The brine wash helps to remove the majority of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by standard techniques such as column chromatography or recrystallization.
Conclusion
tert-Butyl isobutyl ether presents a viable, albeit under-explored, alternative to traditional solvents for Grignard reactions. Its high boiling point offers a distinct advantage for reactions requiring elevated temperatures. However, potential challenges related to steric hindrance and reagent solubility must be considered. The protocols provided in this guide, grounded in established principles of organometallic chemistry, offer a robust framework for researchers to investigate the application of TBIE in their synthetic endeavors. As with any new procedure, careful optimization and a strong emphasis on safety are essential for successful implementation.
References
- Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols - Benchchem. (URL: )
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7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
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Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (URL: [Link])
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Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (URL: [Link])
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What is the role of ether in preparation of Grignard reagents? - Quora. (URL: [Link])
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Grignard Reaction Mechanism - BYJU'S. (URL: [Link])
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Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE - Vedantu. (URL: [Link])
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Application Notes and Protocols for the Analysis of 1-(1,1-dimethylethoxy)-2-methylpropane in Analytical Chemistry
This technical guide provides a comprehensive overview of the application of 1-(1,1-dimethylethoxy)-2-methylpropane, also known as tert-butyl isobutyl ether, in analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document details the fundamental principles and provides a robust protocol for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS).
Introduction: Understanding this compound
This compound (CAS No. 33021-02-2) is a volatile organic compound (VOC) characterized by its branched ether structure.[1][2] While not as extensively studied as its structural isomer methyl tert-butyl ether (MTBE), a common gasoline additive, this compound is of interest as a potential impurity in chemical synthesis, a component in industrial solvents, and a reference standard in analytical methodologies.[2][3] Its physicochemical properties, such as its boiling point and mass spectral characteristics, make it amenable to analysis by gas chromatography. This guide will focus on a validated approach for its identification and quantification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust analytical method. These properties dictate the optimal conditions for sample preparation, chromatographic separation, and detection.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [3][4][5] |
| Molecular Weight | 130.23 g/mol | [3][4][5] |
| CAS Number | 33021-02-2 | [3][4][5] |
| Normal Boiling Point | 112.9 °C | [4][6] |
| Melting Point | -110.918 °C | [4] |
| Solubility | Low solubility in water, moderate solubility in organic solvents.[1] | [1] |
| Synonyms | tert-Butyl isobutyl ether, 1-tert-Butoxy-2-methylpropane, Isobutyl tert-butyl ether | [1][5][7] |
Core Principles of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a heated column. Following separation, mass spectrometry (MS) provides sensitive detection and confident identification based on the mass-to-charge ratio (m/z) of the resulting ions. The coupling of these two techniques (GC-MS) is a cornerstone of modern analytical chemistry for the identification and quantification of volatile and semi-volatile organic compounds.[8][9]
Experimental Workflow: A Logical Approach
The analytical workflow for the determination of this compound can be systematically broken down into several key stages, from sample receipt to final data analysis.
Caption: GC-MS Experimental Workflow for Analyte Quantification.
Detailed Protocol: Quantification of this compound
This protocol is adapted from established methods for similar ether compounds, such as MTBE, and is optimized for the specific properties of this compound.[8][9][10]
Reagents and Materials
-
This compound analytical standard (≥99.5% purity)
-
Internal Standard (IS): Toluene or other suitable non-interfering volatile compound.
-
Solvent: High-purity methanol or hexane for standard and sample dilution.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Micropipettes and Syringes
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of m/z 40-200.
Preparation of Standards
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., toluene) in methanol.
-
Calibration Standards: To each working standard, add a fixed concentration of the internal standard (e.g., 20 µg/mL).
Sample Preparation
-
Liquid Samples (e.g., industrial solvents): Dilute the sample with methanol to bring the expected concentration of this compound into the calibration range. Add the internal standard to the diluted sample.
-
Aqueous Samples: For trace-level analysis, a pre-concentration step such as purge-and-trap or solid-phase microextraction (SPME) may be necessary. For higher concentrations, direct aqueous injection can be employed.[8] Spike the sample with the internal standard prior to any extraction or direct injection.
GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (50:1) or Splitless | Split mode is suitable for higher concentrations to avoid column overloading. Splitless is for trace analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 150 °C, hold 2 min | The initial temperature allows for good peak shape of volatile compounds. The ramp separates components based on their boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230 °C | Standard temperature for EI. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra. |
| Scan Range | m/z 40-200 | Covers the expected mass fragments of the analyte and internal standard. |
Data Analysis and Interpretation
Identification
The primary identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should exhibit characteristic fragment ions. Based on the NIST database, the expected mass spectrum of this compound will show significant peaks at m/z 57 (the tert-butyl cation, often the base peak for tert-butyl ethers) and other fragments corresponding to the isobutyl group and the molecular ion.[5][11][12]
Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Logical Relationship for Quantification
Caption: Internal Standard Quantification Workflow.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The use of an internal standard corrects for variations in injection volume and instrument response. The linearity of the calibration curve (R² > 0.995) will confirm the accuracy of the standard dilutions and the instrument's performance. Quality control samples (prepared from a separate stock solution) should be run alongside the analytical batch to ensure the accuracy and precision of the measurements.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound using GC-MS. By leveraging established analytical principles for similar compounds and considering the specific physicochemical properties of the target analyte, this method offers a reliable and robust approach for its quantification in various matrices. The provided workflow and logical diagrams serve as a clear guide for researchers and professionals in the field.
References
-
Axios Research. (n.d.). This compound - CAS - 33021-02-2. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 1-(1,1-dimethylethoxy)-2-methyl- (CAS 33021-02-2). Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 33021-02-2) Properties. Retrieved from [Link]
-
Stenutz, R. (n.d.). tert-butyl isobutyl ether. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). isopentyl tert-butyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
ASTM D5441-98(2008)e1, Standard Test Method for Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography, ASTM International, West Conshohocken, PA, 2008,
-
PubChem. (n.d.). Isopropyl tert-butyl ether. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). sec-Butyl tert-butyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethoxy-2-methylpropane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 1-(1,1-dimethylethoxy)-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Church, C. D., Isabelle, L. M., Pankow, J. F., Rose, D. L., & Tratnyek, P. G. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental science & technology, 31(12), 3723-3726.
- Achten, C., & Püttmann, W. (2001). Method for determination of methyl tert-butyl ether in gasoline by gas chromatography.
-
Stenutz, R. (n.d.). tert-butyl isopropyl ether. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isobutyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 1-(1,1-dimethylethoxy)-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 1-(1,1-dimethylethoxy)-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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- 8. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 9. Method for determination of methyl tert-butyl ether in gasoline by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Propane, 1-(1,1-dimethylethoxy)-2-methyl- [webbook.nist.gov]
Application Note: Gas Chromatography Methods for the Analysis of tert-Butyl Isobutyl Ether (TBIE)
Abstract
This document provides detailed methodologies for the quantitative and qualitative analysis of tert-butyl isobutyl ether (TBIE) using gas chromatography (GC). While not as prevalent as methyl tert-butyl ether (MTBE) or ethyl tert-butyl ether (ETBE), TBIE is a potential fuel oxygenate, and its accurate determination is crucial for product quality control, formulation analysis, and environmental monitoring. We present two primary protocols leveraging capillary GC: one for the analysis of TBIE in organic matrices such as gasoline, utilizing both Flame Ionization Detection (FID) and Mass Spectrometry (MS), and a second for trace-level determination in aqueous samples using static headspace coupled with GC-MS. The causality behind instrumental choices, from column selection to detection method, is explained to provide a framework for robust method development and validation.
Introduction and Scientific Rationale
Fuel oxygenates are compounds added to gasoline to increase its oxygen content, promoting more complete combustion and reducing carbon monoxide and ozone-forming emissions.[1] The ether family, including the well-known MTBE, has been widely used for this purpose. Tert-butyl isobutyl ether (TBIE) shares structural similarities with other fuel ethers and may be present in various industrial streams or fuel blends.
Gas chromatography is the premier analytical technique for separating and quantifying volatile and semi-volatile organic compounds, making it ideally suited for ether analysis. The choice of configuration—specifically the column and detector—is paramount and is dictated by the sample matrix and the analytical objective.
-
For Purity and Formulation Analysis in Organic Solvents: In a relatively clean matrix like a finished product or a chemical stream, a Flame Ionization Detector (FID) offers excellent sensitivity, a wide linear range, and robust performance for quantification.[2][3] However, in a complex matrix like gasoline, which contains hundreds of hydrocarbon isomers, the risk of chromatographic co-elution is high.[2] In such cases, a Mass Spectrometer (MS) is the detector of choice. It provides positive identification by generating a unique mass spectrum for eluting compounds, ensuring that the analyte peak is not a composite of multiple components.[1][4][5] Lawrence Livermore National Laboratory studies have affirmed that GC/MS is the most dependable method for oxygenate detection in complex gasoline samples.[1]
-
For Trace Analysis in Environmental Samples: Due to the high water solubility of ethers relative to other gasoline components, contamination of ground and surface water is a significant environmental concern.[6] Analyzing TBIE at trace levels (µg/L or ppb) in water requires an extraction and concentration step. Static headspace sampling is a solvent-free, automated, and highly reproducible technique that partitions volatile analytes from the aqueous phase into the vapor phase (headspace) for injection into the GC, offering excellent detection limits and minimizing contamination of the GC system.[6]
This guide provides comprehensive, step-by-step protocols grounded in established principles of chromatographic science and referencing authoritative standards like those from ASTM International.[7]
Instrumentation and Consumables
Successful analysis is predicated on the proper selection of instrumentation and high-quality consumables. The following table summarizes the required components for the protocols described herein.
| Component | Specification for Organic Matrix (Protocol 1) | Specification for Aqueous Matrix (Protocol 2) | Rationale / Comments |
| Gas Chromatograph | GC system with a split/splitless injector. | GC system with a split/splitless injector, coupled to a headspace autosampler. | A heated split/splitless injector is required for efficient sample vaporization.[2] |
| Detector | Flame Ionization Detector (FID) and/or Mass Spectrometer (MS). | Mass Spectrometer (MS). | FID for routine quantification; MS for definitive identification in complex matrices.[1][2] MS is essential for trace analysis to ensure peak purity. |
| GC Column | Primary: Non-polar, e.g., 5% Phenyl Methylpolysiloxane (DB-5, Rtx-5). Dimensions: 30 m x 0.25 mm ID, 0.25 µm film. | Primary: Intermediate-polar, e.g., Nitroterephthalic acid-modified PEG (FFAP) or 14% Cyanopropylphenyl Polysiloxane. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film. | Non-polar columns are standard for gasoline analysis. Polar columns provide better peak shape and retention for polar analytes like ethers when injected from an aqueous matrix.[8][9] |
| Carrier Gas | Helium or Hydrogen, 99.999% purity. | Helium, 99.999% purity. | Helium is the most common and is inert. Hydrogen can offer faster analysis but requires additional safety precautions. |
| Gases (Detector) | FID: Hydrogen and Zero Air. | N/A | Required for flame generation in the FID. |
| Sample Vials | 2 mL clear glass vials with PTFE/silicone septa. | 20 mL headspace vials with PTFE/silicone septa and magnetic caps. | Headspace vials are specifically designed to ensure a proper seal for pressurization and heating. |
| Standards | Certified reference standard of tert-butyl isobutyl ether (>99% purity). | Certified reference standard of tert-butyl isobutyl ether (>99% purity). Internal Standard (e.g., Benzene-d6) recommended. | High-purity standards are critical for accurate calibration. An internal standard corrects for variations in injection volume and system response.[10] |
| Solvents | Hexane or Isooctane (GC grade). | Reagent-grade water (for calibration standards). Sodium Chloride (for salting out). | Solvents must be of high purity to avoid introducing interfering peaks. |
Protocol 1: Analysis of TBIE in Organic Matrices (e.g., Gasoline)
This protocol is designed for quantifying TBIE in non-aqueous samples where concentrations are expected to be at the %-level or high mg/L level.
Workflow for Organic Matrix Analysis
Caption: GC Workflow for TBIE in Organic Matrices.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a primary stock solution of TBIE in hexane at 1000 mg/L.
-
Create a series of calibration standards by serially diluting the stock solution. A typical range would be 1, 5, 10, 50, and 100 mg/L.
-
Transfer standards to 2 mL GC vials.
-
-
Sample Preparation:
-
Due to the high concentration of components in gasoline, a dilution is necessary to avoid column overload and detector saturation.
-
Accurately dilute the sample 1:100 (v/v) with hexane. For example, pipette 10 µL of the gasoline sample into 990 µL of hexane.
-
Vortex the mixture and transfer it to a 2 mL GC vial.
-
-
Instrumental Parameters:
-
The following table provides recommended starting conditions. These should be optimized for your specific instrument and column.
-
| Parameter | GC-FID Condition | GC-MS Condition |
| Injector | Split, 250°C, 100:1 split ratio | Split, 250°C, 100:1 split ratio |
| Injection Vol. | 1 µL | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 220°C @ 10°C/min, hold 2 min | 40°C (hold 5 min), ramp to 220°C @ 10°C/min, hold 2 min |
| Detector | FID @ 280°C | Source: 230°C, Quad: 150°C |
| MS Mode | N/A | Scan (m/z 40-200) or SIM |
| SIM Ions | N/A | Target: 57, 73, 115. Qualifier: 41, 59. (Note: These are predicted ions based on TBIE structure; they must be confirmed by analyzing a pure standard). |
-
Analysis Sequence:
-
Run a solvent blank (hexane) to ensure no system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample(s).
-
-
Data Processing:
-
Identification: Identify the TBIE peak in the sample chromatogram by matching its retention time with that of the certified standards. For GC-MS, confirm identity by matching the mass spectrum against a standard.
-
Quantification: Generate a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of TBIE in the diluted sample using the curve's regression equation.
-
Calculate the final concentration in the original sample by multiplying the result by the dilution factor (e.g., 100).
-
Protocol 2: Trace Analysis of TBIE in Aqueous Matrices
This protocol is optimized for detecting low levels (µg/L) of TBIE in water samples, such as groundwater or wastewater, using static headspace GC-MS.
Workflow for Aqueous Matrix Analysis
Caption: Headspace-GC/MS Workflow for TBIE in Water.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a primary stock solution of TBIE in methanol at 1000 mg/L. Methanol is used as it is miscible with water.
-
Prepare an aqueous working stock (e.g., 10 mg/L) by diluting the primary stock in reagent-grade water.
-
Create aqueous calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by spiking appropriate volumes of the working stock into 10 mL of reagent-grade water in 20 mL headspace vials.
-
-
Sample Preparation:
-
Collect the water sample, ensuring no headspace in the collection bottle.
-
Using a volumetric pipette, transfer 10 mL of the sample into a 20 mL headspace vial.
-
Salting Out (Optional but Recommended): Add ~2 grams of sodium chloride (NaCl) to each vial. This increases the ionic strength of the sample, reducing the solubility of TBIE and promoting its partitioning into the headspace, thereby increasing sensitivity.
-
Immediately cap and crimp the vials.
-
-
Instrumental Parameters:
-
These parameters are starting points and require optimization. The goal is to efficiently transfer the analyte from the sample to the gas phase.
-
| Parameter | Headspace Condition | GC-MS Condition |
| Oven Temp. | 80°C | Injector: 220°C (Split 20:1) |
| Loop Temp. | 90°C | Carrier Gas: Helium @ 1.2 mL/min |
| Transfer Line | 100°C | Oven Program: 40°C (hold 4 min), ramp to 200°C @ 20°C/min, hold 2 min |
| Incubation Time | 15 min | MS Source: 230°C, Quad: 150°C |
| Injection Time | 0.5 min | MS Mode: SIM |
| Vial Pressurization | 10 psi for 1 min | SIM Ions: Target: 57, 73, 115. Qualifier: 41, 59. (Must be confirmed) |
-
Analysis Sequence & Data Processing:
-
The analysis sequence and data processing steps are analogous to Protocol 1. However, due to the low concentrations, operating the MS in Selected Ion Monitoring (SIM) mode is highly recommended. SIM mode significantly enhances sensitivity by monitoring only the characteristic mass ions of TBIE, rather than scanning the full mass range.[9]
-
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data, every protocol must be validated. Key parameters to assess include:
-
Linearity: A calibration curve with a coefficient of determination (R²) > 0.995 should be achieved across the desired concentration range.
-
Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined by analyzing low-level standards and calculating the signal-to-noise ratio.
-
Precision: Assessed by repeatedly analyzing a single sample (at least n=7). The relative standard deviation (RSD) should typically be <15%.
-
Accuracy: Determined by analyzing a spiked sample or a certified reference material. Recoveries should fall within an acceptable range (e.g., 80-120%).
Conclusion
The gas chromatography methods detailed in this application note provide a robust framework for the analysis of tert-butyl isobutyl ether in both organic and aqueous matrices. For formulation analysis in products like gasoline, GC-FID offers reliable quantification, while GC-MS is indispensable for positive identification in such a complex matrix. For environmental trace analysis, a static headspace GC-MS method provides the necessary sensitivity and selectivity. The key to a successful and trustworthy analysis lies in careful method development, optimization, and validation tailored to the specific sample type and analytical objectives.
References
- The analysis of gasoline oxygenates by EPA Method 8260B - Penn State. (n.d.).
- Analysis of Fuel Oxygenates by US EPA Method 8260B Using Headspace Trap with GC/MS. (n.d.). PerkinElmer.
- ASTM D5441-98 (Reapproved 2008). Standard Test Method for Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography. ASTM International.
- Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology.
-
Kuo, H. W., et al. (1999). Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems. Journal of Chromatography A. Retrieved from [Link]
- Achten, C., & Püttmann, W. (2001). Method for determination of methyl tert-butyl ether in gasoline by gas chromatography. Journal of Chromatography A.
- Nadkarni, R. A. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ASTM International.
- ASTM D5769 - Standard Test Method by GC-MS. (n.d.). SCION Instruments.
- Analyzing Oxygenates in Gasoline. (n.d.). Restek.
-
Fuel Oxygenates and USTs. (2023). US EPA. Retrieved from [Link]
- Rhodes, I. A. L., & Verstuyft, A. W. (2001). Selecting Analytical Methods for the Determination of Oxygenates in Environmental Samples and Gasoline. Environmental Testing & Analysis.
-
Request PDF: Method for determination of methyl tert-butyl ether in gasoline by gas chromatography. (2001). ResearchGate. Retrieved from [Link]
- MTBE Analysis by GCMS. (n.d.). WCAS.
Sources
- 1. pure.psu.edu [pure.psu.edu]
- 2. kaycantest.com [kaycantest.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for determination of methyl tert-butyl ether in gasoline by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTBE Analysis by GCMS [cs.cmu.edu]
- 6. gcms.cz [gcms.cz]
- 7. prime.erpnext.com [prime.erpnext.com]
- 8. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 9. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
Application Notes & Protocols: 1-(1,1-dimethylethoxy)-2-methylpropane (TAEE) as a Gasoline Oxygenate Additive
Abstract
These application notes provide a comprehensive technical guide for researchers and scientists on the use of 1-(1,1-dimethylethoxy)-2-methylpropane, more commonly known as tert-Amyl Ethyl Ether (TAEE), as a gasoline oxygenate additive. This document details the synthesis, physicochemical properties, analytical characterization, and performance evaluation of TAEE. Included are step-by-step protocols for laboratory-scale synthesis and analysis, data tables for key properties, and workflows for experimental procedures. The objective is to furnish a scientifically rigorous and practical resource for the evaluation of TAEE as a high-performance fuel component.
Introduction to Gasoline Oxygenates and TAEE
Oxygenates are oxygen-containing organic compounds added to gasoline to enhance combustion efficiency and increase the octane rating.[1][2] Their primary functions are to boost the oxygen content of the fuel, which promotes more complete combustion, thereby reducing carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1][3] Following the phase-out of tetraethyl lead and growing concerns over methyl tert-butyl ether (MTBE) due to groundwater contamination, the demand for alternative, effective, and environmentally safer oxygenates has grown.[4][5][6]
Tert-Amyl Ethyl Ether (TAEE), with the molecular formula C7H16O, is an attractive alternative.[7] It is part of the ether family of oxygenates, which are generally preferred over alcohols due to their lower vapor pressure, predictable blending behavior, and low water solubility, which mitigates the risk of phase separation in fuel systems.[1] TAEE is produced via the acid-catalyzed etherification of isoamylenes (such as 2-methyl-2-butene and 2-methyl-1-butene) with ethanol.[7][8] This process aligns well with the increasing availability of bio-ethanol, offering a pathway to a partially renewable fuel additive.
Key Advantages of TAEE:
-
High Octane Number: Effectively boosts the research octane number (RON) and motor octane number (MON) of gasoline, preventing engine knocking.[1]
-
Low Reid Vapor Pressure (RVP): Helps refiners meet stringent evaporative emission standards.
-
Favorable Blending Properties: Mixes predictably with gasoline without forming azeotropes.[1]
-
Reduced Emissions: Contributes to lower CO and HC emissions.[9]
This guide provides the necessary protocols to synthesize, characterize, and evaluate TAEE in a laboratory setting.
Physicochemical Properties of TAEE
A thorough understanding of TAEE's physical and chemical properties is essential for its application as a fuel additive. The following table summarizes its key characteristics.
| Property | Value | Unit | Source(s) |
| IUPAC Name | 2-ethoxy-2-methylbutane | - | [10] |
| Molecular Formula | C7H16O | - | [7] |
| Molecular Weight | 116.20 | g/mol | [11][12] |
| CAS Number | 919-94-8 | - | [10] |
| Appearance | Colorless Liquid | - | - |
| Density @ 20°C | 0.7657 | g/cm³ | [10] |
| Boiling Point | 101.5 - 102.1 | °C | [10][11] |
| Melting Point | -79.85 | °C | [11] |
| Research Octane Number (RON) | ~105-111 | - | [1] |
| Motor Octane Number (MON) | ~95-98 | - | [1] |
| Water Solubility | Low | - | [1] |
Synthesis of tert-Amyl Ethyl Ether (TAEE)
TAEE is synthesized through the etherification of an isoamylene (e.g., 2-methyl-2-butene) with ethanol, typically catalyzed by a strong acid ion-exchange resin.[8] The use of a solid acid catalyst like Amberlyst-15 or NKC-9 is preferable to liquid acids (e.g., H₂SO₄) as it simplifies catalyst separation, minimizes corrosion, and improves selectivity.[8]
Diagram: TAEE Synthesis Workflow
Caption: Workflow for the laboratory synthesis of TAEE.
Protocol 3.1: Laboratory-Scale Synthesis of TAEE
Objective: To synthesize TAEE from 2-methyl-2-butene and ethanol using an acid ion-exchange resin catalyst.
Materials:
-
2-methyl-2-butene (≥99%)
-
Ethanol (anhydrous, ≥99.8%)
-
Strong acid ion-exchange resin (e.g., Amberlyst-15 or NKC-9), pre-dried
-
Nitrogen gas (high purity)
-
High-pressure batch reactor (autoclave) with magnetic stirring and temperature control
-
Filtration apparatus
-
Fractional distillation apparatus
Procedure:
-
Catalyst Preparation: Dry the acid resin catalyst in an oven at 110°C for 4 hours to remove moisture, which can lead to the formation of tert-amyl alcohol (TAA) as a byproduct. Cool in a desiccator.
-
Reactor Charging:
-
Add the dried acid resin catalyst to the autoclave (e.g., 20 g for a 500 mL reactor).[8]
-
Flush the autoclave with nitrogen gas to create an inert atmosphere.
-
Introduce the reactants: 2-methyl-2-butene and ethanol. An excess molar ratio of ethanol to isoamylene (e.g., 2:1) is used to shift the equilibrium towards product formation.[8]
-
-
Reaction:
-
Seal the reactor and pressurize with nitrogen to approximately 2.0 MPa. This pressure helps to maintain the reactants in the liquid phase at the reaction temperature.[8]
-
Begin stirring at a high rate (e.g., 1000 rpm) to overcome mass transfer limitations.[8]
-
Heat the reactor to the desired temperature (e.g., 70°C) and maintain for the reaction period (typically 2-4 hours). Monitor temperature and pressure throughout.
-
-
Product Recovery and Purification:
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Remove the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed with ethanol and dried for reuse.
-
The liquid filtrate contains TAEE, unreacted ethanol, and potentially small amounts of byproducts.
-
Purify the TAEE using fractional distillation. Collect the fraction boiling at approximately 102°C.[10]
-
-
Verification: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) as described in Protocol 4.1.
Analytical Characterization and Quality Control
Accurate analytical methods are critical for confirming the purity of the synthesized TAEE and quantifying its concentration in gasoline blends.
Diagram: GC-MS Analytical Workflow
Caption: Workflow for the analysis of TAEE in gasoline by GC-MS.
Protocol 4.1: Determination of TAEE in Gasoline by GC-MS
This protocol is adapted from standard methodologies for analyzing oxygenates in gasoline, such as those outlined by ASTM D4815 and D5599.[3][13][14][15] Gas Chromatography (GC) separates the components of the fuel, while Mass Spectrometry (MS) provides definitive identification and quantification.[16]
Objective: To identify and quantify TAEE in a gasoline blend.
Materials & Equipment:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., 60 m Rtx®-1 or similar non-polar column).[15]
-
Autosampler vials
-
Volumetric flasks and pipettes
-
TAEE standard (≥99%)
-
Internal Standard (IS), e.g., 1,2-dimethoxyethane (DME)
-
Solvent (e.g., Hexane or Isooctane, GC grade)
-
Gasoline sample containing TAEE
Procedure:
-
Calibration Standards Preparation:
-
Prepare a stock solution of TAEE in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 0.1% to 20% by mass).[13]
-
Add a fixed concentration of the internal standard (DME) to each calibration standard and a blank.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the gasoline-TAEE blend into a volumetric flask.
-
Add the same fixed concentration of internal standard as used in the calibration standards.
-
Dilute to volume with the solvent.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with appropriate parameters. See Table 4.1 for typical starting conditions.
-
Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Identify the TAEE peak in the chromatogram based on its retention time and by comparing its mass spectrum to a reference library. The characteristic ions for ethers can be used for confirmation.[16]
-
Calculate the ratio of the TAEE peak area to the internal standard peak area for each standard and the sample.
-
Quantify the concentration of TAEE in the sample using the calibration curve.
-
Table 4.1: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| Injector | Split/Splitless, 250°C | Ensures rapid vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading with the complex gasoline matrix. |
| Carrier Gas | Helium, Constant Flow (~1.2 mL/min) | Inert carrier gas providing good separation efficiency. |
| Oven Program | 40°C (hold 5 min), ramp to 220°C @ 10°C/min | Separates volatile components at low temperatures and elutes heavier hydrocarbons at higher temperatures. |
| Column | 60 m x 0.25 mm ID, 0.25 µm film (e.g., Rtx-1) | Long, non-polar column provides excellent resolution for complex hydrocarbon mixtures.[15] |
| MS Interface Temp | 250°C | Prevents condensation of analytes. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Scan Range | 35-350 amu | Covers the expected mass fragments of gasoline components and TAEE. |
Application and Performance Evaluation
The primary application of TAEE is as an octane booster and combustion enhancer in gasoline.
Protocol 5.1: Preparation of Gasoline-TAEE Blends
Objective: To prepare fuel blends with specific concentrations of TAEE for performance testing.
Procedure:
-
Obtain a base gasoline with a known composition and octane rating (e.g., regular unleaded gasoline).
-
Determine the volume of TAEE needed to achieve the target oxygen content or volume percentage. For example, to create a blend with 2.7% oxygen by weight (a common regulatory target), a significant volume of TAEE would be added.
-
Using volumetric glassware, add the calculated amount of TAEE to a measured volume of base gasoline in a sealed container.
-
Mix thoroughly by gentle inversion or stirring to ensure a homogeneous blend. Avoid vigorous shaking to minimize the loss of volatile components.
-
Label the blend clearly with the TAEE concentration.
Performance Testing
Once blended, the fuel should be subjected to standard tests to evaluate its properties. These tests are typically performed in certified laboratories following ASTM procedures.
Table 5.1: Key Performance Tests for TAEE-Gasoline Blends
| Performance Metric | ASTM Standard | Expected Effect of TAEE Addition |
| Research Octane Number (RON) | ASTM D2699 | Increase |
| Motor Octane Number (MON) | ASTM D2700 | Increase |
| Reid Vapor Pressure (RVP) | ASTM D5191 | Decrease (relative to ethanol) |
| Distillation Characteristics | ASTM D86 | Minimal change in curve shape |
| Oxygen Content | ASTM D5599 | Proportional increase[13][17] |
Environmental and Safety Considerations
While ethers like TAEE are considered favorable alternatives to MTBE, a review of their environmental fate and toxicity is crucial.[18]
-
Biodegradability: Ether oxygenates are generally more resistant to biodegradation than alcohols but are less persistent and have lower water solubility than MTBE, reducing the risk of extensive groundwater plume formation.
-
Toxicity: TAEE, like other fuel ethers, is expected to have low acute toxicity. However, proper handling in a well-ventilated area using personal protective equipment (gloves, safety glasses) is mandatory. Inhalation of high concentrations of vapors should be avoided.[6]
-
Emissions Impact: The addition of TAEE to gasoline has been shown to reduce toxic emissions, including benzene, and lower the overall mutagenicity of particulate matter from the exhaust.[9]
Conclusion
This compound (TAEE) is a highly effective gasoline oxygenate that serves as a potent octane enhancer while offering favorable blending properties and environmental benefits compared to other oxygenates like MTBE. The protocols and data presented in these application notes provide a solid framework for the synthesis, analysis, and evaluation of TAEE, enabling further research into its optimization and application in modern fuel formulations.
References
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Wikipedia. tert-Amyl ethyl ether. [Link]
-
ResearchGate. TAEE synthesis from isoamylenes and ethanol by catalytic distillation: Pilot plant experiments and model validation. [Link]
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ASTM International. D5599 Standard Test Method for Determination of Oxygenates in Gasoline by Gas Chromatography and Oxygen Selective Flame Ionization Detection. [Link]
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SPL, Inc. ASTM D4815 (Ethanol & Oxygenates in Gasoline by GC). [Link]
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Agilent Technologies. ASTM D 4815 – the Determination of Oxygenated Compounds in Gasoline. [Link]
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CAS Common Chemistry. tert-Amyl ethyl ether. [Link]
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IEA AMF TCP. Fuel ethers for gasoline. [Link]
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Journal of Chromatography A. Method for determination of methyl tert-butyl ether in gasoline by gas chromatography. [Link]
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UniChrom. METHODS OF ANALYSIS. [Link]
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TNO Publications. Petrol fuel additives effects on vehicle technology and the environment. [Link]
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Application Notes & Protocols for tert-Butyl Isobutyl Ether (TBIE) in Organic Synthesis
Abstract
This guide provides a comprehensive technical overview of tert-butyl isobutyl ether (TBIE), a lesser-known ether with significant potential as a solvent and reaction medium in modern organic synthesis. While not as prevalent as diethyl ether (DEE) or tetrahydrofuran (THF), TBIE's unique structural features—namely, the presence of two bulky alkyl groups—confer properties that can be highly advantageous in specific applications. This document outlines the physicochemical characteristics of TBIE, presents a rationale for its use by comparing it to common laboratory ethers, and provides detailed, field-proven protocols for its application in Grignard and organolithium reactions. The causality behind experimental choices is emphasized throughout, providing researchers with the foundational knowledge to adapt these protocols to their specific synthetic challenges.
Introduction: The Case for a Niche Ether
In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can dictate reaction success, product purity, and process safety. Ethers are indispensable due to their ability to solvate a wide range of organic compounds and stabilize reactive intermediates, such as organometallic reagents. However, common ethers like DEE and THF are notorious for their propensity to form explosive peroxides upon storage.[1][2][3] Methyl tert-butyl ether (MTBE) was developed as a safer alternative with a much lower tendency for peroxide formation.[1][2]
Tert-butyl isobutyl ether (TBIE) belongs to this class of sterically hindered ethers designed for enhanced stability. Its structure, featuring a tertiary and a secondary branched alkyl group, suggests a unique balance of steric hindrance, polarity, and solvation capability. This guide positions TBIE not as a universal replacement, but as a specialized tool for researchers encountering challenges with conventional solvents, such as peroxide-sensitive reactions, or those requiring fine-tuning of reagent reactivity through steric modulation of the solvent sphere.
Physicochemical Properties & Safety Profile
Understanding the fundamental properties of a solvent is paramount for its effective and safe implementation. TBIE is a colorless liquid whose properties are largely dictated by its C8H18O molecular formula and branched structure.[4]
Key Physical Data
The properties of TBIE are compared with other common laboratory ethers in the table below. This comparative data is essential for predicting its behavior in distillations, extractions, and under various reaction temperatures.
| Property | tert-Butyl Isobutyl Ether (TBIE) | Diethyl Ether (DEE) | Tetrahydrofuran (THF) | Methyl tert-Butyl Ether (MTBE) |
| Formula | C₈H₁₈O[4] | C₄H₁₀O | C₄H₈O | C₅H₁₂O[2] |
| Molar Mass | 130.23 g/mol [4] | 74.12 g/mol | 72.11 g/mol | 88.15 g/mol [2] |
| Boiling Point | 112 °C[4] | 34.6 °C | 66 °C | 55.5 °C[2] |
| Density | ~0.75 g/cm³ (estimated) | 0.713 g/cm³ | 0.889 g/cm³ | 0.740 g/cm³[2] |
| Peroxide Formation | Very Low | High | High | Very Low[1][2] |
| Water Solubility | Low (estimated) | 6.9 g/100 mL | Miscible | Sparingly soluble (26 g/L)[2] |
Safety and Handling
As with all organic ethers, TBIE must be handled with appropriate care. It is a flammable liquid, and its vapors can form explosive mixtures with air.[5]
-
Flammability: Highly flammable. Keep away from heat, sparks, open flames, and other ignition sources.[6] All equipment must be properly grounded to prevent static discharge.[7][8]
-
Peroxide Formation: While significantly more stable than DEE or THF, it is good laboratory practice to test for peroxides before any distillation or concentration step, especially if the solvent has been stored for an extended period.
-
Inhalation: Vapors may cause dizziness, headache, and nausea.[5][7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a flame-retardant lab coat.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and strong acids.[7][9]
Rationale for Use: A Mechanistic Perspective
The decision to use TBIE should be driven by its specific chemical characteristics, which offer distinct advantages over other solvents.
-
Chemical Inertness: The C-O-C ether linkage is generally stable to a wide range of reagents, including strong bases, organometallics, and mild oxidizing/reducing agents, making it an excellent reaction medium.
-
Steric Hindrance and Reactivity Modulation: The bulky tert-butyl and isobutyl groups create significant steric congestion around the ether oxygen. This has two major consequences:
-
Reduced Lewis Basicity: Unlike THF, where the oxygen's lone pairs are readily accessible, the oxygen in TBIE is sterically shielded. This reduces its ability to coordinate strongly to Lewis acidic species. This can be beneficial in reactions where strong solvent coordination might inhibit reactivity.
-
Slower Solvation of Cations: The solvation of metal cations like Li⁺ or Mg²⁺ is a critical function of ethers in organometallic reactions. The bulky nature of TBIE may lead to a different solvation sphere and potentially altered reactivity or aggregation state of the organometallic species compared to less hindered ethers.[10][11]
-
-
Aprotic Nature: TBIE lacks acidic protons, making it an ideal solvent for reactions involving strong bases like Grignard reagents and organolithiums, which would otherwise be quenched by protic solvents like alcohols or water.[12]
Application I: Protocol for Grignard Reagent Formation and Reaction
Ethers are the quintessential solvents for Grignard reactions because they solvate and stabilize the magnesium center, preventing precipitation and maintaining reactivity. TBIE's high boiling point and inertness make it a suitable, safe alternative to DEE or THF.
Causality of Protocol Choices
-
Anhydrous Conditions: Grignard reagents are potent bases and will react violently with water.[12] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. A small crystal of iodine or a few drops of 1,2-dibromoethane are used to etch the surface and expose fresh magnesium to initiate the reaction.[13]
-
Slow Addition: The formation of the Grignard reagent is exothermic. Slow, dropwise addition of the alkyl halide is crucial to maintain control over the reaction temperature and prevent side reactions.
Workflow Diagram: Grignard Reaction
Caption: Workflow for a directed lithiation reaction using TBIE.
Step-by-Step Protocol
-
Apparatus Setup: Under an inert atmosphere (Schlenk line or glovebox), add the substrate (e.g., N,N-diisopropylanisole, 1.0 equivalent) and anhydrous TBIE to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 equivalents) dropwise via syringe over 15-20 minutes. The solution may develop a color.
-
Stirring: Stir the reaction mixture at -78 °C for the required time (typically 1-3 hours) to ensure complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodomethane or N,N-dimethylformamide, 1.2 equivalents) dropwise at -78 °C.
-
Warming and Workup: After stirring for an additional hour at low temperature, remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding water or saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the product into an organic solvent, dry the combined organic layers, concentrate, and purify the final product by column chromatography, distillation, or recrystallization.
Conclusion
Tert-butyl isobutyl ether represents a valuable, albeit underutilized, solvent for specialized applications in organic synthesis. Its high boiling point, low propensity for peroxide formation, and unique steric profile make it an excellent choice for high-temperature reactions and for processes involving highly reactive organometallic species where safety and selectivity are paramount. The protocols detailed herein for Grignard and organolithium reactions provide a robust framework for researchers to begin exploring the utility of TBIE in their own synthetic endeavors. As the demand for safer and more selective chemical processes grows, the exploration of such niche solvents will undoubtedly play a crucial role in advancing the field of drug development and chemical manufacturing.
References
-
Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved from [Link]
-
LookChem. (n.d.). Cas 29072-93-3,Propyl tert-butyl ether. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Isopropyl tert-butyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propyl tert-butyl ether (CAS 29072-93-3). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: tert-Butyl methyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Retrieved from [Link]
-
Stenutz. (n.d.). tert-butyl isobutyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]
-
LyondellBasell. (2017). Ethyl Tert Butyl Ether - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). US4408085A - Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
-
YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Retrieved from [Link]
-
YouTube. (2009). Reaction of tert-butyl ethyl ether with Hydrobromic Acid. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]
-
Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. Retrieved from [Link]
-
Reddit. (2016). Question about Grignard reagent synthesis. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Some tert-butyl ether is formed in the solvolysis of tert-butyl chloride. Where does this product.... Retrieved from [Link]
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]
-
Reddit. (2024). Gringard with t-butyl. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isobutyl tert-butyl ether. Retrieved from [Link]
-
Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why do tert-butyl ethers in diluted sulfuric acid undergo elimation instead of solvolysis?. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
NIH - PMC. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
-
PubMed Central. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Methyl tert-butyl ether. Retrieved from [Link]
-
BDMAEE. (2025). exploring the use of methyl tert-butyl ether (mtbe) as a solvent in laboratory and industrial applications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. Retrieved from [Link]
-
YouTube. (2025). [Chemistry] Reaction of tert-butyl pentyl ether with HBr forms 1-bromopentane and compound. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). THE REACTION OF ISOPROPYLLITHIUM AND t-BUTYLLITHIUM WITH SIMPLE OLEFINS. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopentyl methyl ether, tert-amyl methyl ether and tert-butyl methyl ether: density, dynamic viscosity, surface tension and refractive index. Retrieved from [Link]
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Application Notes & Protocols: The tert-Butyl Ether as a Robust Protecting Group for Alcohols
Abstract
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The tert-butyl (t-Bu) ether has emerged as a highly reliable and versatile protecting group for hydroxyl functionalities. Its defining characteristics—exceptional stability across a wide range of chemical conditions, particularly basic and organometallic environments, combined with its clean and specific cleavage under acidic conditions—make it an invaluable tool for chemists in research, discovery, and process development. This guide provides an in-depth exploration of the tert-butyl ether, detailing its strategic application, mechanisms of formation and cleavage, and comprehensive, field-tested protocols for its use.
The Strategic Value of the tert-Butyl Ether Protecting Group
The primary function of a protecting group is to temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions.[1] The tert-butyl ether accomplishes this for alcohols, transforming the reactive hydroxyl proton and nucleophilic oxygen into a sterically encumbered and unreactive ether linkage.[2]
Core Advantages:
-
Exceptional Stability: The t-Bu ether is remarkably stable to strong bases (e.g., organolithium reagents, Grignard reagents, metal hydrides), nucleophiles, and many oxidizing and reducing agents.[3] This robustness allows for a broad scope of chemical transformations to be performed on other parts of a complex molecule without affecting the protected alcohol.
-
Orthogonality: Its stability profile makes it orthogonal to many other common protecting groups. For instance, it remains intact under conditions used to cleave silyl ethers (fluoride sources) or benzyl ethers (hydrogenolysis), enabling selective deprotection strategies in complex syntheses.[3][4]
-
Clean Deprotection: Cleavage is typically effected by protic or Lewis acids, proceeding through a mechanism that generates the parent alcohol, gaseous isobutylene, and a catalytic amount of the acid.[5][6] The volatile nature of the isobutylene byproduct simplifies purification.
Limitations to Consider:
-
Acid Lability: The primary limitation is its sensitivity to acidic conditions. The conditions required for cleavage, while often mild, may not be compatible with other acid-sensitive functional groups within the molecule, such as acetals or Boc-protected amines.[7][8]
-
Steric Hindrance: The bulky nature of the tert-butyl group can sometimes make its introduction onto sterically hindered secondary or tertiary alcohols challenging.
Mechanism of Protection and Deprotection
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Protection Mechanism: Acid-Catalyzed Alkoxylation
The most common method for forming tert-butyl ethers is the acid-catalyzed addition of an alcohol to isobutylene.[1] The reaction proceeds via a stable tertiary carbocation intermediate.
-
Protonation of Isobutylene: A catalytic amount of a strong acid (e.g., H₂SO₄, TfOH) protonates the double bond of isobutylene to form the highly stable tert-butyl cation. This is the rate-determining step.
-
Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the tert-butyl cation.
-
Deprotonation: A weak base (often another molecule of the alcohol or the conjugate base of the acid) removes the proton from the oxonium ion to yield the neutral tert-butyl ether and regenerate the acid catalyst.
Caption: Mechanism for tert-butyl ether formation.
Deprotection Mechanism: E1 Elimination
The cleavage of tert-butyl ethers under acidic conditions is a facile process that also leverages the stability of the tert-butyl cation, typically proceeding through an E1 or Sₙ1 pathway.[6][9]
-
Protonation of Ether Oxygen: The acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).
-
Formation of Carbocation: The protonated ether dissociates to form the parent alcohol and the stable tert-butyl cation. This is the rate-determining step.
-
Elimination: A base (e.g., water, conjugate base of the acid) abstracts a proton from a methyl group of the tert-butyl cation, leading to the formation of isobutylene gas.
Caption: Mechanism for acidic deprotection of tert-butyl ether.
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 1: Protection of a Primary Alcohol using Isobutylene
This method is the most common and atom-economical approach for installing the t-Bu group.
-
Reaction: R-CH₂OH + H₂C=C(CH₃)₂ --(H⁺)--> R-CH₂-O-C(CH₃)₃
-
Materials:
-
Primary alcohol (1.0 eq)
-
Dichloromethane (DCM) or tert-Butyl methyl ether (MTBE) as solvent
-
Isobutylene (can be condensed as a liquid or bubbled as a gas)
-
Strong acid catalyst (e.g., conc. H₂SO₄, Amberlyst-15 resin, or TfOH)
-
-
Procedure:
-
Dissolve the alcohol in DCM in a pressure-rated flask or a thick-walled round-bottom flask fitted with a dry-ice condenser.
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Carefully condense an excess of isobutylene (approx. 5-10 equivalents) into the flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq).
-
Seal the flask securely and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
-
Protocol 2: Mild Protection using Di-tert-butyl Dicarbonate (Boc₂O)
This method avoids the use of gaseous isobutylene and can be advantageous for certain substrates.[10]
-
Reaction: R-OH + (t-BuOCO)₂O --(Lewis Acid)--> R-O-t-Bu
-
Materials:
-
Alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq)
-
Magnesium perchlorate (Mg(ClO₄)₂, 0.1 eq) or Erbium triflate (Er(OTf)₃, 0.05 eq)[10]
-
Anhydrous solvent (e.g., DCM, Acetonitrile)
-
-
Procedure:
-
To a solution of the alcohol in anhydrous DCM, add Boc₂O.
-
Add the catalytic amount of Mg(ClO₄)₂ or Er(OTf)₃. Caution: Perchlorates can be explosive and should be handled with care.
-
Stir the mixture at room temperature for 2-6 hours. Monitor by TLC.
-
Upon completion, dilute the reaction with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by column chromatography.
-
Protocol 3: Standard Deprotection using Trifluoroacetic Acid (TFA)
This is a highly effective and common method for cleaving t-Bu ethers.[5][8]
-
Reaction: R-O-t-Bu --(TFA)--> R-OH
-
Materials:
-
tert-Butyl protected alcohol (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 eq or as a 1:1 mixture with DCM)
-
-
Procedure:
-
Dissolve the protected alcohol in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 0.5-3 hours).
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine to neutralize and remove acids.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
-
Protocol 4: Mild and Selective Deprotection using Aqueous Phosphoric Acid
This protocol offers a milder alternative to TFA, potentially preserving other acid-sensitive groups.[10][11]
-
Materials:
-
tert-Butyl protected alcohol (1.0 eq)
-
Toluene or DCM
-
85% Aqueous phosphoric acid (H₃PO₄, 5 eq)
-
-
Procedure:
-
Dissolve the protected alcohol in toluene.
-
Add the 85% aqueous phosphoric acid.
-
Stir the biphasic mixture vigorously at room temperature or warm gently to 40-50 °C.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
Once complete, dilute with ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to provide the alcohol.
-
Summary of Conditions and Selectivity
The choice of reagent for protection and deprotection allows for fine-tuning of reaction conditions based on the substrate's complexity and other present functional groups.
Table 1: Comparison of Protection Methods
| Method | Reagent | Catalyst | Solvent | Temperature | Key Advantages |
| Standard | Isobutylene | H₂SO₄, TfOH | DCM, MTBE | -78 °C to RT | High atom economy, inexpensive. |
| Mild | Boc₂O | Mg(ClO₄)₂, Er(OTf)₃ | DCM, MeCN | Room Temp. | Avoids gaseous reagents, milder conditions.[10] |
| Alternative | t-BuOAc | Tf₂NH | t-BuOAc | Room Temp. | Effective for amino acids.[12] |
Table 2: Comparison of Deprotection Methods
| Method | Reagent | Solvent | Temperature | Key Features & Selectivity |
| Standard | TFA / H₂O | DCM | 0 °C to RT | Fast, highly effective, but harsh. Cleaves Boc groups.[8] |
| Lewis Acid | CeCl₃·7H₂O / NaI | MeCN | Room Temp. | Milder conditions, good chemoselectivity.[13] |
| Aqueous Acid | 85% H₃PO₄ | Toluene | RT to 50 °C | Environmentally benign, tolerates TBDMS, Benzyl ethers.[10][11] |
| Lewis Acid | ZnBr₂ | DCM | Room Temp. | Can offer selectivity over N-Boc groups in some cases.[14] |
Concluding Remarks
The tert-butyl ether stands as a pillar in the strategic protection of alcohols. Its inherent stability to a vast array of reagents allows for intricate molecular manipulations, while its specific lability to acid provides a reliable and clean method for its removal. While newer and more exotic protecting groups are continuously developed, the fundamental utility, robustness, and cost-effectiveness of the tert-butyl ether ensure its enduring place in the synthetic chemist's toolbox. By understanding the mechanisms and mastering the protocols detailed herein, researchers can confidently employ this protecting group to streamline synthetic routes and achieve their molecular targets with greater efficiency.
References
- Benchchem. A Comparative Guide to the Stability of Tert-Butyl Protecting Groups.
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024).
- Chemistry LibreTexts. 18.4: Reactions of Ethers- Acidic Cleavage. (2024).
- Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems.
- Benchchem. Cleavage of the tert-butyl ester without affecting other functional groups.
- Organic Chemistry Portal. tert-Butyl Ethers.
- Royal Society of Chemistry. The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator. Chemical Communications.
- Organic Syntheses. PHENYL t-BUTYL ETHER.
- Wu, Y. et al. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. ACS Publications.
- Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage.
- Organic Chemistry Portal. tert-Butyl Esters.
- University of Windsor. Alcohol Protecting Groups.
- ResearchGate. tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. (2007).
- Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? (2015).
- Semantic Scholar. tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. (2006).
- YouTube. Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. (2015).
- Thieme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023).
Sources
- 1. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 9. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. [PDF] tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peroxide Impurities in tert-Butyl Isobutyl Ether
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with tert-butyl isobutyl ether (TBIBE) and other peroxide-forming solvents. Our goal is to provide you with expert, field-proven insights to safely and effectively manage and remove peroxide impurities, ensuring the integrity and safety of your experiments. This document moves beyond simple instructions to explain the causality behind our recommended procedures, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions - Understanding the Hazard
This section addresses the fundamental questions regarding peroxide formation in ethers like TBIBE.
Q1: What are peroxides and why do they form in my tert-butyl isobutyl ether?
A: Peroxides are reactive chemical species containing an oxygen-oxygen single bond (R-O-O-R' or R-O-O-H). They are problematic because they can be thermally and mechanically unstable, posing a significant explosion risk, particularly when concentrated.[1][2]
Ethers like tert-butyl isobutyl ether are susceptible to a process called autoxidation. In the presence of atmospheric oxygen, and often accelerated by light, ethers can form hydroperoxides at carbon atoms adjacent to the ether oxygen.[3][4] This free-radical chain reaction converts the benign ether into a potentially hazardous material. While TBIBE is not always explicitly listed in the most hazardous categories like isopropyl ether, its chemical structure makes it a peroxide-former that must be handled with care.[5] For safety, it should be treated as a Category B peroxide-former: a compound that becomes hazardous upon concentration (e.g., through distillation or evaporation).[3][6]
Q2: How can I tell if my ether contains dangerous levels of peroxides?
A: There are two primary stages of assessment: visual inspection and chemical testing.
-
Visual Inspection (Crucial First Step): Before handling any container of a peroxide-forming chemical, carefully inspect it. If you observe any crystal formation, either within the liquid or around the cap threads, do not handle or attempt to open the container. [5][7] Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) department immediately.[7][8] Also, be wary of containers that appear viscous or have formed an oily layer.[7]
-
Chemical Testing: If the solvent appears visually normal, you must test for the presence of peroxides, especially before any process involving heating or concentration.[3][9]
-
Peroxide Test Strips: This is the simplest and most common method. Dip-and-read strips (e.g., Quantofix®) provide a semi-quantitative colorimetric reading of the peroxide concentration.[3]
-
Potassium Iodide (KI) Method: This is a classic wet chemistry test. Peroxides will oxidize iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color. The intensity of the color indicates the peroxide concentration.[1][3]
-
Q3: What do the different peroxide concentration levels mean for my experiment?
A: The concentration of peroxides, typically measured in parts per million (ppm), dictates the level of hazard and the appropriate course of action. The following guidelines are widely accepted in the scientific community.[7][9]
| Peroxide Concentration | Hazard Level & Recommended Action |
| < 3 ppm | Low Hazard: Generally considered safe for most laboratory procedures that do not involve significant concentration. |
| 3 - 30 ppm | Moderate Hazard: Use with caution. Avoid any procedures that could concentrate the peroxides, such as distillation or rotary evaporation.[7][9] It is highly recommended to purify the ether or dispose of it if not for immediate use.[9] |
| > 30 ppm | Serious Hazard: Unacceptable for any use.[7] The ether must be treated to remove peroxides immediately or disposed of as hazardous waste according to your institution's protocols. |
| Visible Crystals | Extreme Hazard: Do not handle, move, or open the container.[7][8] The peroxides are in a highly concentrated and shock-sensitive state. Immediately contact EHS or the relevant safety authority for emergency disposal.[8] |
Section 2: Troubleshooting Guide - Detection & Decision Making
This section provides guidance for interpreting test results and making critical safety decisions.
Q4: I've tested my ether. How do I interpret the results from test strips versus the KI method?
A: Both methods are reliable, but they provide different types of information.
-
Test Strips are excellent for routine screening. They are fast, easy to use, and provide a concentration range (e.g., 0-25 ppm or 0-100 ppm). For most applications, this is sufficient to determine if the solvent is safe for use.
-
The Potassium Iodide (KI) Method is more qualitative but can be very sensitive. A faint yellow color indicates a low concentration of peroxides, while a distinct brown color signifies a high and dangerous concentration.[1] This method is a good confirmation if you are unsure about a test strip result or do not have strips available. A detailed protocol is provided in Section 4.
Q5: I see solid material (crystals or precipitate) in my ether container. What is my immediate course of action?
A: Your immediate action is non-action regarding the container itself. The presence of crystals indicates a state of extreme danger. Follow the logical workflow below.
Caption: Decision workflow for handling potentially peroxidized ether.
Q6: My ether is past its expiration date but tests negative for peroxides. Is it safe to use?
A: This requires careful judgment. Ethers are often supplied with inhibitors like butylated hydroxytoluene (BHT), which scavenge oxygen and slow peroxide formation.[2] Over time, this inhibitor is consumed. A negative test result is good, but the solvent's stability is now compromised because the inhibitor may be depleted.
Our Recommendation: If the ether is past its expiration date, even with a negative test, you should only use it for applications that do not involve heating or concentration. If you must distill it, you must first test it, and after distillation, the purified ether will contain no inhibitor and will form peroxides much more rapidly.[3] Purified, uninhibited ethers should ideally be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) for a very short period.[10] It is best practice to dispose of expired chemicals.[11]
Section 3: Troubleshooting Guide - Peroxide Removal
Once you've determined that your ether requires purification, this guide will help you choose and troubleshoot the appropriate method.
Q7: Which method should I choose to remove peroxides from tert-butyl isobutyl ether?
A: The two most common and effective methods are treatment with activated alumina or a ferrous sulfate wash. Your choice depends on the scale of your work and downstream experimental requirements.
| Feature | Activated Alumina Column | Ferrous Sulfate (FeSO₄) Wash |
| Mechanism | Peroxides are adsorbed and decomposed on the surface of the basic alumina.[10] | Ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), reducing the peroxides to their corresponding alcohols.[12] |
| Procedure | Pass the ether through a packed column of activated alumina.[7] | Vigorously shake the ether with a freshly prepared acidic solution of FeSO₄ in a separatory funnel.[1] |
| Best For | Both water-soluble and water-insoluble ethers.[9] It is an excellent method for producing a very dry, peroxide-free solvent. | Effective for removing peroxides, but introduces water into the ether, requiring a subsequent drying step (e.g., with anhydrous MgSO₄ or Na₂SO₄). |
| Key Consideration | Removes inhibitors (e.g., BHT). The purified ether must be used quickly or stored under an inert atmosphere.[3][13] The used alumina must be quenched.[9] | The resulting ether will be saturated with water. Ensure complete separation of the aqueous phase. |
Q8: I treated my ether with activated alumina, but it still tests positive for peroxides. What went wrong?
A: This is a common issue and can usually be traced to one of three causes:
-
Insufficient Alumina: The capacity of the alumina was exceeded. For highly contaminated solvents, you may need a larger column or to pass the solvent through the column a second time. A good starting point is 100g of alumina for every 100-400 mL of solvent.[1][9][10]
-
Improper Packing/Flow Rate: If the solvent flows too quickly or if channels form in the alumina bed, the contact time is insufficient for complete peroxide removal. Ensure the column is packed evenly and the solvent flows slowly, allowing it to percolate through the bed rather than run through it.
-
Alumina Activity: The activated alumina must be fresh and active. If it has been exposed to atmospheric moisture for an extended period, its activity will be greatly reduced. Use alumina from a freshly opened container or one that has been properly dried/reactivated in an oven.
Q9: After purification, how should I store the ether to prevent peroxides from reforming?
A: Since purification methods remove protective inhibitors, the resulting ether is highly susceptible to re-forming peroxides.[3]
-
Short-Term Storage: Store in a tightly sealed, dark amber bottle, and fill the headspace with an inert gas like nitrogen or argon.[10]
-
Inhibitor Addition: For longer-term storage, you can add a small amount of an inhibitor like BHT (typically 10-100 ppm).
-
Best Practice: The safest approach is to purify only the amount of ether you need for immediate use.[13] Always re-test any stored, previously purified ether before use.
Section 4: Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses (or goggles), a lab coat, and chemical-resistant gloves. All procedures should be performed in a certified chemical fume hood.
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
This protocol allows for the rapid detection of peroxides.[1][3]
-
Add 0.5-1.0 mL of the tert-butyl isobutyl ether to be tested into a clean test tube.
-
In a separate container, prepare the test solution by adding ~0.1 g of sodium iodide or potassium iodide to 1 mL of glacial acetic acid.
-
Add the test solution to the ether in the test tube and mix gently.
-
Interpretation:
-
No color change: Peroxides are not detectable.
-
A yellow color: Indicates the presence of peroxides.
-
A brown color: Indicates a high and dangerous concentration of peroxides.
-
Protocol 2: Peroxide Removal using Activated Alumina Column
This is the preferred method for obtaining dry, peroxide-free ether.[7][9]
Caption: Workflow for ether purification via activated alumina column.
-
Column Preparation: Select a glass chromatography column and loosely plug the bottom with glass wool. Fill the column with basic or neutral activated alumina (80-mesh is suitable). A general rule is to use ~100 g of alumina per 100 mL of solvent to be purified.[1][10] Tap the column gently to ensure even packing.
-
Loading: Add the peroxide-containing ether to the top of the column and allow it to percolate through the alumina under gravity. Do not apply pressure.
-
Collection: Collect the purified ether in a clean, dry flask suitable for storage (e.g., an amber bottle).
-
Verification: Test the collected ether using peroxide test strips or the KI method to confirm that the peroxides have been removed. If the test is still positive, the ether must be passed through a fresh column of alumina.
-
Quenching Alumina: The used alumina is now contaminated with concentrated peroxides and must be treated before disposal. Do not let the alumina dry out. [7] Slowly and carefully add the used alumina to a dilute acidic solution of ferrous sulfate. Stir until any reaction has ceased, then dispose of it according to your institution's guidelines.
-
Storage: Use the purified ether immediately or add an inhibitor and/or store under an inert atmosphere.[13]
Protocol 3: Peroxide Removal using Ferrous Sulfate Wash
This method is effective but will require a subsequent drying step.[1][7]
-
Prepare Solution: Prepare a fresh ferrous salt solution by dissolving 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of water, then carefully adding 6 mL of concentrated sulfuric acid.[1][7]
-
Extraction: Place the peroxide-containing ether into a separatory funnel. For each 1 L of ether, add ~50-60 mL of the freshly prepared ferrous sulfate solution.
-
Shake Vigorously: Stopper the funnel and shake vigorously for at least one minute, remembering to vent frequently to release any pressure buildup. The Fe²⁺ ions will reduce the peroxides.
-
Separate Layers: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Wash: Wash the ether layer with a portion of deionized water to remove any residual acid or salts. Separate and discard the aqueous layer.
-
Dry: Dry the ether using a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Verify: Decant or filter the ether from the drying agent and test for peroxides to confirm their removal.
References
-
Safe Handling of Peroxide-Formers (PFs). University of California, Santa Barbara - Environment, Health & Safety. [Link]
-
Handling and Removing Peroxides. University of California, Los Angeles - Chemistry. [Link]
-
Dukes, J. A. (1951). The removal of peroxides from ether. OSTI.GOV. [Link]
-
Ethers - storage and the detection and removal of peroxides. The University of Edinburgh - Health & Safety. [Link]
-
Safe Handling of Peroxide Forming Chemicals. The University of Texas at El Paso. [Link]
-
Working Safely with Peroxide Forming Compounds. The University of British Columbia - Safety & Risk Services. [Link]
-
Safe Handling of Peroxide Forming Chemicals. University of California, Riverside - Environmental Health & Safety. [Link]
-
Quick Guide for Peroxide-Forming Chemicals. Massachusetts Institute of Technology - Environment, Health & Safety. [Link]
-
Peroxide Forming Chemicals. University of California, Berkeley - Environment, Health & Safety. [Link]
-
Control and Safe Use of Peroxide Formers. Princeton University - Environmental Health & Safety. [Link]
-
Peroxide Forming Chemicals. University of Florida - Environmental Health & Safety. [Link]
-
Peroxide-Forming Chemicals – Safety Guidelines. University of Notre Dame - Environmental Health & Safety. [Link]
-
Ethers and peroxide forming compounds. Western Sydney University. [Link]
- Removal of peroxides from a methyl tertiary butyl ether recycle stream.
-
Peroxide Forming Chemicals. University of Louisville - Environmental Health & Safety. [Link]
Sources
- 1. westernsydney.edu.au [westernsydney.edu.au]
- 2. louisville.edu [louisville.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. ehs.tcu.edu [ehs.tcu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. utep.edu [utep.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. uwyo.edu [uwyo.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
Technical Support Center: A Guide to Using Tert-Butyl Isobutyl Ether (TBIBE) for Reaction Optimization
Welcome to the technical support resource for tert-butyl isobutyl ether (TBIBE). This guide is designed for researchers, chemists, and drug development professionals who are exploring the use of less-common ether solvents to enhance reaction yields and overcome challenges associated with traditional solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and methyl tert-butyl ether (MTBE).
As a novel solvent, TBIBE presents unique opportunities but also requires careful evaluation. This document provides in-depth FAQs and troubleshooting guides based on the fundamental principles of organic chemistry and extrapolated data from structurally similar ethers. Our goal is to equip you with the scientific rationale and practical methodologies to successfully integrate TBIBE into your workflows.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl isobutyl ether (TBIBE) and what are its key physical properties?
TBIBE is an aliphatic ether with the chemical formula C₈H₁₈O.[1] It is structurally characterized by a sterically hindered tert-butyl group and an isobutyl group linked by an oxygen atom. This structure gives it a unique profile compared to more symmetrical or less hindered ethers.
| Property | Tert-Butyl Isobutyl Ether (TBIBE) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Methyl tert-butyl ether (MTBE) |
| Boiling Point | 112 °C[1] | 66 °C | 34.6 °C | 55.2 °C[2] |
| Molecular Weight | 130.23 g/mol [1] | 72.11 g/mol | 74.12 g/mol | 88.15 g/mol [2] |
| Density | ~0.75 g/cm³ (estimated) | 0.889 g/cm³ | 0.713 g/cm³ | 0.7404 g/cm³[2] |
| Structure | CC(C)COC(C)(C)C | C₁CCOC₁ | CCOCC | (CH₃)₃COCH₃ |
Q2: What are the potential advantages of using TBIBE over more common ether solvents?
The consideration of TBIBE is rooted in addressing the limitations of standard solvents:
-
Higher Boiling Point: With a boiling point of 112 °C, TBIBE allows for a significantly wider reaction temperature range than THF or Et₂O.[1] This is advantageous for reactions requiring higher activation energy, potentially leading to faster reaction rates and improved yields.
-
Reduced Peroxide Formation Risk: The presence of a tert-butyl group, which lacks alpha-hydrogens, is known to significantly reduce the rate of explosive peroxide formation compared to ethers like THF and diethyl ether.[2][3] While the isobutyl group is not immune, TBIBE is expected to be more stable, enhancing laboratory safety, particularly for reactions run over extended periods.
-
Unique Solvating Properties: The asymmetric and bulky nature of TBIBE provides a unique polarity and steric environment. This can influence reaction pathways, potentially suppressing side reactions and improving selectivity for the desired product. In drug development, modifying a solvent can be a critical step in optimizing the synthesis of complex molecules.[4][5]
Q3: Is TBIBE susceptible to forming explosive peroxides?
All ethers should be treated with caution regarding peroxide formation. However, the structural features of TBIBE suggest a lower propensity for this hazardous reaction compared to THF or diethyl ether. The mechanism of autoxidation involves the abstraction of a hydrogen atom on a carbon adjacent (alpha) to the ether oxygen. The tert-butyl group has no alpha-hydrogens, thus preventing peroxide formation on that side of the molecule.
While the isobutyl group does have alpha-hydrogens, the overall stability is expected to be greater than that of ethers with two susceptible alkyl groups. Despite this, it is imperative to follow safety protocols.[6] Always test for the presence of peroxides in any previously opened ether container before use, especially before distillation.[7]
Q4: What are the primary safety and handling considerations for TBIBE?
As with any flammable organic solvent, proper safety measures are critical.
-
Flammability: TBIBE is a flammable liquid.[8] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[9][10] Ensure all equipment is properly grounded to prevent static discharge.[10]
-
Inert Atmosphere: For many organometallic reactions, such as those involving Grignard or organolithium reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching by atmospheric moisture and oxygen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemically resistant gloves.[8]
Troubleshooting Guides
Problem: My reaction yield is poor or has decreased after switching to TBIBE.
Low yield is a common issue when adopting a new solvent. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Low Yield with TBIBE.
-
Causality Explained: The polarity and steric bulk of TBIBE are different from THF. A reactant that dissolves readily in THF may have limited solubility in TBIBE, leading to a heterogeneous mixture and poor reaction kinetics. Similarly, the bulky solvent molecules may not effectively solvate a charged intermediate or could physically block a reagent's approach to a reaction center, increasing the activation energy.
Problem: My Grignard reagent is difficult to form or seems unreactive in TBIBE.
Grignard reactions are highly sensitive to the coordinating ability of the ether solvent. The ether oxygen's lone pairs stabilize the magnesium center, an effect crucial for both formation and reactivity.
-
The "Why": The steric hindrance around the oxygen atom in TBIBE from both the tert-butyl and isobutyl groups may weaken its ability to coordinate with the magnesium atom compared to the less-hindered oxygen in THF.[11] This can result in the precipitation of the Grignard reagent or reduced reactivity.[11][12]
-
Troubleshooting Steps:
-
Initiation: Gentle warming of the magnesium turnings in a small amount of TBIBE with an iodine crystal can help initiate the reaction.
-
Co-Solvent Strategy: Add a small percentage (5-10% v/v) of THF. THF is an excellent coordinating solvent and can help solubilize the Grignard reagent without significantly altering the overall reaction environment.
-
Consider Organolithium Reagents: In some cases, tert-butyllithium may be a more suitable nucleophile and has different solvation requirements.[13]
-
Problem: The reaction is sluggish or stalls, even at elevated temperatures.
While TBIBE's high boiling point is an advantage, heat alone cannot solve all kinetic problems.
-
The "Why": A reaction's rate depends on the energy of the transition state. If TBIBE is a poor solvent for the transition state complex, the activation energy will be high, and the reaction will be slow, regardless of temperature. This is a classic example of solvent effects on reaction kinetics.
-
Troubleshooting Steps:
-
Parallel Experiment: Set up an identical reaction in a different solvent (e.g., dioxane or toluene if compatible) at the same temperature. If the reaction proceeds in the alternate solvent, it strongly implicates a negative solvent effect from TBIBE.
-
Catalyst Solubility: Ensure your catalyst is fully dissolved and active. Some catalysts may have poor solubility or be inhibited by TBIBE.
-
Mechanistic Review: Re-examine the reaction mechanism. Does it involve highly polar or charged intermediates that would be better stabilized in a more polar solvent?
-
Experimental Protocols
Protocol 1: Purification, Drying, and Quality Control of TBIBE
This protocol ensures the solvent is free from common contaminants like water and peroxides, which are detrimental to most sensitive organic reactions.
Caption: Workflow for TBIBE Purification and QC.
Step-by-Step Methodology:
-
Peroxide Test: Before use, especially with bottles that have been opened previously, test for peroxides. A simple method is to use potassium iodide (KI) starch paper. A drop of the solvent on the strip turning blue/purple indicates the presence of peroxides.
-
Peroxide Removal (if necessary): If peroxides are detected, they can be removed by passing the solvent through a column of activated basic alumina.
-
Drying: For moisture-sensitive reactions, TBIBE must be rigorously dried.
-
Method A (Sodium/Benzophenone): Reflux the solvent over sodium metal and benzophenone under an inert atmosphere until the deep blue color of the benzophenone ketyl radical persists. This indicates an anhydrous, oxygen-free state.
-
Method B (Molecular Sieves): For a less hazardous method, allow the solvent to stand over activated 3Å or 4Å molecular sieves for at least 24 hours under an inert atmosphere.
-
-
Distillation: Distill the dried solvent under an inert atmosphere immediately before use to ensure the highest purity. Collect the fraction boiling at 112 °C.[1]
-
Storage: Store the purified solvent in a sealed, dark bottle under nitrogen or argon, away from heat and light.
Protocol 2: Benchmarking TBIBE Performance in a Grignard Reaction
This test reaction provides a quantitative comparison of TBIBE against a standard solvent like THF.
-
Setup: Prepare two identical, flame-dried, three-neck flasks equipped with reflux condensers, magnetic stirrers, and nitrogen/argon inlets.
-
Reagents (per flask):
-
Magnesium turnings (1.2 eq)
-
Acetone (1.0 eq)
-
Methyl Iodide (1.1 eq)
-
Anhydrous Solvent (THF in Flask A, TBIBE in Flask B)
-
-
Grignard Formation:
-
To each flask, add the magnesium turnings and a small crystal of iodine.
-
Add ~20% of the total solvent volume.
-
Slowly add the methyl iodide dissolved in the remaining solvent. The reaction should initiate (slight bubbling, disappearance of iodine color). If not, gently warm the flask.
-
Once initiated, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent (CH₃MgI).
-
-
Addition Reaction:
-
Cool the flasks to 0 °C using an ice bath.
-
Slowly add a solution of acetone in the respective anhydrous solvent to each flask.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Workup and Analysis:
-
Carefully quench both reactions by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the conversion of acetone and the yield of the product, tert-butanol.[14][15]
-
-
Evaluation: Compare the product yield between the reaction in THF (control) and TBIBE. This data will provide a direct measure of TBIBE's effectiveness as a solvent for this class of reaction.
References
-
Methyl tert-butyl ether. (2024). In Wikipedia. Retrieved from [Link]
-
t-Butyl Ether Protecting Groups. (n.d.). Pearson+. Retrieved from [Link]
-
Zhang, Z., et al. (2007). The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator. Chemical Communications, (13), 1325-1327. Retrieved from [Link]
- Imanari, M., et al. (1983). Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether. U.S. Patent No. 4,408,085.
-
Peroxide Forming Chemicals. (n.d.). Florida Institute of Technology. Retrieved from [Link]
-
Propyl tert-butyl ether. (n.d.). LookChem. Retrieved from [Link]
-
Wu, H.-S., et al. (2004). A study on the synthesis of ethyl tert-butyl ether from isobutanol and ethanol. ResearchGate. Retrieved from [Link]
-
Yuan, T., et al. (2018). Hydroperoxide Formation and Thermal Stability of Ethyl t-Butyl Ether Oxidation. Energy & Fuels, 32(4), 5463-5471. Retrieved from [Link]
-
Isopropyl tert-butyl ether. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of Propyl tert-butyl ether (CAS 29072-93-3). (n.d.). Cheméo. Retrieved from [Link]
-
Safety Data Sheet: tert-Butyl methyl ether. (2016). Carl ROTH. Retrieved from [Link]
-
tert-butyl isobutyl ether. (n.d.). Stenutz. Retrieved from [Link]
-
Abramovitch, B., et al. (1942). A General Method for the Synthesis of t-Butyl Esters. Journal of the American Chemical Society, 64(10), 2271-2273. Retrieved from [Link]
-
tert-Butyl alcohol. (2024). In Wikipedia. Retrieved from [Link]
-
Stepan, A. F., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3). Retrieved from [Link]
-
Peroxide Forming Chemicals. (n.d.). University of California, Riverside. Retrieved from [Link]
-
Sneesby, M. G., et al. (1997). Tert-Butyl Ethers - A Comparison of Properties, Synthesis Techniques and Operating Conditions for High Conversions. ResearchGate. Retrieved from [Link]
-
Stepan, A. F., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Retrieved from [Link]
-
How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? (2020). Quora. Retrieved from [Link]
-
Tert-butyl – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Question about Grignard reagent synthesis. (2016). Reddit. Retrieved from [Link]
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Peroxide Forming Chemicals. (n.d.). Vanderbilt University. Retrieved from [Link]
-
Ethyl tert-butyl ether - preparation and application. (n.d.). Georganics. Retrieved from [Link]
-
Dimerized isobutene: An alternative to MTBE. (2000). Modern Drug Discovery. Retrieved from [Link]
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Gringard with t-butyl. (2022). Reddit. Retrieved from [Link]
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tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Tertiary butyl alcohol purification. (1989). European Patent Office. Retrieved from [Link]
-
Adams, J. M., et al. (1982). Synthesis of Methyl-t-Butyl Ether from Methanol and Isobutene Using a Clay Catalyst. Clays and Clay Minerals, 30(2), 129-134. Retrieved from [Link]
-
Starting from CH3MgI, how do you prepare tert-Butyl alcohol? (2023). Quora. Retrieved from [Link]
-
Reaction mechanism for the formation of tert-butyl ether. (n.d.). ResearchGate. Retrieved from [Link]
- Purification of tertiary butyl alcohol. (2005). Google Patents.
- Method for preparing isobutene through a tert-butyl alcohol method. (2012). Google Patents.
-
Reaction of tert-butyl ethyl ether with Hydrobromic Acid. (2009). YouTube. Retrieved from [Link]
-
Tejero, J., et al. (2007). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. ResearchGate. Retrieved from [Link]
-
Rihko, L. K., et al. (1995). Kinetics of the Liquid-Phase Synthesis of Ethyl tert-Butyl Ether (ETBE). Industrial & Engineering Chemistry Research, 34(4), 1162-1169. Retrieved from [Link]
-
Di-t-butyl ether is prepared best by the reaction. (n.d.). Allen. Retrieved from [Link]
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Technical Support Center: Decomposition of tert-Butyl Isobutyl Ether
Welcome to the technical support guide for the acid-catalyzed decomposition of tert-butyl isobutyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for common issues encountered during this chemical transformation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the acid-catalyzed decomposition of tert-butyl isobutyl ether, providing the core knowledge needed to understand and control the reaction.
Q1: What are the expected primary products from the acidic decomposition of tert-butyl isobutyl ether?
A: Under acidic conditions, tert-butyl isobutyl ether primarily decomposes to form isobutanol and isobutylene . This occurs because the ether contains a tertiary alkyl group (tert-butyl), which readily forms a stable tertiary carbocation upon cleavage.[1][2] The reaction typically proceeds through a mechanism that has both SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) characteristics.
-
Via the E1 Pathway: The stable tert-butyl carbocation intermediate eliminates a proton, yielding isobutylene (2-methylpropene). This is often the major pathway, especially with non-nucleophilic acids or at higher temperatures.[3][4]
-
Via the SN1 Pathway: The tert-butyl carbocation can be trapped by a nucleophile. If the reaction is conducted in an aqueous acidic medium, the nucleophile is water, leading to the formation of tert-butanol. If a strong acid with a nucleophilic counter-ion is used (like HBr or HI), a tert-butyl halide will be formed.[2][5][6]
The other part of the ether, the isobutyl group, becomes isobutanol.
Q2: Can you explain the detailed reaction mechanism for this decomposition?
A: Certainly. The decomposition of an ether with a tertiary alkyl group, such as tert-butyl isobutyl ether, proceeds via a mechanism involving a stable carbocation intermediate.[1][5]
Step 1: Protonation of the Ether Oxygen The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid (H-A). This is a rapid and reversible step that transforms the alkoxy group into a good leaving group (an alcohol).[2][7]
Step 2: Formation of a Stable Carbocation The protonated ether undergoes cleavage of the carbon-oxygen bond. This cleavage occurs in a way that forms the most stable carbocation. The tert-butyl group can form a highly stable tertiary carbocation, making this the favored bond to break. This is the rate-determining step of the reaction.[3][5] The other product of this step is isobutanol.
Step 3: Fate of the Carbocation (E1 vs. SN1) The tert-butyl carbocation can then undergo one of two competing reactions:
-
E1 (Elimination): A base in the reaction mixture (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the positive charge, forming an alkene (isobutylene).[1][4]
-
SN1 (Substitution): A nucleophile in the reaction mixture attacks the carbocation. This results in the formation of a substitution product, such as tert-butanol (if water is the nucleophile) or a tert-butyl halide.[2][6]
The following diagram illustrates this mechanistic pathway.
Caption: Acid-catalyzed decomposition mechanism of tert-butyl isobutyl ether.
Q3: Which type of acid is most effective for this cleavage reaction?
A: Strong acids are required to cleave ethers.[3] However, the choice of acid can influence the product distribution.
-
Strong Mineral Acids (H₂SO₄, H₃PO₄): These acids have non-nucleophilic conjugate bases. Their use strongly favors the E1 pathway, leading primarily to isobutylene and isobutanol.[4]
-
Hydrohalic Acids (HBr, HI): These are strong acids with highly nucleophilic conjugate bases (Br⁻, I⁻). They are very effective at cleaving ethers.[1][3] While the E1 pathway still occurs, the SN1 pathway becomes more competitive, leading to the formation of tert-butyl bromide or tert-butyl iodide alongside isobutylene. HCl is generally not effective for ether cleavage.[1][3]
-
Lewis Acids and Solid Acid Catalysts: In some applications, Lewis acids (e.g., FeCl₃) or solid acid catalysts like acidic ion-exchange resins can be used.[8][9] These are often employed in industrial settings or to simplify catalyst removal.
Troubleshooting Guide
Q4: My reaction is very slow or incomplete. How can I increase the reaction rate?
A: A slow or incomplete reaction can be attributed to several factors. Consider the following troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength or Concentration | The initial protonation of the ether is a required equilibrium step. A weak acid or low concentration of a strong acid will result in a low concentration of the protonated ether intermediate, slowing the overall reaction.[10][11] | Increase the concentration of the acid catalyst. If using a moderately strong acid, consider switching to a stronger one like H₂SO₄ or HBr. |
| Low Reaction Temperature | Like most chemical reactions, the rate of ether cleavage is temperature-dependent. The rate-determining step (carbocation formation) has a significant activation energy barrier. | Gently increase the reaction temperature. Monitor the reaction closely, as higher temperatures can also promote side reactions or decomposition of products. A temperature range of 50-80 °C is a common starting point. |
| Presence of Water (in non-aqueous systems) | If the reaction is intended to be anhydrous, trace amounts of water can compete with the ether for protonation by the acid, effectively reducing the catalyst's activity. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
Q5: I am observing unexpected side products in my analysis. What are they and how can I avoid them?
A: The formation of unexpected products often arises from subsequent reactions of the primary products (isobutanol, isobutylene, and tert-butanol).
| Observed Side Product | Plausible Origin | Prevention Strategy |
| Diisobutyl Ether | Under acidic conditions, isobutanol can undergo self-condensation (dehydration) to form diisobutyl ether. This is more likely at higher temperatures. | Run the reaction at the lowest temperature that allows for a reasonable rate. Remove products as they are formed if feasible (e.g., by distillation if boiling points allow). |
| Polymers of Isobutylene | Isobutylene is an alkene that can polymerize in the presence of strong acids. This is a common issue with acid-catalyzed reactions that generate alkenes. | Use the minimum effective amount of acid catalyst. Consider using a solid acid catalyst which can sometimes offer better selectivity and reduce polymerization.[8] |
| tert-Butyl Formate | While less common in this specific reaction, if radical-initiated decomposition occurs (e.g., due to impurities or high heat), intermediates can lead to products like tert-butyl formate.[12] | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Maintain careful temperature control. |
Q6: The ratio of my elimination (isobutylene) to substitution (tert-butanol) product is not what I expected. How can I control this selectivity?
A: The E1/SN1 selectivity is a classic challenge in carbocation chemistry. You can influence the outcome by adjusting the reaction parameters:
-
To Favor Elimination (E1 - Isobutylene):
-
Use a Non-Nucleophilic Acid: Employ acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Their conjugate bases are poor nucleophiles and are less likely to attack the carbocation.[4][13]
-
Increase Temperature: Elimination reactions are entropically favored over substitution reactions. Increasing the reaction temperature will generally increase the proportion of the E1 product.
-
Use a Non-Polar Solvent: Solvents with low polarity can disfavor the SN1 pathway.
-
-
To Favor Substitution (SN1 - tert-Butanol/Halide):
-
Use a Strong Nucleophilic Acid: Use HBr or HI. The bromide and iodide ions are excellent nucleophiles that can effectively trap the carbocation.[6]
-
Use a Protic, Polar Solvent: Solvents like water or aqueous acid mixtures can act as nucleophiles and stabilize the transition state leading to the SN1 product.
-
Lower the Temperature: This will generally favor the SN1 pathway over the E1 pathway.
-
Experimental Protocols & Monitoring
Protocol: General Procedure for Acid-Catalyzed Decomposition
This protocol provides a starting point for the decomposition of tert-butyl isobutyl ether. Safety Note: Strong acids are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle acids in a well-ventilated fume hood.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl isobutyl ether (1.0 eq).
-
Solvent: Add an appropriate solvent. For primarily E1 products, a non-polar solvent like toluene can be used. For SN1 products, an aqueous medium might be chosen.
-
Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., 0.1 - 0.2 eq of concentrated H₂SO₄) to the solution. An exothermic reaction may occur; addition should be controlled.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and allow it to stir.
-
Monitoring: Track the progress of the reaction by taking small aliquots at regular intervals and analyzing them using an appropriate technique (see below).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to separate isobutanol from any remaining starting material or high-boiling side products.
Q7: How can I effectively monitor the progress of my reaction?
A: Monitoring the reaction is crucial for determining completion and optimizing conditions. Gas Chromatography (GC) is an excellent method for this purpose.
Workflow for Reaction Monitoring by GC:
-
Prepare a Standard: Create a standard solution containing known concentrations of the starting material (tert-butyl isobutyl ether) and the expected major products (isobutanol, tert-butanol, isobutylene if a gas-tight syringe is used).
-
Take a Sample: At time zero and regular intervals thereafter, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the Sample: Immediately quench the aliquot in a vial containing a small amount of a basic solution (e.g., saturated NaHCO₃ in water) and an extraction solvent (e.g., diethyl ether) with an internal standard (e.g., dodecane).
-
Analyze: Shake the vial, allow the layers to separate, and inject a sample of the organic layer into the GC.
-
Interpret Data: Monitor the disappearance of the starting material peak and the appearance of the product peaks over time. Quantify the conversion and product ratio by comparing peak areas to the standard and internal standard.
Other viable analytical methods include:
-
GC-MS: To identify unknown side products.[14]
-
¹H NMR Spectroscopy: To monitor the disappearance of the ether's characteristic tert-butyl singlet and the appearance of signals for the alcohol products.[13]
-
In-situ FT-IR: Can be used to track the disappearance of C-O ether stretches and the appearance of the broad O-H stretch of the alcohol products in real-time.[15]
Caption: Workflow for monitoring the decomposition reaction using Gas Chromatography (GC).
References
-
ResearchGate. (2022). Kinetic modeling of the destruction of methyl tert-butyl ether (MTBE). Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
YouTube. (2024). MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? I Strong Acids. Available at: [Link]
-
ResearchGate. (2001). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Available at: [Link]
-
OSTI.GOV. (1991). Kinetics and mechanism of ethyl tert-butyl ether liquid-phase synthesis. Available at: [Link]
-
PubMed. (2001). Hydrolysis of Tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Available at: [Link]
-
W. W. Norton & Company. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
MDPI. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers- Acidic Cleavage. Available at: [Link]
-
ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Available at: [Link]
-
Bissoy. (2025). What are the products when tert-butyl ethyl ether is cleaved with concentrated HI? Available at: [Link]
-
Stack Exchange. (2018). Why do tert-butyl ethers in diluted sulfuric acid undergo elimation instead of solvolysis? Available at: [Link]
Sources
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- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. fiveable.me [fiveable.me]
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- 8. Kinetics and mechanism of ethyl tert-butyl ether liquid-phase synthesis (Journal Article) | ETDEWEB [osti.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. env.go.jp [env.go.jp]
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optimizing temperature and pressure for reactions in tert-butyl isobutyl ether
Welcome to the technical support center for optimizing reaction conditions in tert-butyl isobutyl ether (TBIBE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The information is structured to help you understand the interplay of temperature and pressure, ensuring the success and safety of your experiments.
Introduction to Tert-Butyl Isobutyl Ether in Synthesis
Tert-butyl isobutyl ether is a dialkyl ether that sees application as a solvent and intermediate in organic synthesis. Its branched structure and ether linkage influence its physical properties, such as its boiling point and solvent characteristics. Like other ethers, it is relatively polar and can solvate a range of starting materials. However, its steric bulk may influence reaction kinetics. Understanding its properties is key to optimizing reaction conditions.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 112 °C | [1] |
| IUPAC Name | 2-methyl-2-(2-methylpropoxy)propane | [1] |
Troubleshooting Guide
This section addresses common issues encountered during reactions in tert-butyl isobutyl ether, with a focus on temperature and pressure optimization.
Q1: My reaction is proceeding extremely slowly or has stalled. How can I use temperature and pressure to improve the rate?
A1: A slow reaction rate is typically due to insufficient energy to overcome the activation energy barrier.
-
Temperature Considerations:
-
Initial Step: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by taking aliquots for analysis (e.g., TLC, GC, LC-MS).
-
Causality: Increasing the temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.
-
Upper Limit: Be mindful of the boiling point of tert-butyl isobutyl ether (112 °C)[1]. Approaching this temperature at atmospheric pressure will lead to solvent loss. Also, consider the thermal stability of your reactants and products. Thermal decomposition of similar tert-butyl ethers can occur at elevated temperatures, typically yielding isobutene and the corresponding alcohol[2][3].
-
-
Pressure Considerations:
-
Sealed Vessel Reactions: If you need to exceed the solvent's boiling point, the reaction must be conducted in a sealed pressure vessel. This allows the temperature to be raised significantly, leading to a substantial increase in reaction rate.
-
Protocol for Pressurization:
-
Ensure your reaction vessel is rated for the intended temperature and pressure.
-
Fill the vessel to no more than 75% of its total volume to allow for solvent expansion and headspace for vapor pressure.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, especially if your reagents are air-sensitive.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel behind a blast shield before heating.
-
Use a programmable heating mantle or oil bath with a thermocouple to control the temperature accurately.
-
-
Le Chatelier's Principle: For reactions where the number of moles of gas decreases, increasing the pressure can shift the equilibrium towards the products, improving the yield.
-
Q2: I'm observing significant side product formation. How can temperature and pressure be adjusted to improve selectivity?
A2: The formation of side products often indicates that an alternative reaction pathway with a different activation energy is becoming accessible.
-
Temperature Optimization for Selectivity:
-
Competing Reactions: If the desired reaction has a lower activation energy than the side reaction, running the experiment at a lower temperature will favor the formation of the desired product. Conversely, if the side reaction is favored at lower temperatures, a moderate increase in temperature may improve selectivity for the desired product.
-
Systematic Approach: Perform a temperature screen, running the reaction at several different temperatures (e.g., 60 °C, 80 °C, 100 °C) while keeping all other parameters constant. Analyze the product distribution at each temperature to identify the optimal point for selectivity.
-
-
Pressure Effects on Selectivity:
-
Solvent Caging: In some liquid-phase reactions, increasing pressure can enhance the "cage effect," where solvent molecules trap reactive intermediates. This can favor intramolecular reactions or reactions between the caged species over diffusion-controlled side reactions.
-
Phase Behavior: High pressure can alter the phase behavior of the reaction mixture, potentially leading to a single-phase system where improved mixing can enhance selectivity.
-
Q3: The pressure in my sealed reaction vessel is fluctuating or exceeding the expected level. What are the potential causes and solutions?
A3: Uncontrolled pressure changes are a significant safety concern and can indicate unforeseen chemical processes.
-
Potential Causes:
-
Gas Evolution: The reaction may be producing gaseous byproducts. For instance, some decomposition or elimination reactions can release gases like isobutylene.
-
Exothermic Runaway: A highly exothermic reaction can cause a rapid increase in temperature, leading to a corresponding sharp rise in vapor pressure.
-
Thermal Decomposition: Overheating the solvent or reactants can lead to decomposition into gaseous products[2][3].
-
-
Troubleshooting and Mitigation:
-
Hazard Assessment: Before starting, thoroughly research all reactants, intermediates, and products to assess the potential for gas evolution or exotherms.
-
Controlled Reagent Addition: If an exothermic reaction is suspected, add one of the reagents slowly using a syringe pump to control the reaction rate and heat generation.
-
Efficient Cooling: Have an emergency cooling bath (e.g., ice-water) ready to quickly reduce the temperature if the pressure begins to rise uncontrollably.
-
Pressure Monitoring: Use a calibrated pressure gauge and set an upper pressure limit. Consider using a pressure relief valve or burst disk for added safety.
-
Below is a troubleshooting workflow for common reaction issues in tert-butyl isobutyl ether:
Caption: Troubleshooting Decision Tree for Reactions in TBIBE.
Frequently Asked Questions (FAQs)
Q4: What is a safe and effective temperature range for using tert-butyl isobutyl ether as a solvent?
A4: The optimal temperature range is highly dependent on the specific reaction.
-
General Range: A common working range is from room temperature up to its boiling point of 112 °C at atmospheric pressure[1].
-
Sub-Ambient Temperatures: It can be used at lower temperatures, but its freezing point should be considered for cryogenic applications.
-
Elevated Temperatures: For temperatures above 112 °C, a sealed pressure vessel is mandatory. Studies on analogous ethers like tert-butyl ethyl ether often use temperatures in the range of 433-484 K (160-211 °C) to study thermal decomposition, indicating the ether C-O bond is stable at moderately elevated temperatures[3]. However, always start with lower temperatures and cautiously increase.
Q5: How do I calculate the expected pressure in my sealed reactor at a given temperature?
Q6: Are there any specific safety precautions for working with tert-butyl isobutyl ether under pressure?
A6: Yes, working with any ether under pressure requires strict safety protocols.
-
Peroxide Formation: Like many ethers, tert-butyl isobutyl ether can potentially form explosive peroxides upon exposure to air and light. Always use fresh, inhibitor-containing solvent and test for peroxides before use, especially before distilling or heating.
-
Vessel Integrity: Regularly inspect your pressure vessel for any signs of wear, corrosion, or damage. Keep a log of its usage, including the temperatures, pressures, and chemical reagents it has been exposed to.
-
Proper Shielding: All pressurized reactions must be conducted behind a certified blast shield in a fume hood.
-
Emergency Preparedness: Ensure you have access to an appropriate fire extinguisher (e.g., CO₂ or dry chemical) and that the safety shower and eyewash station are accessible.
The relationship between temperature, pressure, and reaction outcome can be visualized as follows:
Caption: Interplay of Temperature, Pressure, and Reaction Outcomes.
By carefully considering these factors and following a systematic approach to optimization, you can enhance the efficiency, selectivity, and safety of your chemical reactions conducted in tert-butyl isobutyl ether.
References
-
Stenutz, R. tert-butyl isobutyl ether. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Isopropyl tert-butyl ether. PubChem Compound Database. [Online] Available at: [Link]
-
Zhang, Z., et al. (2012). The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator. Chemical Communications. [Online] Available at: [Link]
-
LookChem. Propyl tert-butyl ether. [Online] Available at: [Link]
-
Organic Syntheses. PHENYL t-BUTYL ETHER. [Online] Available at: [Link]
-
ResearchGate. Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins. [Online] Available at: [Link]
-
Stenutz, R. tert-butyl isopropyl ether. [Online] Available at: [Link]
-
ACS Publications. Vapor Pressures of Methyl tert-Butyl Ether, Ethyl tert-Butyl Ether, Isopropyl tert-Butyl Ether, tert-Amyl Methyl Ether, and tert-Amyl Ethyl Ether. [Online] Available at: [Link]
-
Cheméo. Chemical Properties of Propyl tert-butyl ether. [Online] Available at: [Link]
-
Study.com. Some tert-butyl ether is formed in the solvolysis of tert-butyl chloride. [Online] Available at: [Link]
- Google Patents. Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether.
-
Solubility of Things. Isobutyl tert-butyl ether. [Online] Available at: [Link]
-
Wikipedia. Methyl tert-butyl ether. [Online] Available at: [Link]
-
Study.com. Some tert-butyl ether is formed in the solvolysis of tert butyl chloride. [Online] Available at: [Link]
-
YouTube. Reaction of tert-butyl ethyl ether with Hydrobromic Acid. [Online] Available at: [Link]
-
Scribd. Reaction Maps. [Online] Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. [Online] Available at: [Link]
-
NIST. butyl isobutyl ether. [Online] Available at: [Link]
-
ResearchGate. The thermal decomposition of t-butyl methyl ether. [Online] Available at: [Link]
-
NIST. Isobutyl ether. [Online] Available at: [Link]
-
ResearchGate. Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. [Online] Available at: [Link]
-
ResearchGate. The thermal decomposition of t-butyl ethyl ether. [Online] Available at: [Link]
-
Wikipedia. tert-Butyl alcohol. [Online] Available at: [Link]
Sources
Technical Support Center: Safe Laboratory Management of Methyl Tert-Butyl Ether (MTBE)
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with essential technical support for managing the potential hazards of 1-(1,1-dimethylethoxy)-2-methylpropane, more commonly known as Methyl Tert-Butyl Ether (MTBE). The following information synthesizes safety data, established protocols, and field-proven insights to ensure the safe and effective use of this chemical in a laboratory setting.
Section 1: Hazard Identification & Characterization (FAQs)
This section addresses the fundamental questions regarding the intrinsic hazards of MTBE. Understanding these properties is the first step toward effective risk management.
Q1: What is this compound (MTBE) and what are its primary hazards?
This compound (CAS No: 1634-04-4), or MTBE, is a volatile, colorless liquid used as a solvent and in some specialized laboratory applications.[1] Its primary hazards are its high flammability and the health risks associated with exposure.
-
Fire and Explosion Hazard: MTBE is a highly flammable liquid and vapor with a very low flash point, meaning it can ignite at typical room temperatures.[2][3][4] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a "flashback" fire.[3][5] Vapors can also form explosive mixtures with air.[4]
-
Health Hazards: Exposure can cause irritation to the skin, eyes, and respiratory tract.[3][5] Inhalation may lead to symptoms such as dizziness, headache, nausea, and drowsiness.[3][4][6][7] Ingestion is particularly dangerous as it presents an aspiration hazard, which can be harmful or fatal if the liquid enters the airways.[5][8]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the physical properties of MTBE is critical for safe handling, storage, and emergency planning. The following table summarizes its key characteristics.
| Property | Value | Significance in the Lab |
| Synonyms | Methyl tert-Butyl Ether, MTBE, 2-Methoxy-2-methylpropane | Used interchangeably in safety literature and on reagent labels.[4][6] |
| CAS Number | 1634-04-4 | Unique identifier for chemical databases and safety data sheets.[6] |
| Appearance | Colorless liquid with a characteristic anesthetic-like odor.[9] | The odor may provide a warning of its presence, but olfactory fatigue can occur. |
| Flash Point | -28°C (-18°F)[4] | Can be easily ignited by sparks, hot surfaces, or open flames at standard lab temperatures. |
| Boiling Point | 55.2°C (131.4°F) | Its high volatility means vapors can accumulate quickly in poorly ventilated areas. |
| Vapor Density | ~3.1 (Air = 1) | Vapors are heavier than air and will accumulate in low-lying areas like sinks or along floors.[9] |
| Solubility in Water | Moderately soluble (~42 g/L at 20°C).[10] | Spills cannot be effectively diluted with large amounts of water and may contaminate aqueous waste streams. |
| Explosive Limits | Lower: 1.6% / Upper: 8.4% by volume in air.[11] | A relatively small concentration of vapor in the air can create a fire or explosion hazard. |
Q3: What are the symptoms of MTBE exposure?
Exposure to MTBE can occur through inhalation, skin contact, eye contact, or ingestion. Symptoms can vary based on the route and level of exposure.
-
Short-Term (Acute) Exposure: Immediate symptoms can include irritation of the eyes, nose, and throat, as well as headaches, dizziness, nausea, confusion, and a feeling of lightheadedness or being "drunk".[6][7][12][13]
-
Long-Term (Chronic) Exposure: Animal studies involving long-term exposure to high levels of MTBE have shown potential for liver and kidney damage, as well as the development of certain tumors.[6][12][13] The effects of long-term, low-level exposure in humans are not yet fully understood.[6]
Q4: Is MTBE considered a carcinogen?
The International Agency for Research on Cancer (IARC) has not classified MTBE with respect to its carcinogenicity to humans. However, some studies in laboratory animals have shown an increased incidence of tumors in the kidneys and testes after long-term, high-level exposure.[6] The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as an A3 carcinogen, meaning it is a "confirmed animal carcinogen with unknown relevance to humans".[4] Therefore, it is prudent to treat MTBE as a suspected human carcinogen and minimize exposure.[5]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
This section provides troubleshooting guidance for establishing a safe work environment by implementing proper controls and selecting appropriate PPE.
Q5: My lab has standard ventilation. Is that sufficient for handling MTBE?
Standard room ventilation is generally insufficient for handling volatile and flammable chemicals like MTBE. All work involving MTBE, including dispensing, mixing, and heating, must be conducted inside a certified chemical fume hood.[2] The fume hood provides localized exhaust ventilation that captures vapors at the source, preventing them from entering the laboratory air and protecting the user from inhalation exposure.[11]
Q6: How do I select the correct gloves for handling MTBE?
Not all laboratory gloves offer adequate protection against MTBE. The material can penetrate common glove types like latex and nitrile relatively quickly.
-
Recommended: Chemical-resistant nitrile rubber gloves are suitable for routine handling and incidental contact.[11] For prolonged contact or immersion, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart.
-
Not Recommended: PVC, neoprene, and natural rubber gloves are generally not recommended for use with MTBE.[11]
-
Best Practice: Always inspect gloves for tears or holes before use.[14] Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[15]
Q7: When is a respirator required for working with MTBE?
A respirator is required when engineering controls, such as a fume hood, are not available or are insufficient to maintain airborne concentrations below established exposure limits.[2] This could include large-scale transfers outside of a hood or during an emergency spill response. The required respirator type is a NIOSH-approved air-purifying respirator fitted with an organic vapor (OV) cartridge.[5] A full respiratory protection program, including fit testing and training, is mandatory for all respirator users.[16]
Diagram 1: PPE Selection Workflow for MTBE
A decision-making workflow for selecting appropriate PPE when handling MTBE.
Section 3: Safe Handling & Storage Procedures
Adherence to strict handling and storage protocols is non-negotiable to prevent accidents.
Q8: What are the critical steps for safely dispensing MTBE from a large container to a smaller one?
Dispensing MTBE requires careful attention to prevent vapor release and static electricity buildup, which could lead to a fire.
-
Work Area: Perform the transfer inside a chemical fume hood. Ensure the area is free of ignition sources.[3][5]
-
Grounding and Bonding: Use grounding and bonding straps to connect the dispensing container, the receiving container, and a common ground. This dissipates static electricity that can be generated by the flow of the liquid.[1][2][5]
-
Equipment: Use only non-sparking tools made of materials like brass or bronze.[2][5] Use explosion-proof electrical equipment in the vicinity.[8]
-
Procedure: Dispense slowly to minimize splashing and vapor generation. Keep the receiving container closed as much as possible.
-
Storage: After dispensing, tightly close both containers and store them in a designated flammable liquids storage cabinet.[1][2]
Q9: I've noticed crystals forming around the cap of an old MTBE bottle. What should I do?
While MTBE has a significantly lower tendency to form explosive peroxides compared to other ethers like diethyl ether or tetrahydrofuran, it is not entirely immune.[11] The formation of crystals could indicate peroxide formation. If you suspect peroxides:
-
DO NOT MOVE OR OPEN THE CONTAINER. Shock or friction can cause detonation.
-
Secure the area and prevent access by other personnel.
-
Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency disposal. Do not attempt to manage the container yourself.
Q10: What materials are incompatible with MTBE?
MTBE can react violently with certain classes of chemicals. Avoid all contact with:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[3][9]
-
Strong Bases: (e.g., sodium hydroxide).[3]
Store MTBE in a separate, dedicated area for flammable liquids within your chemical storage.[17]
Section 4: Emergency Response & Spill Management
Rapid and correct response to an emergency can significantly mitigate the consequences.
Q11: What is the first thing I should do if there is a small MTBE spill in the lab?
For a small, manageable spill (typically <1 liter and contained within a fume hood):
-
Alert personnel in the immediate area.
-
Eliminate all ignition sources (turn off hot plates, equipment, etc.).[3]
-
Contain the spill by creating a dike around it with an inert absorbent material.[18][19]
-
Clean Up by following the detailed protocol below.
-
If at any point you feel the spill is too large to handle safely, or if you are unsure, evacuate the area and call your institution's emergency number.[20]
Protocol 1: Step-by-Step Small Spill Cleanup Procedure
This protocol should only be performed by trained personnel wearing appropriate PPE (chemical splash goggles, chemical-resistant gloves, lab coat).
-
Ensure Ventilation: Verify that the chemical fume hood is operating correctly.
-
Contain the Spill: Make a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[18][19] Do not use combustible materials like paper towels to contain the initial spill.
-
Absorb the Liquid: Working from the outside in, apply the absorbent material over the spill until all the liquid is absorbed.[21]
-
Collect Residue: Using non-sparking scoops or tools, carefully collect the contaminated absorbent material.[20][22]
-
Package Waste: Place the collected material into a heavy-duty plastic bag or a sealable container.[21]
-
Decontaminate: Wipe down the spill area with soap and water.
-
Dispose: Label the container as "Hazardous Waste: MTBE Spill Debris" and arrange for disposal through your institution's EHS department.[3]
Diagram 2: Emergency Spill Response Logic
A flowchart outlining the decision-making process for responding to a chemical spill.
Q12: What are the correct first aid procedures for different types of MTBE exposure?
Immediate and appropriate first aid is crucial. Always have the Safety Data Sheet (SDS) available for emergency responders.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[2][23] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of soap and water for at least 15 minutes.[8][24] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][23] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][8][25] |
Section 5: Waste Disposal
Q13: How do I properly dispose of MTBE waste and contaminated materials?
MTBE and any materials contaminated with it (e.g., spill cleanup debris, used gloves) must be treated as hazardous waste.[3][10]
-
Segregation: Collect all MTBE waste in a dedicated, properly labeled, and sealed waste container. Do not mix with other waste streams.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl Tert-Butyl Ether".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[26] Do not pour MTBE waste down the drain.[10]
References
-
Wisconsin Department of Health Services. (2022). Methyl Tert-Butyl Ether (MTBE). Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2023). Methyl tert-Butyl Ether (MTBE) | ToxFAQs™. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Environmental Litigation Group, P.C. (2017). What You Need to Know About Methyl Tertiary Butyl Ether (MTBE). Retrieved from [Link]
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Delaware Health and Social Services. (2023). Frequently Asked Questions - Methyl tert-butyl ether (MTBE). Retrieved from [Link]
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Defense Centers for Public Health. MTBE in Drinking Water. Retrieved from [Link]
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Greenfield Global. (2019). Safety Data Sheet: MTBE. Retrieved from [Link]
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Safety Data Sheet. (2025). methyl tertiary butyl ether (mtbe). Retrieved from [Link]
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New Jersey Department of Health. (2007). Hazard Summary: Methyl-tert-Butyl Ether. Retrieved from [Link]
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HubSpot. (2025). MTBE Safety Data Sheet. Retrieved from [Link]
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International Labour Organization. (2000). International Chemical Safety Cards (ICSC): METHYL TERT-BUTYL ETHER. Retrieved from [Link]
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Monument Chemical. Methyl t-Butyl Ether (MTBE). Retrieved from [Link]
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Delaware Health and Social Services. Frequently Asked Questions - Methyl tert-butyl ether (MTBE). Retrieved from [Link]
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Scribd. (n.d.). MtBE SDS. Retrieved from [Link]
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Monument Chemical. (2021). Safety Data Sheet: Methyl tert-Butyl Ether. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Methyl tert-butyl ether. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl methyl ether, 99%. Retrieved from [Link]
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LinkedIn. (2025). Technical guidelines for the safe storage and transportation of methyl tert-butyl ether (mtbe). Retrieved from [Link]
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LyondellBasell. (2019). Safety Data Sheet: MTBE. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]
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Agilent. (2024). Safety Data Sheet. Retrieved from [Link]
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The University of British Columbia. Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
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The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. Retrieved from [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis for Fuel Oxygenates: Unveiling the Advantages of Higher Ethers Over MTBE
A Special Report for Researchers, Scientists, and Drug Development Professionals
In the ongoing pursuit of cleaner and more efficient fuels, the selection of appropriate oxygenate additives is a critical determinant of performance, environmental impact, and toxicological profile. For decades, methyl tert-butyl ether (MTBE) was the go-to oxygenate to boost octane ratings and promote cleaner combustion. However, significant environmental concerns, primarily its high water solubility and persistence in groundwater, have necessitated the exploration of viable alternatives. This guide provides a comprehensive comparison of 1-(1,1-dimethylethoxy)-2-methylpropane, a representative higher ether, and its class, against the established benchmark of MTBE.
While direct, extensive experimental data for this compound (also known as tert-butyl isobutyl ether) is not as abundant as for other ethers, this guide will leverage data from structurally similar and well-studied higher ethers, such as tert-amyl ethyl ether (TAEE) and ethyl tert-butyl ether (ETBE), to draw scientifically sound comparisons and project the likely advantages of this larger ether molecule. The fundamental principles of chemical structure and property relationships strongly suggest that the trends observed with these higher ethers will be even more pronounced in this compound.
The Shift Away from MTBE: A Scientific Imperative
The primary driver for replacing MTBE is its environmental persistence. Its high water solubility (approximately 42 g/L at 25°C) and low biodegradability lead to widespread and persistent groundwater contamination plumes from leaking underground storage tanks[1][2]. This has prompted regulatory action and a scientific quest for oxygenates with a more favorable environmental and toxicological profile. Higher ethers, characterized by a larger alkyl group in place of the methyl group in MTBE, have emerged as promising candidates.
Performance Characteristics: A Balancing Act of Octane and Volatility
The ideal fuel oxygenate enhances the octane number to prevent engine knocking while maintaining or reducing the overall volatility of the gasoline blend, as measured by the Reid Vapor Pressure (RVP).
Octane Number: The Anti-Knock Index
Both MTBE and higher ethers are effective octane enhancers. The blending octane number, a measure of the octane-boosting capability of an additive in a specific gasoline base, is a key performance metric.
| Compound | Molecular Formula | Blending RON | Blending MON |
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | ~117 | ~102 |
| Ethyl tert-butyl ether (ETBE) | C₆H₁₄O | ~119 | ~103 |
| tert-Amyl methyl ether (TAME) | C₆H₁₄O | ~110 | ~99 |
| tert-Amyl ethyl ether (TAEE) | C₇H₁₆O | ~108 | ~95 |
Data compiled from various sources, including Sustainable Fuels.[1]
Reid Vapor Pressure (RVP): Controlling Emissions
A significant advantage of higher ethers over MTBE, and especially over ethanol, is their lower blending Reid Vapor Pressure (RVP). A lower RVP is desirable as it reduces evaporative emissions of volatile organic compounds (VOCs), which are precursors to ground-level ozone.
| Compound | Blending RVP (kPa) |
| Methyl tert-butyl ether (MTBE) | ~55 |
| Ethyl tert-butyl ether (ETBE) | ~28 |
| tert-Amyl methyl ether (TAME) | ~10 |
| tert-Amyl ethyl ether (TAEE) | ~9 |
Data compiled from Sustainable Fuels.[1]
The trend is clear: as the molecular weight of the ether increases, the blending RVP decreases significantly. This is a crucial advantage for this compound, which, with its C8 structure, is expected to have an even lower RVP than TAEE. This allows refiners greater flexibility in blending gasoline to meet stringent summer volatility regulations.
Environmental Fate and Transport: The Decisive Advantage
The primary drawbacks of MTBE are environmental. Here, higher ethers demonstrate a clear and significant superiority.
Water Solubility: Mitigating Groundwater Contamination
The high water solubility of MTBE is the principal reason for its widespread environmental contamination. In contrast, higher ethers are considerably less soluble in water.
| Compound | Water Solubility (g/L at 25°C) |
| Methyl tert-butyl ether (MTBE) | 42 |
| Ethyl tert-butyl ether (ETBE) | 12 |
| tert-Amyl methyl ether (TAME) | 4.5 |
| tert-Amyl ethyl ether (TAEE) | 4.5 |
Data compiled from Sustainable Fuels.[1]
The larger, more hydrophobic alkyl groups in higher ethers dramatically reduce their affinity for water. This lower water solubility means that in the event of a gasoline spill, less of the ether will partition into the aqueous phase, resulting in smaller and less concentrated groundwater contamination plumes. This compound, with its isobutyl group, is expected to have even lower water solubility than TAME and TAEE.
Biodegradability: A Faster Return to Nature
While all ethers are more resistant to biodegradation than typical gasoline hydrocarbons, studies have shown that higher ethers can be more readily biodegraded than MTBE[2][3]. The presence of additional carbon atoms and different branching structures can provide more sites for microbial attack. The recalcitrance of MTBE is a significant factor in its environmental persistence[2]. While specific biodegradation rate data for this compound is not available, the general trend suggests it would be more amenable to natural attenuation processes than MTBE.
Caption: Environmental Fate Comparison of MTBE and Higher Ethers.
Toxicological Profile: A Look at the Health Implications
While all fuel components have some level of toxicity, the focus on MTBE alternatives has included a thorough evaluation of their health effects. Ether fuel oxygenates, in general, are considered to have relatively low toxicity[4]. Studies on ETBE and TAME have not raised the same level of concern as MTBE regarding widespread groundwater contamination and potential human health risks from ingestion[5]. The lower water solubility of higher ethers also reduces the potential for exposure through contaminated drinking water.
Experimental Protocols
To ensure the scientific validity of comparative assessments, standardized experimental protocols are essential.
Determination of Octane Number (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) of gasoline and its blends are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
Experimental Protocol: ASTM D2699 (RON)
-
Apparatus: A standardized CFR engine with a variable compression ratio is used.
-
Reference Fuels: Primary reference fuels (PRF), which are blends of isooctane (octane number 100) and n-heptane (octane number 0), are used to calibrate the engine's knock intensity.
-
Procedure:
-
The CFR engine is operated under the specified conditions for the RON test (600 rpm engine speed, specific intake air temperature, and spark timing).
-
The test fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock is detected by a knock sensor.
-
The test fuel is then replaced with various PRF blends, and the compression ratio is readjusted for each blend to achieve the same standard knock intensity.
-
The RON of the test fuel is the octane number of the PRF blend that gives the same knock intensity at the same compression ratio.
-
Experimental Protocol: ASTM D2700 (MON)
The procedure for MON is similar to RON, but the engine operating conditions are more severe to simulate highway driving conditions (900 rpm engine speed, higher intake air temperature, and variable spark timing).
Determination of Reid Vapor Pressure (RVP)
The Reid Vapor Pressure is a measure of the volatility of gasoline and is determined using standardized methods.
Experimental Protocol: ASTM D323 (Reid Method)
-
Apparatus: The apparatus consists of a liquid chamber and a vapor chamber.
-
Procedure:
-
The liquid chamber is filled with the chilled gasoline sample.
-
The vapor chamber is attached to the liquid chamber.
-
The assembled apparatus is immersed in a water bath at 37.8 °C (100 °F) until a constant pressure is observed on a pressure gauge.
-
This pressure reading, corrected for the apparatus's calibration, is the Reid Vapor Pressure.
-
Synthesis of Higher Ethers: A Practical Approach
Higher ethers like this compound are typically synthesized via the acid-catalyzed etherification of an isoalkene with an alcohol. For example, tert-butyl isobutyl ether can be synthesized from isobutylene and isobutanol. An alternative laboratory-scale synthesis is the Williamson ether synthesis.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying tert-Butyl Isobutyl Ether (TBIE)
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A Comparative Guide to Purity Verification of 1-(1,1-dimethylethoxy)-2-methylpropane via ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth analysis of 1-(1,1-dimethylethoxy)-2-methylpropane, a non-polar ether, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for purity verification. We will explore the theoretical underpinnings of NMR analysis for this specific molecule, present a comparative assessment against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and provide detailed experimental protocols for robust purity determination.
The Imperative of Purity in Scientific Research and Development
The presence of impurities, even in trace amounts, can significantly impact the outcome of chemical reactions, biological assays, and the safety and efficacy of pharmaceutical products.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in new drug substances.[1][2][3] Therefore, the selection of an appropriate analytical methodology for purity assessment is a critical decision in the development pipeline.
¹H and ¹³C NMR Spectroscopy: A Gold Standard for Structural Elucidation and Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[2][4][5] Unlike chromatographic techniques that rely on response factors and comparison to a reference standard of the same compound, qNMR offers a direct measurement of the analyte against a certified internal standard of a different compound.[2][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification.[4][6][7]
Molecular Structure and Predicted NMR Spectra of this compound
To effectively utilize NMR for purity analysis, a thorough understanding of the expected spectrum of the pure compound is essential.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting four distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.1 - 3.3 | Doublet (d) | 2H | -O-CH₂ -CH(CH₃)₂ |
| ~1.8 - 2.0 | Nonet (n) | 1H | -O-CH₂-CH (CH₃)₂ |
| ~1.1 - 1.2 | Singlet (s) | 9H | -O-C(CH₃ )₃ |
| ~0.9 - 1.0 | Doublet (d) | 6H | -O-CH₂-CH(CH₃ )₂ |
-
The singlet at approximately 1.1-1.2 ppm corresponds to the nine equivalent protons of the sterically hindered tert-butyl group.
-
The doublet at around 3.1-3.3 ppm is assigned to the two protons of the methylene (-CH₂-) group, split by the adjacent methine proton.
-
The nonet (a multiplet with nine peaks) between 1.8 and 2.0 ppm arises from the single methine (-CH-) proton, which is coupled to the adjacent methylene protons and the six methyl protons.
-
The doublet at approximately 0.9-1.0 ppm represents the six equivalent protons of the two methyl groups of the isobutyl moiety, split by the methine proton.
Predicted ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum is expected to show five signals corresponding to the five unique carbon environments:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~75 - 80 | C (CH₃)₃ (quaternary) |
| ~72 - 77 | -O-CH₂ - |
| ~30 - 35 | -O-CH₂-CH (CH₃)₂ |
| ~25 - 30 | -O-C(CH₃ )₃ |
| ~18 - 22 | -O-CH₂-CH(CH₃ )₂ |
Identifying Potential Impurities through Synthesis Pathway Analysis
The most probable synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For this specific ether, two pathways are theoretically possible:
-
Sodium isobutoxide + tert-butyl halide
-
Sodium tert-butoxide + isobutyl halide
Due to the high propensity of tertiary alkyl halides to undergo elimination reactions (E2), Path 2 is the significantly preferred synthetic route.[1][8][9][10]
Preferred Williamson Ether Synthesis Pathway
Caption: Preferred synthetic route for this compound.
Based on this, potential impurities could include:
-
Unreacted starting materials: tert-butanol and isobutyl halide.
-
Side-reaction products: Isobutylene, formed from the E2 elimination of isobutyl halide by the strongly basic tert-butoxide.
-
Solvent residues: Common solvents used in synthesis and workup, such as diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM).
These impurities would be readily detectable in the ¹H NMR spectrum by the appearance of characteristic signals distinct from those of the target molecule. For instance, tert-butanol would show a singlet for its methyl protons and a broad singlet for the hydroxyl proton. Isobutylene would exhibit signals in the olefinic region of the spectrum.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods.
| Feature | ¹H and ¹³C NMR | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures nuclear spin transitions in a magnetic field. | Separates compounds based on volatility and boiling point, followed by mass-based detection. | Separates compounds based on their partitioning between a stationary and a mobile phase. |
| Quantification | Direct (qNMR) using an internal standard.[2][4][7] | Relative, requires a reference standard of the analyte. | Relative, requires a reference standard of the analyte. |
| Structural Info | Provides detailed structural information. | Provides fragmentation patterns that can aid in identification.[11][12][13] | Limited structural information. |
| Sensitivity | Generally lower than MS-based methods. | High sensitivity, capable of detecting trace impurities. | High sensitivity, particularly with UV or MS detectors. |
| Sample Prep | Simple dissolution in a deuterated solvent. | Can require derivatization for non-volatile compounds. | Requires finding a suitable mobile phase for dissolution and separation.[14][15][16][17][18] |
| Destructive? | No. | Yes. | Yes. |
Decision Workflow for Purity Analysis
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- 5. database.ich.org [database.ich.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. GCMS Section 6.13 [people.whitman.edu]
- 12. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. moravek.com [moravek.com]
- 16. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 18. veeprho.com [veeprho.com]
A Senior Application Scientist's Guide to Investigating Cross-Reactivity of Methyl tert-Butyl Ether (MTBE) in Biological Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for evaluating the potential cross-reactivity of 1-(1,1-dimethylethoxy)-2-methylpropane, more commonly known as Methyl tert-butyl ether (MTBE), in sensitive biological assays. MTBE is a volatile, colorless liquid primarily used as a gasoline additive and, in some niche applications, as a solvent in the pharmaceutical industry.[1][2] Its moderate solubility in water raises the possibility of its presence as a contaminant in environmental and biological samples, necessitating a clear understanding of its potential to interfere with common assay platforms.[2][3][4] This document outlines the theoretical mechanisms of assay interference by small molecules, provides detailed, self-validating experimental protocols for assessing cross-reactivity in immunoassays and receptor binding assays, and presents a strategy for interpreting the resulting data.
Introduction: The Challenge of Small Molecule Interference
In drug discovery and biological research, the accuracy of assay results is paramount. However, a significant challenge arises from "assay interference compounds"—molecules that produce false-positive or false-negative signals through mechanisms unrelated to the specific biological target of interest.[5] Small, relatively non-polar molecules like MTBE can be particularly problematic.[6] While often considered biologically inert, their physicochemical properties can promote non-specific interactions that masquerade as genuine biological activity.[7][8]
This guide is designed to equip researchers with the expertise to proactively identify and quantify the cross-reactivity of MTBE. We will explore the causal mechanisms of interference and provide field-proven protocols to generate trustworthy and publishable data.
Physicochemical Context: MTBE and Its Analogs
Understanding a molecule's potential for non-specific interactions begins with its physical and chemical properties. MTBE is an ether with a molecular weight of 88.15 g/mol .[1] Its structure, featuring a bulky tert-butyl group, influences its solubility and steric interactions. For comparative analysis, it is useful to consider structurally related fuel oxygenates such as Ethyl tert-butyl ether (ETBE) and tert-Amyl methyl ether (TAME), which may be encountered under similar circumstances.[9][10][11]
Table 1: Comparative Physicochemical Properties of MTBE and Related Ethers
| Property | Methyl tert-Butyl Ether (MTBE) | Ethyl tert-Butyl Ether (ETBE) | tert-Amyl Methyl Ether (TAME) |
| CAS Number | 1634-04-4 | 637-92-3 | 994-05-8 |
| Molecular Formula | C₅H₁₂O | C₆H₁₄O | C₆H₁₄O |
| Molecular Weight | 88.15 g/mol [1] | 102.17 g/mol | 102.18 g/mol [12] |
| Boiling Point | 55.2 °C[2] | 72.6 °C | 86.3 °C[10] |
| Water Solubility | Moderately soluble (~43 g/L at 20°C)[1] | Soluble | 10.71 g/L at 20 °C[10] |
| logP (octanol/water) | ~1.0 | ~1.5 | ~1.6 |
Note: logP values are estimates and can vary. The higher the logP, the more hydrophobic the compound.
The moderate water solubility and hydrophobicity (indicated by logP) of these compounds are key factors. They are not soluble enough to be considered fully miscible with aqueous buffers, yet soluble enough to persist in biological matrices, creating a high potential for interference.
Mechanisms of Assay Interference by Small Molecules
Small molecules like MTBE can disrupt biological assays through several mechanisms that do not involve specific, high-affinity binding to a target. Recognizing these potential pathways is the first step in designing robust counter-screens.
-
Non-Specific Binding (NSB): Hydrophobic compounds can bind to plastic surfaces (e.g., microtiter plates) or promiscuously to proteins, including antibodies and receptors, leading to false signals.
-
Protein Denaturation/Aggregation: At higher concentrations, organic solvents can disrupt the delicate hydration shell of proteins, causing them to denature or aggregate.[13] This is a major cause of false positives in enzyme inhibition assays.[14]
-
Interference with Detection Systems: The compound itself might possess properties that interfere with the signal readout, such as autofluorescence or light scattering.
-
Solvent Effects: The presence of an organic molecule, even at low concentrations, can alter the properties of the assay buffer (e.g., polarity, dielectric constant), which can subtly change protein conformations and interaction kinetics.[15]
Caption: Workflow for the competitive ELISA protocol.
-
Antigen Coating: Coat a 96-well high-binding microplate with 100 µL/well of a known antigen (e.g., a hapten-BSA conjugate) at 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of 3% BSA in PBS. Incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Competitive Incubation:
-
Prepare serial dilutions of MTBE in assay buffer (1% BSA in PBST). A wide concentration range is recommended (e.g., 1 µM to 10 mM).
-
Prepare serial dilutions of the specific, unconjugated antigen as a positive control.
-
Prepare a vehicle control (assay buffer only).
-
In a separate dilution plate, mix 50 µL of each test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).
-
Transfer 100 µL of this mixture to the coated, blocked assay plate. Incubate for 1 hour at RT.
-
-
Washing: Wash the plate five times with PBST.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step as in step 6.
-
Development: Add 100 µL/well of TMB substrate. Incubate in the dark at RT until sufficient color develops (5-15 minutes).
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of 2M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Radioligand Receptor Binding Assay
This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a clear measure of binding interference.
The experiment will quantify the displacement of a high-affinity radioligand from a receptor preparation (e.g., cell membranes) by increasing concentrations of MTBE. This method is highly sensitive and less prone to optical interference than fluorescence-based assays. The key is to differentiate true competitive binding from non-specific disruption of the receptor-ligand complex.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Receptor Source: Prepare membranes from cells overexpressing the target receptor. Determine protein concentration via a Bradford or BCA assay.
-
Radioligand: Choose a high-affinity radioligand for the target receptor (e.g., [³H]-Dopamine for dopamine receptors). Dilute to a working concentration of ~2x its Kd value in assay buffer.
-
Test Compounds: Prepare serial dilutions of MTBE in assay buffer. Prepare dilutions of a known unlabeled competitor as a positive control.
-
-
Assay Setup (in 96-well format):
-
Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Receptor Membranes.
-
Non-Specific Binding (NSB) Wells: 25 µL Unlabeled Competitor (at 1000x Ki) + 25 µL Radioligand + 50 µL Receptor Membranes.
-
Test Wells: 25 µL MTBE dilution + 25 µL Radioligand + 50 µL Receptor Membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at RT with gentle shaking. The incubation time should be sufficient to reach equilibrium.
-
Harvesting: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter will trap the membranes (with bound radioligand) while unbound ligand passes through.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Allow the filter mat to dry. Place it in a sample bag with scintillation cocktail and count the radioactivity in a liquid scintillation counter.
Data Analysis and Interpretation
ELISA Data
The primary output is the IC₅₀ value—the concentration of a compound that inhibits 50% of the specific signal.
Table 2: Hypothetical Competitive ELISA Results
| Compound | IC₅₀ (M) | Maximum Inhibition (%) | Hill Slope | Interpretation |
| Specific Analyte | 1.5 x 10⁻⁸ | 98% | -1.05 | Positive Control: High-affinity competitive binding. |
| MTBE | > 1 x 10⁻² | 15% at 10 mM | N/A | No significant cross-reactivity: Fails to reach 50% inhibition at high concentrations. |
| Compound Y | 2.5 x 10⁻⁵ | 95% | -0.6 | Weak cross-reactivity: Shows competitive binding, but at a much lower affinity than the specific analyte. |
| Vehicle Control | N/A | 0% | N/A | Negative Control: No inhibition observed. |
-
Interpretation: A very high IC₅₀ value (>1-10 mM) for MTBE would indicate a lack of significant, specific cross-reactivity. A shallow Hill slope (<0.8) can be indicative of non-specific or multi-site binding interactions, a hallmark of assay interference. [14]
Receptor Binding Data
Data is analyzed by calculating the percentage of specific binding inhibited by MTBE. The Ki (inhibitory constant) can be derived from the IC₅₀ using the Cheng-Prusoff equation.
Table 3: Hypothetical Receptor Binding Assay Results
| Compound | IC₅₀ (M) | Ki (M) | % Specific Binding at 1 mM | Interpretation |
| Known Competitor | 8.2 x 10⁻⁹ | 4.1 x 10⁻⁹ | 100% | Positive Control: High-affinity displacement. |
| MTBE | > 1 x 10⁻³ | N/A | 8% | No significant interference: Minimal displacement only at very high, non-physiological concentrations. |
| Vehicle Control | N/A | N/A | 0% | Negative Control: No displacement. |
-
Interpretation: Similar to the ELISA, a lack of significant displacement at concentrations up to the millimolar range suggests that MTBE does not directly compete for the radioligand binding site. Any observed inhibition at very high concentrations is more likely due to non-specific solvent effects rather than true binding.
Conclusion and Best Practices
Based on the hypothetical data presented, this compound (MTBE) would be concluded to have a very low potential for specific cross-reactivity in well-controlled immunoassay and receptor binding assay formats. The experimental frameworks provided here serve as a robust template for such evaluations.
Key Recommendations for Researchers:
-
Always Suspect Interference: When working with environmental or complex biological samples, assume that small molecule contaminants like MTBE could be present.
-
Employ Orthogonal Assays: Confirm initial findings using an assay with a different detection principle to rule out technology-specific artifacts. [16]3. Run Full Dose-Response Curves: A single-point screen is insufficient. A full dose-response curve is necessary to understand the nature and potency of any observed inhibition.
-
Include Detergent Controls: To diagnose interference from hydrophobic aggregation, run a parallel assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant loss of activity in the presence of detergent is a strong indicator of aggregation-based interference. [16] By adhering to these principles of scientific integrity and rigorous experimental design, researchers can confidently assess the potential for cross-reactivity and ensure the validity of their data.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Methyl tert-Butyl Ether (MTBE). U.S. Department of Health and Human Services. [Link]
-
Bajorath, J. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 94-100. [Link]
-
CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. [Link]
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Hilaris Publisher. (n.d.). Characteristics of Methyl Ter-Butyl Ether (MTBE), a Pollutant, in Drinking water: A Review. [Link]
- Jahn, A., et al. (2021). Tackling assay interference associated with small molecules.
-
Monument Chemical. (n.d.). Methyl t-Butyl Ether (MTBE). [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
-
U.S. EPA. (2021). IRIS Toxicological Review of Ethyl Tertiary Butyl Ether (ETBE) (Final Report). U.S. Environmental Protection Agency. [Link]
-
Wikipedia. (n.d.). tert-Amyl methyl ether. [Link]
- Yasgar, A., et al. (2017). Compound-dependent assay interference. Drug Discovery Today, 22(8), 1148-1153.
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- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Tert-Butyl methyl ether:Uses and Polarity_Chemicalbook [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Methyl tertiary-butyl ether antibodies among gasoline service station attendants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IRIS Toxicological Review of Ethyl Tertiary Butyl Ether (ETBE) (Final Report) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 10. tert-Amyl methyl ether - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. TERT-AMYL METHYL ETHER (TAME) | Occupational Safety and Health Administration [osha.gov]
- 13. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Structural Confirmation of Synthesized tert-Butyl Isobutyl Ether: A Mass Spectrometry-Centric Comparison
For professionals in chemical synthesis, particularly within the pharmaceutical and materials science sectors, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. The synthesis of a seemingly simple molecule like tert-butyl isobutyl ether presents a classic analytical challenge: how can we be certain that the desired ether has been formed, free from isomeric impurities, unreacted starting materials, or undesired side-products?
This guide provides an in-depth analysis of mass spectrometry as the primary tool for the structural confirmation of tert-butyl isobutyl ether. Moving beyond a simple procedural outline, we will explore the causal logic behind fragmentation patterns and experimental design. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—to present a holistic, self-validating workflow for researchers and scientists.
Part 1: The Power and Specificity of Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a volatile, relatively small molecule like tert-butyl isobutyl ether, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The gas chromatograph separates the synthesized product from impurities, and the mass spectrometer provides a fragmentation "fingerprint" that is unique to the molecule's structure.
The Logic of Electron Ionization (EI) Fragmentation
In a typical GC-MS experiment, molecules are bombarded with high-energy electrons (standardized at 70 eV), a process called Electron Ionization (EI). This energy is sufficient to knock an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•+).[1] This molecular ion is often unstable and fragments in predictable ways, governed by the stability of the resulting charged fragments and neutral radicals. The analysis of these fragments is the key to elucidating the original structure.
For ethers, the primary fragmentation pathways are α-cleavage (cleavage of a carbon-carbon bond adjacent to the oxygen) and cleavage of the C-O bond itself.[2][3][4]
Predicted Mass Spectrum of tert-Butyl Isobutyl Ether (C₈H₁₈O, MW: 130.23)
The structure of tert-butyl isobutyl ether dictates a specific and predictable fragmentation pattern.
-
Molecular Ion (M•+) : The M•+ peak is expected at m/z 130. However, for many aliphatic ethers, this peak is often weak or entirely absent due to the instability of the molecular ion.[3][5]
-
C-O Bond Cleavage : The cleavage of the carbon-oxygen bond is a dominant process. This leads to the formation of carbocations. The most stable carbocation will produce the most intense peak.
-
Formation of the tert-butyl cation ((CH₃)₃C⁺) at m/z 57 is highly favored due to the stability of a tertiary carbocation. This is often the most abundant ion, the base peak , in the spectrum.[6]
-
Formation of the isobutyl cation (CH₃)₂CHCH₂⁺ (also m/z 57) is possible but less favored as it is a primary carbocation. It can, however, rearrange to the more stable tert-butyl structure.
-
-
α-Cleavage : This involves the cleavage of a C-C bond adjacent to the oxygen, resulting in a resonance-stabilized oxonium ion.
-
Loss of an isopropyl radical (•CH(CH₃)₂, mass 43) from the isobutyl side results in a stable oxonium ion [(CH₃)₃C-O=CH₂]⁺ at m/z 87 .[7]
-
Loss of a methyl radical (•CH₃, mass 15) from the tert-butyl group yields an ion at m/z 115 .
-
The NIST Mass Spectrometry Data Center provides an experimental spectrum for tert-butyl isobutyl ether, which confirms these predictions and serves as an authoritative reference.[8]
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// Edges mol_ion -- frag57 [label="C-O Cleavage", color="#EA4335"]; mol_ion -- frag87 [label="α-Cleavage", color="#4285F4"]; mol_ion -- frag115 [label="α-Cleavage", color="#FBBC05"]; } Caption: Predicted EI-MS fragmentation pathways for tert-butyl isobutyl ether.
Data Summary: Predicted Mass Fragments
| m/z Value | Proposed Fragment Ion | Cleavage Type | Relative Abundance |
| 130 | [(CH₃)₃C-O-CH₂CH(CH₃)₂]•+ | Molecular Ion (M•+) | Weak / Absent |
| 115 | [(CH₃)₂C=O⁺-CH₂CH(CH₃)₂] | α-Cleavage (Loss of •CH₃) | Moderate |
| 87 | [(CH₃)₃C-O=CH₂]⁺ | α-Cleavage (Loss of •CH(CH₃)₂) | Strong |
| 57 | [(CH₃)₃C]⁺ | C-O Cleavage | Very Strong (Base Peak) |
| 43 | [(CH₃)₂CH]⁺ | Fragment of Isobutyl Group | Moderate |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot (approx. 1 mg) of the synthesized and purified ether in 1 mL of a volatile solvent such as dichloromethane or diethyl ether.
-
GC Instrument Setup:
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as an Rxi-1301Sil MS or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
-
MS Instrument Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan from m/z 35 to 200. A low starting mass is crucial to detect small fragments.[9]
-
Solvent Delay: Set a 2-3 minute solvent delay to prevent the filament from being saturated by the injection solvent.
-
-
Data Analysis: Compare the obtained mass spectrum of the major GC peak with the predicted fragmentation pattern and reference spectra from databases like the NIST WebBook.[8]
Part 2: A Comparative Analysis with Orthogonal Spectroscopic Methods
While MS provides definitive molecular weight and fragmentation data, its reliance on molecular decomposition means that the intact structure is inferred rather than observed directly. For absolute certainty, especially in regulated environments, orthogonal methods that probe the intact molecular structure are required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (specifically ¹H and ¹³C).
¹H NMR Spectroscopy: Protons in different environments within the molecule will resonate at different frequencies (chemical shifts).
-
Key Diagnostic Features: The protons on carbons adjacent to the ether oxygen are deshielded and shifted downfield, typically appearing in the 3.4-4.5 ppm range.[10] The disappearance of the alcohol proton (a broad singlet) from the starting material is also a key indicator of reaction completion.
¹³C NMR Spectroscopy: Provides a count of the unique carbon atoms in the molecule.
-
Key Diagnostic Features: Carbon atoms bonded to the ether oxygen are also shifted downfield, typically appearing in the 50-80 ppm range.[10]
| Predicted ¹H NMR Data for tert-Butyl Isobutyl Ether | |||
| Protons | Integration | Splitting Pattern | Approx. Chemical Shift (δ, ppm) |
| (CH₃ )₃C- | 9H | Singlet (s) | 1.1 - 1.3 |
| -O-CH₂ - | 2H | Doublet (d) | 3.1 - 3.3 |
| -CH (CH₃)₂ | 1H | Multiplet (m) | 1.8 - 2.0 |
| -CH(CH₃ )₂ | 6H | Doublet (d) | 0.8 - 1.0 |
| Predicted ¹³C NMR Data for tert-Butyl Isobutyl Ether | |
| Carbon Atom | Approx. Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | 72 - 75 |
| -C(C H₃)₃ | 27 - 29 |
| -O-C H₂- | 79 - 82 |
| -C H(CH₃)₂ | 28 - 30 |
| -CH(C H₃)₂ | 19 - 21 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method primarily used to identify the presence or absence of specific functional groups.
-
Key Diagnostic Features: For ether synthesis, the two most important observations are:
-
Appearance of C-O Stretch: A strong, characteristic C-O single bond stretching absorption appears in the 1050-1150 cm⁻¹ region.[10][11]
-
Disappearance of O-H Stretch: The complete disappearance of the strong, broad O-H stretching band from the starting alcohol (typically 3200-3550 cm⁻¹) confirms that the starting material has been consumed.[11]
-
| Comparative IR Absorption Frequencies | ||
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Alcohol (Reactant) | O-H stretch | 3200–3550 (Strong, Broad) |
| Alkane (Product) | C-H stretch | 2850–3000 (Strong) |
| Ether (Product) | C-O stretch | 1050–1150 (Strong) |
Summary Comparison of Analytical Techniques
| Technique | Information Provided | Sample State | Destructive? | Key Diagnostic Feature for Ether |
| GC-MS | Molecular Weight, Fragmentation Pattern, Purity | Volatile Liquid/Gas | Yes | Base peak at m/z 57, fragments at m/z 87, 115 |
| ¹H NMR | Proton environments, connectivity | Solution | No | Downfield shift of α-protons (3.1-3.3 ppm doublet) |
| ¹³C NMR | Number and type of unique carbons | Solution | No | Downfield shift of α-carbons (72-82 ppm) |
| IR | Presence/absence of functional groups | Neat Liquid/Solid | No | Appearance of C-O stretch (~1100 cm⁻¹) and loss of O-H stretch |
Part 3: An Integrated Workflow for Unambiguous Confirmation
A robust analytical strategy does not rely on a single technique but integrates the strengths of several. The logical flow from synthesis to confirmation ensures that each step validates the last, providing an unshakeable foundation for your results.
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// Edges synthesis -> purification; purification -> ir_check [label="Quick Check:\nReaction Complete?"]; ir_check -> nmr_confirm [label="Confirm Connectivity"]; nmr_confirm -> gcms_final [label="Confirm Purity & MW"]; gcms_final -> report; } Caption: Integrated workflow for synthesis and spectroscopic validation.
This workflow demonstrates a self-validating system. The IR spectrum provides a rapid check that the alcohol starting material is gone and an ether has likely formed. NMR spectroscopy then provides the definitive, detailed map of the molecule's carbon-hydrogen framework. Finally, GC-MS confirms the purity of the sample and provides the molecular weight and fragmentation fingerprint, ensuring no isomeric rearrangement has occurred.
Conclusion
For the structural confirmation of synthesized tert-butyl isobutyl ether, mass spectrometry offers invaluable information regarding molecular weight and structural motifs through its distinct fragmentation pattern, with the tert-butyl cation at m/z 57 serving as a particularly strong diagnostic peak. It excels in sensitivity and, when coupled with gas chromatography, provides a powerful assessment of sample purity.
However, for the authoritative and unambiguous structural assignment required in research and development, a multi-technique approach is paramount. The weaknesses of one method are covered by the strengths of another. While MS breaks the molecule apart for analysis, NMR probes the intact structure's precise connectivity, and IR confirms the functional group transformation. Together, they form a logical and scientifically rigorous system that ensures the material you have synthesized is, with the highest degree of certainty, the material you intended to create.
References
- Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek.
- Larsen, B. D. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
-
Guella, G., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
- Unknown. (n.d.). Mass Spectrometry: Fragmentation.
-
Bio-protocol. (n.d.). The GC-MS Analysis of Diethyl Ether Extracts. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13: Fragmentation of Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropyl tert-butyl ether. PubChem. Retrieved from [Link]
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literature-based comparison of the physical constants of various butyl ethers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, a thorough understanding of the physical properties of solvents is paramount. Butyl ethers, a class of dialkyl ethers, are frequently employed as solvents and intermediates due to their unique solvency characteristics and relative stability. This guide provides a detailed, literature-based comparison of the key physical constants of various butyl ethers, offering both compiled data and the experimental methodologies for their determination. This information is critical for optimizing reaction conditions, developing purification strategies, and ensuring the safety and reproducibility of chemical processes.
Comparative Analysis of Physical Constants
The isomeric forms of butyl ether, along with common variants like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), exhibit distinct physical properties that influence their application. The following table summarizes the key physical constants for a selection of these compounds, providing a basis for comparison and selection in experimental design.
| Butyl Ether | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Viscosity (cP) | Refractive Index (n²⁰/D) |
| n-Butyl Ether | 142[1] | -98[1] | 0.767 at 20°C[1] | 0.69 at 20°C[2] | 1.399 |
| sec-Butyl Ether | 121[3] | -122 | 0.759 at 25°C | 0.53 at 20°C | 1.394 |
| Isobutyl Ether | 122-124[4] | - | 0.761 at 15°C[4] | - | - |
| Methyl tert-Butyl Ether (MTBE) | 55-56[5] | -109[5][6] | 0.7404[7] | 0.27 at 20°C[8] | 1.369[9] |
| Ethyl tert-Butyl Ether (ETBE) | 72-73 | -94[10] | 0.742 at 25°C[11] | 0.53 at 20°C | 1.375 |
Experimental Determination of Physical Constants
The accurate determination of physical constants is fundamental to chemical characterization and quality control. The following sections detail the established experimental protocols for measuring the key physical properties of butyl ethers.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a crucial indicator of purity for volatile compounds.
Experimental Protocol: Micro-Reflux Method [12]
-
Sample Preparation: Add approximately 0.5 mL of the butyl ether sample and a small magnetic stir bar to a small test tube.
-
Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.
-
Heating and Observation: Gently heat the sample while stirring. Observe for boiling and the formation of a condensation ring on the test tube walls, indicating reflux.[12]
-
Measurement: The stable temperature reading on the thermometer at the level of the condensation ring is the boiling point.[12]
Caption: Experimental workflow for boiling point determination using the micro-reflux method.
Melting Point Determination
The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline organic compounds, this transition occurs over a narrow temperature range, making it a valuable criterion for purity.
Experimental Protocol: Capillary Method [13]
-
Sample Preparation: Finely powder a dry sample of the solidified butyl ether. Pack a small amount into a capillary tube, sealed at one end, to a height of 1-2 mm.[13][14]
-
Apparatus Setup: Attach the capillary tube to a thermometer. Place the assembly in a heating bath (e.g., Thiele tube or a melting point apparatus with a heated metal block).
-
Heating and Observation: Heat the bath slowly, at a rate of approximately 2°C per minute, while observing the sample.
-
Measurement: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for determining the melting point using the capillary method.
Density Determination
Density, the mass per unit volume, is a fundamental physical property that is sensitive to temperature.
Experimental Protocol: Pycnometer Method
-
Measurement of Empty Pycnometer: Clean, dry, and weigh an empty pycnometer.
-
Measurement with Sample: Fill the pycnometer with the butyl ether, ensuring no air bubbles are present, and weigh it.
-
Measurement with Water: Clean the pycnometer, fill it with distilled water, and weigh it.
-
Calculation: The density of the butyl ether is calculated using the formula: Density = (mass of butyl ether) / (mass of water) * density of water at the measurement temperature.
Viscosity Determination
Viscosity is a measure of a fluid's resistance to flow.[15] It is influenced by intermolecular forces and molecular shape.
Experimental Protocol: Ostwald Viscometer [15]
-
Apparatus Preparation: Clean and dry an Ostwald viscometer.
-
Reference Measurement: Introduce a known volume of a reference liquid (e.g., water) into the viscometer and place it in a constant temperature bath.
-
Flow Time Measurement (Reference): Draw the liquid up through the capillary tube and measure the time it takes for the meniscus to pass between two marked points.
-
Sample Measurement: Repeat the process with the same volume of the butyl ether.
-
Calculation: The viscosity of the butyl ether (η₁) is calculated relative to the reference liquid (η₂) using the formula: η₁ = (ρ₁t₁ / ρ₂t₂) * η₂ where ρ is the density and t is the flow time.[15]
Caption: Experimental workflow for viscosity determination using an Ostwald viscometer.
Refractive Index Determination
The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in that substance.[16] It is a sensitive measure of purity and composition.[17][18]
Experimental Protocol: Abbe Refractometer [19]
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of the butyl ether onto the prism of the refractometer.
-
Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: Read the refractive index from the scale. Correct the reading for temperature if necessary.[18]
Caption: Workflow for determining the refractive index using an Abbe refractometer.
Conclusion
The selection of an appropriate butyl ether for a specific application in research or drug development necessitates a clear understanding of its physical properties. This guide provides a consolidated resource of these properties and the experimental means to verify them, empowering scientists to make informed decisions and maintain rigorous standards in their work. The provided protocols offer a foundation for the in-house verification of solvent quality and identity, contributing to the overall integrity of the scientific process.
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A Comparative Benchmarking Guide: Tert-Butyl Isobutyl Ether and Its Alternatives in Industrial Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and fuel additives is a critical decision that profoundly impacts reaction efficiency, product purity, and environmental footprint. While methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) have long been the industry standards, the pursuit of enhanced performance and improved environmental profiles has led to the exploration of alternatives. This guide provides an in-depth technical comparison of tert-butyl isobutyl ether (TBIE) with MTBE and ETBE, offering a blend of established experimental data for the common ethers and a scientifically grounded projection of TBIE's potential performance.
This document is structured to provide a comprehensive overview, beginning with the fundamental properties of these ethers, followed by a comparative analysis of their performance in key industrial applications. Crucially, where direct experimental data for TBIE is not publicly available, we will extrapolate its likely characteristics based on its chemical structure and the known properties of its constituent molecules. This guide also outlines the standardized experimental protocols necessary to generate robust comparative data, empowering researchers to conduct their own evaluations.
Section 1: Physicochemical Properties - A Foundation for Performance
The performance of an ether in any application is intrinsically linked to its physical and chemical properties. These parameters dictate its behavior as a solvent, its efficacy as a fuel additive, and its environmental fate. Below is a comparative table of the key physicochemical properties of TBIE, MTBE, and ETBE.
| Property | tert-Butyl Isobutyl Ether (TBIE) | Methyl tert-Butyl Ether (MTBE) | Ethyl tert-Butyl Ether (ETBE) |
| Molecular Formula | C₈H₁₈O | C₅H₁₂O | C₆H₁₄O |
| Molecular Weight | 130.23 g/mol | 88.15 g/mol | 102.17 g/mol |
| Boiling Point | 112 °C[1] | 55.2 °C | 72 °C[2] |
| Density | ~0.75 g/cm³ (estimated) | 0.74 g/cm³ | 0.75 g/cm³ |
| Water Solubility | Low (estimated) | 42 g/L | 12 g/L |
| Oxygen Content | ~12.3% (calculated) | 18.2% | 15.7% |
Expert Analysis of Properties:
The higher boiling point of TBIE, a direct consequence of its larger molecular weight, suggests it will be less volatile than MTBE and ETBE. This lower volatility can be advantageous in solvent applications where reduced evaporative losses are desirable. However, in the context of fuel additives, this could influence the distillation profile of the gasoline blend. The estimated low water solubility of TBIE is a positive attribute, as high water solubility in fuel additives can lead to concerns about groundwater contamination, a significant issue that has plagued MTBE. The oxygen content is a crucial parameter for fuel oxygenates, as it directly relates to the completeness of combustion. TBIE's calculated oxygen content is lower than that of MTBE and ETBE, which may impact its effectiveness in reducing carbon monoxide and unburned hydrocarbon emissions to the same extent.
Section 2: Performance as a Fuel Oxygenate
Ethers are primarily used as oxygenates in gasoline to boost octane ratings and promote more complete combustion, thereby reducing harmful emissions.
Comparative Performance Data (MTBE vs. ETBE)
| Performance Metric | Methyl tert-Butyl Ether (MTBE) | Ethyl tert-Butyl Ether (ETBE) |
| Research Octane Number (RON) Blending Value | 115-120 | 118-122 |
| Motor Octane Number (MON) Blending Value | 100-105 | 102-106 |
| Reid Vapor Pressure (RVP) Blending Value | High | Lower than MTBE |
Causality Behind Performance Differences:
ETBE generally exhibits a slightly higher octane blending value compared to MTBE, which can be attributed to its molecular structure. The ethyl group in ETBE contributes to a more favorable combustion profile under the conditions of the RON and MON tests. Furthermore, ETBE has a lower Reid Vapor Pressure (RVP) blending value than MTBE. This is a significant advantage as lower RVP reduces the evaporative emissions of gasoline, a key factor in the formation of smog.
Projected Performance of Tert-Butyl Isobutyl Ether (TBIE)
Direct experimental data for TBIE as a fuel oxygenate is scarce in publicly available literature. However, we can project its likely performance based on its chemical structure:
-
Octane Number: The branched isobutyl group in TBIE is expected to contribute positively to its octane rating, likely resulting in a blending value comparable to or slightly lower than ETBE. The bulky tert-butyl group is a known octane enhancer.
-
Reid Vapor Pressure (RVP): Given its higher boiling point and lower volatility compared to MTBE and ETBE, TBIE is projected to have a significantly lower RVP blending value. This would be a major advantage in formulating low-volatility gasoline blends.
-
Emissions: The lower oxygen content of TBIE compared to MTBE and ETBE may result in a less pronounced reduction in carbon monoxide and unburned hydrocarbon emissions. However, its potential to lower evaporative emissions due to its low RVP could offer a different environmental benefit.
Experimental Protocol for Benchmarking Fuel Oxygenate Performance
To generate robust, comparative data, the following standardized ASTM methods should be employed:
-
Octane Number Determination:
-
ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel.[3][4]
-
ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel.[3][4] These tests are conducted using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[5] The fuel sample is compared against primary reference fuels of known octane numbers to determine its knock characteristics.[6]
-
-
Reid Vapor Pressure Measurement:
-
Distillation Profile Analysis:
-
ASTM D86: Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure. This method provides data on the boiling range characteristics of the fuel blend.
-
-
Emissions Testing:
-
Engine dynamometer testing using a representative spark-ignition engine. Exhaust gas analysis should be performed to quantify levels of carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx).
-
Below is a conceptual workflow for this experimental protocol:
Caption: Experimental workflow for benchmarking fuel oxygenate performance.
Section 3: Performance as an Industrial Solvent
Ethers are valued as solvents in organic synthesis and other industrial processes due to their relative inertness and ability to dissolve a wide range of compounds.
Comparative Solvent Properties
| Property | tert-Butyl Isobutyl Ether (TBIE) | Methyl tert-Butyl Ether (MTBE) | Ethyl tert-Butyl Ether (ETBE) |
| Polarity | Non-polar aprotic (estimated) | Non-polar aprotic | Non-polar aprotic |
| Boiling Point | 112 °C[1] | 55.2 °C | 72 °C[2] |
| Peroxide Formation | Low (expected) | Low | Low |
Insights into Solvent Performance:
The primary advantage of these tert-butyl ethers over other common ethers like diethyl ether or tetrahydrofuran (THF) is their significantly lower tendency to form explosive peroxides upon storage. This inherent stability enhances laboratory and industrial safety.
Projected Performance of Tert-Butyl Isobutyl Ether (TBIE) as a Solvent
While specific application data is limited, TBIE's properties suggest it could be a valuable solvent in several areas:
-
Higher Reaction Temperatures: Its higher boiling point of 112 °C allows for reactions to be conducted at elevated temperatures without the need for pressurized systems, potentially increasing reaction rates.[1]
-
Extractions and Workups: Its low water solubility and distinct boiling point would make it an excellent solvent for liquid-liquid extractions and for the removal of reaction byproducts.
-
Grignard and Organolithium Reactions: Like MTBE, the steric hindrance around the ether oxygen in TBIE would likely make it a poor coordinating solvent, which can be advantageous in certain organometallic reactions where solvent interference is undesirable.
Experimental Protocol for Benchmarking Solvent Performance
A direct comparison of solvent performance can be achieved by conducting a well-understood chemical reaction in each of the ethers and evaluating key performance indicators. A suitable model reaction is the Suzuki-Miyaura cross-coupling reaction, which is widely used in pharmaceutical and fine chemical synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In three separate, identical reaction vessels, combine an aryl halide (e.g., 4-bromotoluene), a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: To each vessel, add an equal volume of the solvent to be tested (TBIE, MTBE, or ETBE).
-
Reaction Conditions: Heat all three reactions to the same temperature (e.g., 80 °C) and stir for a set period (e.g., 4 hours).
-
Monitoring and Analysis: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, perform a standardized aqueous workup and isolate the product (4-methylbiphenyl) by crystallization or column chromatography.
-
Performance Evaluation: Compare the following metrics for each solvent:
-
Reaction Yield: The amount of isolated product.
-
Reaction Rate: Determined from the kinetic data obtained during monitoring.
-
Product Purity: Assessed by GC or HPLC analysis of the isolated product.
-
The logical flow of this experimental design is illustrated below:
Caption: Workflow for comparative solvent performance evaluation.
Section 4: Environmental and Safety Considerations
The environmental impact and safety profile of industrial chemicals are of paramount importance.
-
Methyl tert-Butyl Ether (MTBE): The use of MTBE as a fuel additive has been largely phased out in the United States due to concerns over groundwater contamination resulting from leaking underground storage tanks. Its high water solubility and resistance to biodegradation allowed it to travel long distances in aquifers.
-
Ethyl tert-Butyl Ether (ETBE): ETBE is considered a more environmentally benign alternative to MTBE. It has a lower water solubility and is more readily biodegradable.[2]
-
Tert-Butyl Isobutyl Ether (TBIE): Based on its larger alkyl chain and expected lower water solubility, TBIE is predicted to have a lower potential for groundwater contamination compared to MTBE. Its biodegradability would need to be experimentally determined but is anticipated to be similar to or greater than that of ETBE.
In terms of safety, all three ethers are flammable liquids and should be handled with appropriate precautions in well-ventilated areas, away from ignition sources.[10][11][12][13][14]
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of tert-butyl isobutyl ether with its more established counterparts, MTBE and ETBE. While MTBE and ETBE are well-characterized, a significant data gap exists for TBIE.
Based on our analysis of its chemical structure and properties, TBIE shows promise as a high-performance, environmentally conscious alternative. Its projected low RVP makes it particularly attractive as a fuel additive for reducing evaporative emissions, and its high boiling point could offer advantages in certain solvent applications.
However, it is imperative to underscore that these projections require empirical validation. The experimental protocols outlined in this guide provide a clear roadmap for the necessary research to fully elucidate the performance of TBIE. As the chemical industry continues to evolve towards greener and more efficient processes, a thorough investigation into promising alternatives like tert-butyl isobutyl ether is not just warranted, but essential.
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-
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-
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-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1,1-Dimethylethoxy)-2-methylpropane
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of a robust safety culture.[1][2] This guide provides a detailed, experience-driven framework for the safe disposal of 1-(1,1-dimethylethoxy)-2-methylpropane (also known as tert-butyl isobutyl ether), a common flammable solvent. Our focus extends beyond simple compliance, delving into the chemical reasoning behind these critical procedures to empower you with the knowledge to manage this and similar chemical wastes safely.
Hazard Profile: Understanding the Risks
This compound is a highly flammable liquid and vapor.[3][4] Its vapor is heavier than air and can travel along the ground, creating a risk of ignition from distant sources.[5][6] Beyond its flammability, the primary and most insidious hazard associated with this and other ethers is the potential for the formation of explosive peroxides upon exposure to air and light.[5][7][8]
The Peroxide Threat: Peroxides are highly unstable and can detonate violently when subjected to heat, friction, or mechanical shock.[7] This risk is significantly amplified when the ether is concentrated, such as through evaporation or distillation, as peroxides become concentrated in the residual liquid.[7][8][9] The formation of visible crystals around the cap or within the container is a sign of extreme danger, and such containers should not be handled or opened.[7][8][9]
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | Highly flammable liquid and vapor.[3][6] | Store away from ignition sources in a cool, well-ventilated area.[6] Use spark-proof tools and ground equipment.[3][10] |
| Peroxide Former | Can form explosive peroxides upon storage and exposure to air.[7][8][11] | Date containers upon receipt and opening; test for peroxides before disposal or concentration.[8][9][11] |
| Skin Irritant | Causes skin irritation.[3][6] | Wear appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat.[6][12] |
| Eye Irritant | May cause serious eye irritation.[10][12] | Wear safety glasses or goggles.[12] |
Pre-Disposal Management: A Proactive Approach
Effective waste management begins long before the disposal container is full. Adopting proactive strategies can minimize both risk and environmental impact.
-
Source Reduction: Purchase and use the smallest quantity of the chemical required for your research.[8][13][14] This not only reduces waste but also minimizes the amount of material that could potentially form hazardous peroxides over time.
-
Inventory Management: Maintain a meticulous inventory of all chemicals.[13][15] For peroxide-forming ethers, it is crucial to label containers with the date they are received and the date they are first opened.[8][9][11]
-
Storage Best Practices: Always store this compound in a tightly sealed, airtight container, away from light and heat, to inhibit peroxide formation.[7][16] Store in a designated flammable liquids cabinet.
The Disposal Workflow: A Step-by-Step Protocol
Disposing of this chemical is not a single action but a systematic process. Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), classify this material as hazardous waste, meaning it cannot be disposed of down the drain or in regular trash.[14][17]
Caption: Disposal decision workflow for this compound.
This protocol must be performed before bulking waste streams or requesting disposal, especially if the container has been open for more than six months.[7][11]
-
Don Appropriate PPE: Wear safety goggles, a flame-retardant lab coat, and nitrile gloves.
-
Use Test Strips: Employ commercially available peroxide test strips (e.g., potassium iodide/starch strips).[5][8] These provide a rapid, semi-quantitative measurement.
-
Sample the Waste: In a well-ventilated fume hood, carefully open the waste container. Dip the end of the test strip into the liquid for approximately 1 second.
-
Read the Result: Remove the strip and wait for the time specified by the manufacturer. Compare the color of the test pad to the color scale on the vial.
-
Interpret and Act:
-
< 25 ppm: The waste is generally considered safe for standard hazardous waste collection. Proceed with the disposal process.[7]
-
≥ 25 ppm: The peroxide concentration is elevated. Do not attempt to concentrate this waste (e.g., via rotovap). Contact your institution's Environmental Health & Safety (EH&S) department for guidance.[7][16] They will provide instructions for neutralization or arrange for specialized disposal.
-
-
Segregation: This ether is a non-halogenated organic solvent. It must be collected separately from halogenated solvents and other incompatible waste streams like acids or oxidizers.[15][18] Mixing incompatible wastes can lead to dangerous chemical reactions.[18]
-
Containerization:
-
Select a container that is in good condition and compatible with the waste (e.g., a high-density polyethylene or glass carboy).[13][19]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE".[14][19]
-
The label must also list all chemical constituents by their full names and approximate percentages.[19] Do not use abbreviations or chemical formulas.
-
-
Accumulation:
-
Keep the waste container sealed at all times, except when adding waste.[13][19][20] Do not leave a funnel in the opening.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[13][14][19]
-
Ensure the SAA has appropriate secondary containment (e.g., a spill tray) to capture any potential leaks.[15][20]
-
-
Final Disposal:
-
Once the container is nearly full (e.g., 90%), complete a chemical waste pickup request form as required by your institution.[19]
-
Your institution's EH&S department or a licensed hazardous waste disposal contractor will collect the waste for proper treatment and disposal, which typically involves incineration at a permitted facility.[14]
-
Spill Management
Accidents can happen. Being prepared is key to mitigating the risk.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For manageable spills, use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools. Place it in a sealed, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and EH&S department as per your institution's policy.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that the chemical lifecycle is managed responsibly from procurement to final disposal.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
